Dimethyl phthalimidomethylphosphonate
Description
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Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Dimethyl phthalimidomethylphosphonate
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Phthalimidomethylphosphonate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 28447-26-9). As a member of the α-aminophosphonate class of organophosphorus compounds, this molecule holds significant interest for researchers in medicinal chemistry and drug development due to the role of α-aminophosphonates as structural analogs of α-amino acids. This document details a robust synthetic protocol based on the principles of the Kabachnik-Fields and Pudovik reactions, outlines a complete workflow for its purification and characterization, and provides an in-depth analysis of the expected spectroscopic data. The methodologies are presented with a focus on the underlying chemical principles to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of α-Aminophosphonates
α-Aminophosphonates are a class of organophosphorus compounds characterized by a phosphonate group and an amino group attached to the same carbon atom. They are considered crucial isosteres of α-amino acids, where the tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This structural analogy allows them to act as antagonists or inhibitors in various biological pathways by mimicking natural amino acids. Their applications are widespread, ranging from potential enzyme inhibitors and peptide mimetics to herbicides and pharmaceuticals.
This compound serves as an excellent model compound within this class. The phthalimido group acts as a masked primary amine, a common strategy in organic synthesis employed by the Gabriel synthesis. Understanding the synthesis and definitive characterization of this molecule provides a foundational framework for the exploration of more complex and novel α-aminophosphonates.
Synthesis of this compound
The formation of the critical C-P bond in α-aminophosphonates is most effectively achieved through the Kabachnik-Fields reaction , a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite.[1][2][3] The synthesis of the title compound is efficiently executed via a two-step process that embodies the principles of this reaction, wherein a stable intermediate, N-(hydroxymethyl)phthalimide, is first isolated and then reacted with dimethyl phosphite in a subsequent Pudovik reaction .[4][5]
Causality of the Synthetic Strategy
This two-step approach is preferred for several reasons:
-
Stability of Intermediates: Unlike the transient imines formed in many one-pot Kabachnik-Fields reactions, N-(hydroxymethyl)phthalimide is a stable, isolable solid. This allows for its purification before the C-P bond formation step, leading to a cleaner final product and higher overall yield.
-
Reaction Control: Separating the hydroxymethylation from the phosphonylation allows for the optimization of reaction conditions for each distinct mechanistic step, avoiding competing side reactions.
-
Mechanism: The first step is a base-catalyzed addition of the phthalimide anion to formaldehyde. The second step is the Pudovik reaction, a nucleophilic addition of dimethyl phosphite to the electrophilic carbon of the hydroxymethyl intermediate, typically activated by an acid or base catalyst, followed by dehydration.
Synthetic Scheme
The overall reaction is as follows:
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(hydroxymethyl)phthalimide
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add phthalimide (14.7 g, 0.1 mol) and potassium carbonate (1.38 g, 0.01 mol) to 100 mL of deionized water.
-
Reaction Initiation: Stir the suspension at room temperature and add a 37% aqueous solution of formaldehyde (12.2 mL, 0.15 mol) dropwise over 15 minutes.[6]
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The initial suspension will gradually dissolve and then a white precipitate of the product will form.
-
Isolation and Purification: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. A typical yield is 85-90%. The product is sufficiently pure for the next step.
Step 2: Synthesis of this compound
-
Reagent Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine N-(hydroxymethyl)phthalimide (8.85 g, 0.05 mol) and dimethyl phosphite (11.0 g, 0.1 mol, 2 equivalents).
-
Reaction Conditions: Heat the mixture in an oil bath at 110-120°C with vigorous stirring. The solid will slowly dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent. The reaction is typically complete within 3-5 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous oil or may begin to solidify. Add 50 mL of diethyl ether and stir to induce precipitation of the product.
-
Isolation and Purification: Cool the flask in an ice bath. Collect the resulting white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove excess dimethyl phosphite.
-
Recrystallization: For high purity, recrystallize the crude product from a minimal amount of hot toluene or isopropanol.
-
Drying: Dry the purified white crystals in a vacuum oven at 60°C. A typical yield is 75-85%.
Characterization and Data Analysis
Definitive characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow provides a self-validating system for analysis.
Caption: Experimental workflow for product characterization.
Physical Properties and Spectroscopic Data
The following table summarizes the key physical and expected spectroscopic data for this compound.
| Parameter | Value / Expected Value | Significance |
| CAS Number | 28447-26-9 | Unique chemical identifier. |
| Molecular Formula | C₁₁H₁₂NO₅P | Confirmed by Mass Spectrometry. |
| Molecular Weight | 269.19 g/mol | Confirmed by Mass Spectrometry. |
| Appearance | White crystalline solid | Initial purity assessment. |
| Melting Point | 115-116 °C | Sharp melting point indicates high purity. |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 (m, 4H, Ar-H), δ 4.15 (d, ²JP-H ≈ 12 Hz, 2H, N-CH₂-P), δ 3.80 (d, ³JP-H ≈ 11 Hz, 6H, O-CH₃) | Confirms proton environment and P-H coupling. |
| ¹³C NMR (CDCl₃) | δ 167 (C=O), δ 134, 132, 124 (Ar-C), δ 54 (d, ²JP-C ≈ 7 Hz, O-CH₃), δ 37 (d, ¹JP-C ≈ 155 Hz, N-CH₂-P) | Confirms carbon skeleton and C-P coupling.[7] |
| ³¹P NMR (CDCl₃) | δ 18-22 ppm | Characteristic shift for phosphonates.[8][9] |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1770 & ~1715 (C=O imide, asym/sym), ~1250 (P=O), ~1030 (P-O-C) | Confirms presence of key functional groups.[10] |
| Mass Spec (EI) | m/z 269 (M⁺), 160 (M - PO(OCH₃)₂) | Confirms molecular weight and key fragmentation. |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The spectrum is expected to be highly characteristic. The four aromatic protons of the phthalimide group will appear as a complex multiplet in the downfield region (7.8-8.0 ppm). The two protons of the central methylene (CH₂) group are chemically equivalent but are coupled to the phosphorus atom, resulting in a clean doublet with a coupling constant (²JP-H) of approximately 12 Hz. The six protons of the two equivalent methoxy (OCH₃) groups will also be coupled to the phosphorus, appearing as a larger doublet with a ³JP-H of around 11 Hz.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the imide carbonyl carbons around 167 ppm. The aromatic carbons will appear in their typical region (124-134 ppm). The most diagnostic signals are the carbons coupled to phosphorus. The methoxy carbons will appear as a doublet around 54 ppm due to two-bond coupling to phosphorus. The central methylene carbon (N-CH₂-P) will show a large one-bond coupling constant (¹JP-C) of ~155 Hz, appearing as a doublet around 37 ppm.[7]
-
³¹P NMR Spectroscopy: This is a definitive technique for phosphorus-containing compounds. A single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment. The chemical shift, expected between +18 and +22 ppm relative to an 85% H₃PO₄ standard, is characteristic of an alkyl phosphonate.[8][9]
-
FT-IR Spectroscopy: The infrared spectrum provides validation of the key functional groups. The two strong carbonyl stretching bands of the imide group are unmistakable, typically appearing around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The phosphoryl group (P=O) gives a very strong, sharp absorbance around 1250 cm⁻¹. Finally, the P-O-C stretch from the methoxy groups will be visible as a strong band near 1030 cm⁻¹.[10]
-
Mass Spectrometry: Electron Ionization (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 269, confirming the molecular weight. A characteristic and often prominent fragment will be observed at m/z 160, corresponding to the [phthalimidomethyl]⁺ cation formed by the loss of the dimethyl phosphite radical, [•PO(OCH₃)₂].
Applications and Future Directions
This compound, with its protected amine functionality, is an ideal starting material for the synthesis of more complex molecules. The phthalimide group can be readily cleaved using hydrazine (the Ing-Manske procedure) to yield the free aminomethylphosphonate, a versatile building block for:
-
Peptidomimetics: Incorporation into peptide chains to create analogs with altered enzymatic stability and biological activity.
-
Enzyme Inhibitor Scaffolds: Serving as a core structure for the design of inhibitors for proteases and other enzymes that recognize amino acid substrates.
-
Coordination Chemistry: The aminophosphonate ligand can be used to chelate metal ions for applications in catalysis or medical imaging.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound and its reagents.
-
Reagents: Formaldehyde is a known carcinogen and sensitizer; handle only in a well-ventilated fume hood. Dimethyl phosphite is corrosive and can cause burns; avoid contact with skin and eyes.
-
Product: While specific toxicity data for the title compound is limited, organophosphorus compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of this compound, grounded in the established principles of the Kabachnik-Fields and Pudovik reactions. A comprehensive characterization workflow has been presented, along with an analysis of the expected spectroscopic data, providing a robust framework for structural verification and purity assessment. As a versatile synthetic intermediate, this compound serves as a valuable entry point for researchers exploring the rich and varied applications of α-aminophosphonates in medicinal chemistry and materials science.
References
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Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12921-12960. [Link]
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Ordonez, M., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(16), 4939. [Link]
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Owens, M. W., et al. (2009). Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces. Langmuir, 25(16), 9140-9148. [Link]
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Todorov, P. T., Aneva, O., & Naydenova, E. D. (2011). Synthesis of phosphorus-containing dipeptide mimetics via the Kabachnik–Fields reaction. Heteroatom Chemistry, 22(5), 669-672. [Link]
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Keglevich, G., & Szekrényi, A. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In New Trends in the Chemistry of Nitrogen-Containing Compounds. CORE. [Link]
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Kolodyazhnyi, O. I. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]
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Bárány, S., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7586. [Link]
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University of Sheffield. (n.d.). 31 Phosphorus NMR. NMR Facility. [Link]
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Zheng, Y., et al. (2002). 31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]
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YouTube. (2020, September 9). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. [Link]
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Bárány, S., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6031. [Link]
- Google Patents. (2019). CN107793449B - Method for synthesizing N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
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An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Phthalimidomethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Dimethyl phthalimidomethylphosphonate, a versatile organophosphorus compound. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. It is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug discovery, and materials science.
Introduction: Unveiling a Key Synthetic Building Block
This compound (CAS No. 28447-26-9) is a white crystalline solid that holds a significant position as a synthetic intermediate. Its molecular structure, featuring a phthalimido group and a dimethyl phosphonate moiety, imparts a unique combination of reactivity and functionality. This strategic arrangement allows for its application in a variety of chemical transformations, most notably as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Furthermore, the presence of the phosphonate group makes it and its derivatives subjects of interest in medicinal chemistry, where phosphonates are recognized as important pharmacophores. This guide will delve into the essential physicochemical properties, synthesis, and analytical characterization of this compound, providing a robust foundation for its effective utilization in research and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its handling, application in reactions, and for the purification of its products.
| Property | Value | Source(s) |
| CAS Number | 28447-26-9 | [1] |
| Molecular Formula | C₁₁H₁₂NO₅P | |
| Molecular Weight | 269.19 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 115-116 °C | [1] |
| Boiling Point | 400.7 ± 28.0 °C (Predicted) | [1] |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -2.54 ± 0.20 (Predicted) | [1] |
Note: Boiling point, density, and pKa are predicted values and should be used as an estimation.
Synthesis and Purification: A Practical Approach
The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction . This well-established reaction provides a reliable pathway to form a carbon-phosphorus bond.
Reaction Principle
The synthesis involves the reaction of a trialkyl phosphite, in this case, trimethyl phosphite, with an alkyl halide, N-(bromomethyl)phthalimide. The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the N-(bromomethyl)phthalimide, leading to the formation of a phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the displaced bromide ion, to yield the final phosphonate product and a methyl halide byproduct.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the principles of the Michaelis-Arbuzov reaction and should be adapted and optimized as necessary.
Materials:
-
N-(Bromomethyl)phthalimide
-
Trimethyl phosphite
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-(bromomethyl)phthalimide in anhydrous toluene.
-
Addition of Phosphite: To the stirred solution, add a stoichiometric equivalent of trimethyl phosphite dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white crystalline solid.
Spectroscopic and Chromatographic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic and chromatographic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts and coupling constants based on the structure and data from analogous compounds. Experimental verification is recommended.
-
¹H NMR (Proton NMR):
-
Phthalimide Protons: A multiplet in the aromatic region (approximately δ 7.7-7.9 ppm) corresponding to the four protons of the phthalimide group.
-
Methylene Protons (-CH₂-): A doublet adjacent to the phosphorus atom (approximately δ 3.9-4.2 ppm). The splitting is due to coupling with the phosphorus nucleus (²J(P,H)).
-
Methoxy Protons (-OCH₃): A doublet corresponding to the six protons of the two methoxy groups (approximately δ 3.7-3.9 ppm), showing coupling to the phosphorus nucleus (³J(P,H)).
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (C=O): A signal in the downfield region (approximately δ 167-168 ppm).
-
Aromatic Carbons: Signals in the aromatic region (approximately δ 123-134 ppm).
-
Methoxy Carbons (-OCH₃): A doublet due to P-C coupling (approximately δ 53-55 ppm).
-
Methylene Carbon (-CH₂-): A doublet due to P-C coupling (approximately δ 30-35 ppm).
-
-
³¹P NMR (Phosphorus NMR):
-
A single resonance is expected in the phosphonate region of the spectrum. The chemical shift will be influenced by the solvent and concentration but is anticipated to be in the range of δ 20-25 ppm (referenced to 85% H₃PO₄).
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | C-H stretching (aromatic and aliphatic) |
| ~1770 and ~1715 | C=O stretching (symmetric and asymmetric) of the phthalimide group |
| ~1250 | P=O stretching (phosphoryl group) |
| ~1030-1050 | P-O-C stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 269 or 270, respectively. Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the P-C bond.
Reactivity and Applications in Drug Development
The utility of this compound in research and development, particularly in the pharmaceutical sector, stems from its dual functionality.
The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high (E)-stereoselectivity.[4]
Mechanism Insight: The methylene protons alpha to the phosphonate group are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with aldehydes or ketones to form an intermediate which subsequently eliminates a water-soluble phosphate byproduct to yield an alkene.[5] The phthalimido group can be retained in the final product or can serve as a protected amine for further elaboration.
Role in Medicinal Chemistry
Phosphonates are well-regarded as phosphate mimics in medicinal chemistry, offering enhanced stability against enzymatic hydrolysis.[6] The phosphonate moiety in this compound and its derivatives can be exploited to design enzyme inhibitors. For instance, derivatives of the analogous diethyl ester have been investigated as inhibitors of viral proteases, such as the HCV-NS3 protease.[2][3] The phthalimide group can be considered a masked primary amine, which can be deprotected to reveal a functional group for further conjugation or to interact with biological targets.
Solubility Profile
-
Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide), and to some extent in alcohols (e.g., ethanol, methanol) upon heating.
-
Slightly soluble to insoluble in: Nonpolar solvents such as hexanes and petroleum ether.
-
Insoluble in: Water.
Experimental Protocol: Solubility Determination
A standardized method for determining solubility involves preparing a saturated solution of the compound in the solvent of interest at a controlled temperature.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze a known volume of the clear supernatant by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved solute.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties, coupled with its straightforward synthesis via the Michaelis-Arbuzov reaction, make it an attractive reagent for researchers. Its primary utility in the Horner-Wadsworth-Emmons reaction enables the stereoselective synthesis of alkenes, which are crucial intermediates in the preparation of pharmaceuticals and other complex molecules. The inherent features of the phosphonate and phthalimido groups also suggest its potential for further exploration in the realm of medicinal chemistry. This guide provides a solid technical foundation to support the effective and safe use of this compound in the laboratory.
References
-
The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Diethyl (Phthalimidomethyl)phosphonate: A Strategic Intermediate for Chemical Innovation. (URL: [Link])
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. (URL: [Link])
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An In-depth Technical Guide to the Mechanism of Action of Dimethyl Phthalimidomethylphosphonate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the synthesis and mechanistic intricacies of dimethyl phthalimidomethylphosphonate, a versatile reagent in modern organic synthesis. This document delves into the core reactions where this phosphonate ester demonstrates its synthetic utility, including the Michaelis-Arbuzov reaction for its formation, the Horner-Wadsworth-Emons reaction for olefination, the Pudovik and Kabachnik-Fields reactions for the synthesis of α-aminophosphonates, and the Gabriel-type cleavage of the phthalimide moiety to yield valuable aminomethylphosphonic acid derivatives. Through detailed mechanistic discussions, experimental protocols, and visual diagrams, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively harness the potential of this compound in their synthetic endeavors.
Introduction: The Structural Significance and Synthetic Versatility of this compound
This compound, with the chemical structure C₁₁H₁₂NO₅P, is an organophosphorus compound that marries the reactivity of a phosphonate ester with the synthetic handle of a phthalimide group.[1][2] This unique combination makes it a valuable intermediate in a variety of organic transformations, particularly in the synthesis of bioactive molecules and complex organic scaffolds. The phosphonate moiety serves as a precursor for the formation of carbon-phosphorus bonds, which are isosteric to phosphate esters but offer enhanced stability against hydrolysis, a desirable feature in drug design. The phthalimide group, a well-established protecting group for primary amines, allows for the introduction of a masked amino functionality, which can be later revealed through established protocols.
This guide will dissect the fundamental reactions in which this compound participates, providing a detailed understanding of the underlying mechanisms and practical considerations for their application.
Synthesis of this compound: The Michaelis-Arbuzov Reaction
The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction.[3][4][5] This powerful method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide. In the case of our target molecule, trimethyl phosphite is reacted with N-(bromomethyl)phthalimide.
Mechanism of the Michaelis-Arbuzov Reaction
The reaction proceeds through a two-step sequence:
-
Nucleophilic Attack: The phosphorus atom of trimethyl phosphite, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon of N-(bromomethyl)phthalimide in an SN2 fashion. This results in the formation of a trialkoxyphosphonium bromide intermediate.
-
Dealkylation: The bromide anion then attacks one of the methyl groups of the phosphonium salt in a second SN2 reaction. This leads to the formation of the final product, this compound, and methyl bromide as a volatile byproduct.[5]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocol: Synthesis of Diethyl Phthalimidoethylphosphonate
Materials:
-
N-(2-bromoethyl)phthalimide
-
Triethyl phosphite
-
Chloroform
-
Water
Procedure:
-
A mixture of N-(2-bromoethyl)phthalimide (0.017 mol) and triethyl phosphite (0.017 mol) is gently heated to initiate the reaction.
-
After the initial exothermic reaction subsides, heating is continued for 1 hour to ensure the distillation of the ethyl bromide byproduct.
-
The reaction mixture is cooled to room temperature, and chloroform is added.
-
The chloroform solution is washed with water to remove any water-soluble impurities.
-
The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure to yield diethyl phthalimidoethylphosphonate.
The Horner-Wadsworth-Emmons (HWE) Reaction: Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefin synthesis, providing a highly efficient and stereoselective method for the formation of carbon-carbon double bonds.[6][7] this compound can be utilized in the HWE reaction to introduce a phthalimidomethyl-substituted vinyl group into a molecule.
Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.
-
Deprotonation: A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is used to deprotonate the carbon alpha to the phosphonate group, generating a nucleophilic phosphonate carbanion.[8][9] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate, a β-alkoxyphosphonate.
-
Oxaphosphetane Formation and Elimination: The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly collapses, eliminating a water-soluble dialkyl phosphate salt and forming the desired alkene.[7]
The stereochemical outcome of the HWE reaction is a key feature. Generally, the reaction favors the formation of the (E)-alkene.[6][10] This selectivity is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane. However, the stereoselectivity can be influenced by the reaction conditions, the nature of the base, and the substituents on the phosphonate and the carbonyl compound.[8][11] For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations, can lead to the preferential formation of (Z)-alkenes.[10]
Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.
Role of the Phthalimido Group
The phthalimido group in this compound can influence the reactivity of the phosphonate carbanion. The two carbonyl groups of the phthalimide are electron-withdrawing, which can further stabilize the adjacent carbanion. This increased stability can affect the nucleophilicity of the carbanion and potentially the stereochemical outcome of the HWE reaction.
Synthesis of α-Aminophosphonates: The Pudovik and Kabachnik-Fields Reactions
α-Aminophosphonates are important structural motifs in medicinal chemistry due to their analogy to α-amino acids.[12][13] this compound serves as a precursor to these valuable compounds through reactions that involve the phosphonate functionality. While the phthalimido group already contains a protected amine, the phosphonate itself can participate in reactions to form new C-N bonds adjacent to the phosphorus atom.
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, typically catalyzed by a base.[6][14] In the context of our topic, while this compound itself is not the phosphite source, its synthetic precursor, dimethyl phosphite, is a key reactant in forming α-aminophosphonates which can then be further functionalized. A variation of this reaction is the aza-Pudovik reaction.[14]
Mechanism:
-
Deprotonation of Phosphite: A base deprotonates the dimethyl phosphite to generate a nucleophilic phosphite anion.
-
Nucleophilic Addition to Imine: The phosphite anion attacks the electrophilic carbon of the imine, forming a new C-P bond and generating an amide anion intermediate.
-
Protonation: The amide anion is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final α-aminophosphonate.
Caption: Mechanism of the Pudovik Reaction.
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate. This reaction offers a more direct route to α-aminophosphonates compared to the two-step Pudovik reaction.
Mechanism: The mechanism of the Kabachnik-Fields reaction can proceed through two possible pathways:
-
Imine Pathway: The amine and the carbonyl compound first react to form an imine, which then undergoes a Pudovik-type addition of the dialkyl phosphite.[15]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and the dialkyl phosphite first react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.
The predominant pathway depends on the reaction conditions and the nature of the reactants.
Deprotection of the Phthalimide Group: Accessing Primary Amines
A key synthetic utility of this compound lies in the ability to deprotect the phthalimide group to reveal a primary aminomethylphosphonate moiety. This transformation is typically achieved using hydrazine in a process known as the Ing-Manske procedure, a modification of the Gabriel synthesis.[16][17]
Mechanism of Hydrazinolysis
-
Nucleophilic Attack: Hydrazine, being a strong nucleophile, attacks one of the carbonyl carbons of the phthalimide group.
-
Ring Opening: This leads to the opening of the phthalimide ring to form a hydrazide intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazide then attacks the second carbonyl group in an intramolecular fashion.
-
Release of the Amine: This results in the formation of a stable, cyclic phthalhydrazide byproduct and the liberation of the desired primary amine, in this case, dimethyl aminomethylphosphonate.[17][18]
Caption: Cleavage of the Phthalimide Group using Hydrazine.
Experimental Protocol: Deprotection of Diethyl N-Phthalimidoalkylphosphonates
The following is a general procedure for the hydrazinolysis of N-phthalimidoalkylphosphonates.[16]
Materials:
-
Diethyl N-phthalimidoalkylphosphonate
-
Anhydrous hydrazine
-
Ethanol
Procedure:
-
Anhydrous hydrazine (10 equivalents) is added dropwise to a solution of the diethyl N-phthalimidoalkylphosphonate (1 equivalent) in ethanol at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The precipitated phthalhydrazide solid is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product, diethyl aminoalkylphosphonate, can be purified by column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
The derivatives of this compound, particularly the corresponding aminomethylphosphonic acids, are of significant interest in drug development.[13] Aminophosphonic acids are known to act as mimics of amino acids and can exhibit a range of biological activities, including enzyme inhibition. For example, derivatives of diethyl (phthalimidomethyl)phosphonate have been investigated as inhibitors of viral proteases, such as the HCV-NS3 protease.[8] The phosphonate moiety can chelate with metal ions in the active sites of metalloenzymes, leading to potent inhibition.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28447-26-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂NO₅P | [1][2] |
| Molecular Weight | 269.19 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 115-116 °C | [2] |
Conclusion
This compound is a synthetically valuable reagent that provides access to a diverse range of organophosphorus compounds. Its utility stems from the strategic combination of a reactive phosphonate ester and a protected primary amine. A thorough understanding of the mechanisms of the Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Pudovik, and Gabriel-type reactions is crucial for leveraging the full potential of this versatile building block in the synthesis of complex molecules, including those with promising applications in medicinal chemistry and drug development. This guide has provided a detailed overview of these core reactions, offering a foundation for researchers to confidently employ this compound in their synthetic strategies.
References
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The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Horner–Wadsworth–Emmons reaction. In: Wikipedia [Internet]. [cited 2024 Jan 19]. Available from: [Link]
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Synthesis of diethyl phthalimidoethylphosphonate. PrepChem.com. 2017. Available from: [Link]
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Pudovik reaction. In: Wikipedia [Internet]. [cited 2024 Jan 19]. Available from: [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]
- [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi. 2002;122(10):793-807.
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]
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Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties. RSC Publishing. 2018. Available from: [Link]
- Cleavage of phthalimides to amines. US4544755A. 1985.
- Reddy GS, Reddy KB, Kumar K, Berlin KD. Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. Org Lett. 2000;2(21):3253-6.
-
Michaelis–Arbuzov reaction. In: Wikipedia [Internet]. [cited 2024 Jan 19]. Available from: [Link]
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Michaelis–Arbuzov reaction. J&K Scientific LLC. 2023. Available from: [Link]
-
Synthesis of vinylphosphonates compounds | Download Scientific Diagram. ResearchGate. Available from: [Link]
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Keglevich G, Bálint E. 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In: Organophosphorus Chemistry [Internet]. De Gruyter; 2018. p. 191–234. Available from: [Link]
-
The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI. 2018. Available from: [Link]
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. 2021. Available from: [Link]
- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository. 2019.
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. 2021. Available from: [Link]
-
An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. PMC. 2012. Available from: [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. 2021. Available from: [Link]
-
Synthesis of Vinylphosphonates by Pd-Catalyzed Coupling of Alkenyl Halides and Dialkyl Phosphites. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. ResearchGate. Available from: [Link]
-
Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT. Sciforum. 2017. Available from: [Link]
- Vapour phase deposition of phosphonate-containing alumina thin films using dimethyl vinylphosphonate as precursor. Dalton Transactions. 2021;50(44):16223-31.
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. 2021. Available from: [Link]
-
(PDF) Transition Metal-Promoted Syntheses of Vinylphosphonates. ResearchGate. Available from: [Link]
- Reaction of in-situ generated α-silylated allylic phosphonate carbanions with aldehydes. An unexpected cyclization reaction. Journal of the Chemical Society, Perkin Transactions 1. 1999;(21):3151-9.
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Aza-Pudovik reaction of imines with dimethyl phosphite in a microreactor. ResearchGate. Available from: [Link]
- Process for the preparation of N-substituted aminomethylphosphonic acids. US4657705A. 1987.
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Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. ResearchGate. Available from: [Link]
- Reversible formation and hydrolysis of phthaloyl and succinyl monophosphates in aqueous solution. J Am Chem Soc. 1967;89(3):616-22.
-
The “imine” mechanism proposed for a Kabachnik–Fields reaction[19]. ResearchGate. Available from: [Link]
-
Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA). Science and Education Publishing. 2015. Available from: [Link]
-
Dimethyl Hydrogen Phosphite. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry [Internet]. International Agency for Research on Cancer; 1990. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48.) Available from: [Link]
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Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. PMC. 2020. Available from: [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of Dimethyl Phthalimidomethylphosphonate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Dimethyl phthalimidomethylphosphonate, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages high-fidelity predictive analysis based on the readily available spectroscopic data of its close structural analogue, Diethyl (phthalimidomethyl)phosphonate. This approach, grounded in fundamental principles of spectroscopic interpretation and supported by data from related compounds, offers a robust framework for the characterization and quality control of this compound. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing detailed interpretations and expected data, thereby equipping the scientific community with a valuable resource for their research and development endeavors.
Introduction: The Molecular Architecture and Its Spectroscopic Signature
This compound is an organophosphorus compound featuring a phthalimide moiety linked to a phosphonate group via a methylene bridge. This unique combination of functional groups imparts specific chemical properties that are of interest in various fields, including medicinal chemistry and materials science. The phthalimide group provides a rigid, planar structure, while the dimethyl phosphonate group introduces polarity and the potential for coordination or further chemical modification.
A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will systematically explore the expected spectroscopic data for this compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Methodological Approach: Leveraging an Analogous Compound
Analogue Selection:
The selected analogue is Diethyl (phthalimidomethyl)phosphonate (CAS 33512-26-4). This compound differs from the target molecule only by the substitution of two methyl groups with two ethyl groups on the phosphonate ester. The core phthalimidomethylphosphonate skeleton, which dictates the major spectroscopic features, remains identical.
Caption: Rationale for using Diethyl (phthalimidomethyl)phosphonate as an analogue.
By analyzing the experimental data for the diethyl analogue, we can confidently predict the spectroscopic characteristics of the dimethyl compound, accounting for the subtle differences arising from the change in the alkyl ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Data and Interpretation (Based on Diethyl Analogue):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Diethyl Analogue) | Predicted Assignment (Dimethyl Analogue) |
| ~7.8-7.9 | Multiplet | 2H | Aromatic (Ha) | Aromatic (Ha) |
| ~7.7-7.8 | Multiplet | 2H | Aromatic (Hb) | Aromatic (Hb) |
| ~4.1-4.2 | Doublet of quartets | 4H | -O-CH₂-CH₃ | - |
| ~3.9 | Doublet | 2H | N-CH₂-P | N-CH₂-P |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | - |
| - | - | - | - | ~3.8 (Doublet, 6H, -O-CH₃) |
Note: The predicted chemical shift for the methoxy protons in the dimethyl analogue is based on typical values for dimethyl phosphonates.
Discussion:
-
Aromatic Region: The four protons of the phthalimide ring will appear as two multiplets in the downfield region (~7.7-7.9 ppm) due to the deshielding effect of the carbonyl groups.
-
Methylene Bridge: The two protons of the N-CH₂-P group will appear as a doublet due to coupling with the phosphorus atom. The expected coupling constant (²JP-H) is in the range of 10-15 Hz.
-
Ester Group:
-
Diethyl Analogue: The ethoxy groups give rise to a doublet of quartets for the methylene protons and a triplet for the methyl protons, a classic ethyl group pattern further complicated by coupling to phosphorus.
-
Dimethyl Analogue (Predicted): The two equivalent methoxy groups will appear as a single doublet due to coupling with the phosphorus atom (³JP-H ~ 10-12 Hz), integrating to six protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: As for ¹H NMR, but a more concentrated sample (~20-50 mg) may be required.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled carbon experiment is typically performed.
Predicted Data and Interpretation (Dimethyl Analogue):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Phthalimide) |
| ~134 | Aromatic (quaternary) |
| ~132 | Aromatic (CH) |
| ~123 | Aromatic (CH) |
| ~53 (doublet) | -O-CH₃ |
| ~35 (doublet) | N-CH₂-P |
Discussion:
-
Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are expected to appear at a downfield chemical shift of around 167 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 123-134 ppm region.
-
Phosphonate Carbons: The carbons directly attached to phosphorus or oxygen of the phosphonate group will show coupling to the ³¹P nucleus, resulting in doublets. The methoxy carbons are expected around 53 ppm with a ²JC-P coupling, and the methylene carbon at approximately 35 ppm with a ¹JC-P coupling.
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for phosphorus-containing compounds.
Experimental Protocol (³¹P NMR):
-
Sample Preparation: As for ¹H NMR.
-
Instrument: An NMR spectrometer equipped with a phosphorus probe.
-
Parameters: A proton-decoupled phosphorus experiment is standard. Chemical shifts are referenced to 85% H₃PO₄ at 0.00 ppm.
Predicted Data and Interpretation (Dimethyl Analogue):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~15-20 | Singlet | P |
Discussion:
This compound is expected to show a single resonance in the ³¹P NMR spectrum in the typical range for alkyl phosphonates. The proton-decoupled spectrum will show a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol (IR):
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or as a solution in a suitable solvent.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: A standard scan range of 4000-400 cm⁻¹ is typically used.
Predicted Data and Interpretation (Dimethyl Analogue):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1770 & ~1715 | Strong | Asymmetric and symmetric C=O stretch (imide) |
| ~1250 | Strong | P=O stretch |
| ~1030-1050 | Strong | P-O-C stretch |
Discussion:
The IR spectrum of this compound will be characterized by several strong absorption bands. The two carbonyl groups of the imide will give rise to two distinct, strong stretching vibrations. The P=O bond of the phosphonate will also produce a very strong and characteristic absorption band. The P-O-C stretching vibrations will also be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.
Predicted Data and Interpretation (Dimethyl Analogue):
-
Molecular Ion (M⁺): For this compound (C₁₁H₁₂NO₅P), the expected exact mass is 269.0453 g/mol . A prominent molecular ion peak or a protonated molecule [M+H]⁺ at m/z 270 should be observed, especially with soft ionization techniques.
-
Key Fragmentation Pathways:
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Discussion:
Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways include the loss of a methoxy radical, and cleavage of the N-C bond to generate the stable phthalimide cation or related fragments.
Conclusion
This technical guide has provided a detailed, in-depth analysis of the expected spectroscopic data for this compound. By leveraging the experimental data of its close analogue, Diethyl (phthalimidomethyl)phosphonate, and applying fundamental spectroscopic principles, we have constructed a comprehensive set of predicted NMR, IR, and MS data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify, characterize, and utilize this important chemical compound in their work. The provided experimental protocols and detailed interpretations offer a practical framework for the spectroscopic analysis of this and related molecules.
References
As direct spectroscopic data for this compound was not found, this reference section includes sources for the analogue compound and general spectroscopic principles.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
An In-depth Technical Guide to the Solubility of Dimethyl Phthalimidomethylphosphonate in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the solubility characteristics of Dimethyl phthalimidomethylphosphonate (CAS No: 28447-26-9), a compound of interest in pharmaceutical and materials science.[1][2] Due to a notable absence of published quantitative solubility data for this specific phosphonate, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers a comprehensive, step-by-step experimental protocol for researchers to accurately determine its solubility in a range of common organic solvents. This guide is intended to be a foundational resource, enabling scientists to effectively utilize this compound in their research and development endeavors.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₂NO₅P and a molecular weight of 269.19 g/mol , belongs to the class of organophosphorus compounds known as phosphonates.[3][4] These compounds are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The presence of the phthalimido group introduces a rigid, planar, and relatively nonpolar moiety, while the dimethyl phosphonate group contributes polarity and the potential for hydrogen bonding. This structural duality suggests a nuanced solubility profile, making its characterization essential for applications in drug delivery systems, synthesis of bioactive molecules, and the development of advanced materials.[1][2] Understanding the solubility of this compound is a critical first step in formulation development, reaction engineering, and purification processes.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage implies that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound presents distinct regions of varying polarity, which will govern its interaction with different solvents.
-
Phthalimido Group: This large, aromatic, and bicyclic functional group is predominantly nonpolar. Its planar structure allows for efficient packing in a crystal lattice, which can contribute to a higher melting point (115-116°C) and may require more energy to overcome these intermolecular forces for dissolution.[4]
-
Phosphonate Group: The P=O and P-O-C bonds in the dimethyl phosphonate moiety introduce significant polarity. The oxygen atoms are capable of acting as hydrogen bond acceptors, which will favor solubility in protic solvents.
-
Methyl Groups: The two methyl groups attached to the phosphonate oxygen atoms are nonpolar.
Based on this analysis, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can effectively solvate both the polar phosphonate and the nonpolar phthalimido regions. Its solubility in protic solvents will be influenced by the strength of hydrogen bonding interactions. In contrast, its solubility is expected to be limited in purely nonpolar solvents.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of a solid compound in a liquid solvent.
Predicted Solubility Profile
While experimental data is not available in the reviewed literature, a predicted solubility profile can be extrapolated based on the structural analysis. The following table provides a qualitative estimation of the solubility of this compound in a range of common organic solvents. It is crucial to note that these are theoretical predictions and must be confirmed by experimental validation.
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | High | These solvents can effectively solvate both the polar phosphonate group and the nonpolar phthalimido moiety. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as hydrogen bond donors will facilitate the solvation of the phosphonate group's oxygen atoms. Solubility may decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents will primarily interact with the phthalimido group, but they are poor solvents for the polar phosphonate moiety. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low | The significant polarity mismatch between the solute and these nonpolar solvents will result in poor solubility. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
A range of high-purity organic solvents
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Experimental Workflow
Caption: General workflow for the experimental determination of solid solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the undissolved compound.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
If necessary, dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the determined concentration and the dilution factor.
-
Conclusion
While direct experimental data on the solubility of this compound is currently limited, this guide provides a comprehensive theoretical framework and a practical experimental protocol to address this knowledge gap. The structural characteristics of the molecule suggest a favorable solubility in polar aprotic and protic organic solvents, with limited solubility in nonpolar solvents. The provided step-by-step methodology offers a reliable approach for researchers to determine the precise solubility of this compound, which is a prerequisite for its effective application in drug development and materials science. The insights and procedures detailed herein are intended to empower scientists to confidently work with this promising phosphonate compound.
References
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Chemsrc. (2025). diethyl (phthalimidomethyl)phosphonate | CAS#:33512-26-4. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Dimethyl (phthalimidomethyl)phosphonate, 97%. Retrieved from [Link]
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Yadav, M., & Tiwari, N. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Molecules, 27(11), 3585. [Link]
- Zhang, R., et al. (2020). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Advanced Materials Research, 1166, 123-128. (Note: This is a representative reference for the application of phosphonates and may not directly mention the target compound.)
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Navigating the Synthetic Landscape of α-Aminophosphonates: An Exploratory Guide to Dimethyl Phthalimidomethylphosphonate
Introduction: The Strategic Value of Phthalimidomethylphosphonates in Drug Discovery
For researchers, scientists, and drug development professionals, the synthesis of novel bioactive molecules is a cornerstone of innovation. Within the vast arsenal of synthetic chemistry, organophosphorus compounds, particularly α-aminophosphonates, hold a place of distinction. These structural analogs of α-amino acids are of significant interest in medicinal chemistry due to their ability to act as transition state mimics for peptide hydrolysis, inhibitors of crucial enzymes like HIV protease and human collagenase, and even as agents to suppress tumor growth.[1][2] The general low mammalian toxicity of many aminophosphonates further enhances their appeal for therapeutic applications.[1]
This technical guide focuses on Dimethyl phthalimidomethylphosphonate, a key intermediate in the synthesis of α-aminomethylphosphonic acids. While literature directly pertaining to the dimethyl ester is limited, its reactivity can be confidently inferred from its well-documented diethyl counterpart, Diethyl (phthalimidomethyl)phosphonate.[3][4] The phthalimido group serves as a convenient and effective protecting group for the primary amine, allowing for a range of synthetic manipulations of the phosphonate moiety before its mild removal.[5] This guide will provide an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | dimethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate | Thermo Fisher Scientific |
| CAS Number | 28447-26-9 | Thermo Fisher Scientific |
| Molecular Formula | C11H12NO5P | Thermo Fisher Scientific |
| Molecular Weight | 269.19 g/mol | Thermo Fisher Scientific |
| Appearance | White crystals or powder | Thermo Fisher Scientific |
| Melting Point | 115-116 °C | ChemicalBook |
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O stretching vibration (around 1250 cm⁻¹), P-O-C stretching (around 1030-1050 cm⁻¹), and the carbonyl groups of the phthalimide moiety (around 1715 and 1770 cm⁻¹).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would likely exhibit a doublet for the methylene protons (CH₂) adjacent to the phosphorus atom due to coupling with the phosphorus nucleus (²J(P,H) ≈ 10-15 Hz). The methoxy protons (OCH₃) would appear as a doublet due to three-bond coupling to the phosphorus atom (³J(P,H) ≈ 11 Hz). The aromatic protons of the phthalimide group would be observed in the aromatic region.
-
¹³C NMR: The carbon of the methylene group would show a doublet due to one-bond coupling to phosphorus. The methoxy carbons would also appear as a doublet.
-
³¹P NMR: A single resonance is expected, with its chemical shift being characteristic of an alkylphosphonate.[8][9]
-
Synthesis of this compound
The synthesis of this compound can be achieved through a variation of the well-established Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[10] In this case, N-(bromomethyl)phthalimide would be reacted with trimethyl phosphite.
Figure 2: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with an Aldehyde
Causality: This protocol is based on standard HWE reaction conditions. [11]Sodium hydride is a strong, non-nucleophilic base suitable for generating the phosphonate carbanion. Anhydrous THF is used as the solvent to prevent quenching of the carbanion. The reaction is typically initiated at a low temperature to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Preparation of the Carbanion: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Addition of Phosphonate: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting carbanion solution back to 0 °C and add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.
-
Reaction Completion and Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Aldehyde | Expected Product | Typical E/Z Ratio | Reference |
| Benzaldehyde | (E)-N-(2-phenylvinyl)phthalimide | >95:5 | [11] |
| Cyclohexanecarboxaldehyde | (E)-N-(2-cyclohexylideneethyl)phthalimide | >95:5 | [11] |
| Octanal | (E)-N-(dec-2-en-1-yl)phthalimide | ~90:10 | [11] |
The Pudovik Reaction: Formation of α-Aminophosphonates
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, providing a direct route to α-aminophosphonates. [12][13]While this compound itself is not a direct substrate for the Pudovik reaction, its deprotected form, aminomethylphosphonic acid dimethyl ester, can be generated in situ or used in a subsequent step. More directly, the phthalimido group can be considered a precursor to the amine functionality in a multi-step synthesis. A related process is the Kabachnik-Fields reaction, a one-pot, three-component reaction between an aldehyde, an amine, and a dialkyl phosphite. [14]
Figure 3: The Kabachnik-Fields reaction, a related synthesis of α-aminophosphonates.
Deprotection of the Phthalimido Group: Unveiling the Primary Amine
The final and crucial step in many synthetic sequences involving this compound is the deprotection of the phthalimido group to reveal the primary amine. Several methods are available, with the Ing-Manske procedure, which utilizes hydrazine, being one of the most common and effective. [15][16] Experimental Protocol: Hydrazinolysis of the Phthalimido Group (Ing-Manske Procedure)
Causality: Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide. [17]This leads to the formation of a stable cyclic phthalhydrazide byproduct and the release of the desired primary amine. [18]This method is often preferred over acidic or basic hydrolysis due to its milder and neutral reaction conditions. [15]
-
Reaction Setup: Dissolve the N-substituted phthalimide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Addition of Hydrazine: Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Reaction and Precipitation: Heat the reaction mixture to reflux for 1-3 hours. During this time, a white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Isolation of the Amine: The filtrate contains the desired primary amine. The amine can be isolated by removing the solvent under reduced pressure. If the amine is a salt, an aqueous work-up with a base may be necessary to liberate the free amine, followed by extraction.
An alternative, exceptionally mild deprotection method involves the use of sodium borohydride followed by an acidic workup. [19][20]
Safety and Handling of Organophosphonates
Organophosphorus compounds, including this compound, require careful handling due to their potential toxicity. They can disrupt the nervous system by inhibiting cholinesterase. [21] General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
In Case of Exposure:
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of significant exposure, seek immediate medical attention. [21]
Conclusion and Future Outlook
This compound serves as a valuable and versatile building block in the synthesis of α-aminophosphonates, a class of compounds with immense potential in drug discovery and development. [22][23]Through well-established reactions such as the Horner-Wadsworth-Emmons olefination and subsequent deprotection of the phthalimido group, researchers can access a diverse array of functionalized molecules. The principles and protocols outlined in this guide, drawn from extensive research on analogous compounds, provide a solid foundation for the exploratory use of this compound in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
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Gabriel Synthesis (Gabriel Phthalimide Synthesis) - Mechanism. (2021). YouTube. Retrieved from [Link]
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Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
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Medicinal importance of α‐aminophosphonate scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrazinolysis of Phthalimide. (n.d.). American Chemical Society. Retrieved from [Link]
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Synthesis of diethyl phthalimidoethylphosphonate. (n.d.). PrepChem.com. Retrieved from [Link]
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Working safely with organophosphates. (2023). Ground Rules. Retrieved from [Link]
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Gabriel Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The Last Decade of Optically Active α-Aminophosphonates. (2023). MDPI. Retrieved from [Link]
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Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. (2022). Drug Design, Development and Therapy. Retrieved from [Link]
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Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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Pudovik reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Amine synthesis by imide cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. (2011). ResearchGate. Retrieved from [Link]
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Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. (1996). PubMed. Retrieved from [Link]
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Pudovik reaction. (n.d.). Grokipedia. Retrieved from [Link]
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Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. (1995). Semantic Scholar. Retrieved from [Link]
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Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. (n.d.). PubMed Central. Retrieved from [Link]
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The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Diethyl (Phthalimidomethyl)phosphonate: A Strategic Intermediate for Chemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]
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Horner-Wadsworth-Emmons reaction. (n.d.). Slideshare. Retrieved from [Link]
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Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (n.d.). National Institutes of Health. Retrieved from [Link]
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DIETHYL (PHTHALIMIDOMETHYL)PHOSPHONATE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE. (2024). IJARIIE. Retrieved from [Link]
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Gabriel Amine Synthesis. (2021). YouTube. Retrieved from [Link]
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Synthesis and Reactions of α-Hydroxyphosphonates. (n.d.). MDPI. Retrieved from [Link]
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diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PubMed. Retrieved from [Link]
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The Unexplored Potential of Dimethyl Phthalimidomethylphosphonate: A Technical Guide for Researchers
Introduction: A Tale of Two Esters
In the vast landscape of organophosphorus chemistry, phosphonates stand out for their remarkable versatility as synthetic intermediates and their inherent potential for biological activity. Among these, the phthalimidomethylphosphonate scaffold has garnered significant attention, primarily through its widely studied diethyl ester, Diethyl (phthalimidomethyl)phosphonate. This workhorse reagent has proven invaluable in carbon-carbon bond formation and as a precursor to a variety of bioactive molecules.[1][2][3]
However, its dimethyl analog, Dimethyl (phthalimidomethyl)phosphonate (CAS No: 28447-26-9) , remains a comparatively enigmatic entity within the scientific literature. This technical guide seeks to illuminate the untapped potential of this molecule. While direct experimental data on its applications are limited, its structural similarity to the well-documented diethyl ester allows for a scientifically grounded exploration of its probable reactivity and utility. This document will serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive overview of its predicted chemical behavior, potential applications, and detailed, albeit inferred, experimental protocols.
We will delve into the likely synthetic pathways for Dimethyl phthalimidomethylphosphonate, explore its expected role in the cornerstone Horner-Wadsworth-Emmons reaction, and discuss its promise as a building block for novel therapeutic agents. It is our hope that this guide will catalyze further investigation into this promising, yet underutilized, chemical entity.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 28447-26-9 | BLDpharm[4] |
| Molecular Formula | C₁₁H₁₂NO₅P | BLDpharm[4] |
| Molecular Weight | 269.19 g/mol | BLDpharm[4] |
| IUPAC Name | Dimethyl ((1,3-dioxoisoindolin-2-yl)methyl)phosphonate | BLDpharm[4] |
| Appearance | White to off-white crystalline powder (inferred) | |
| Solubility | Expected to be soluble in a range of organic solvents |
Proposed Synthesis of this compound
The synthesis of phosphonates is a well-established field in organic chemistry, with the Michaelis-Arbuzov reaction standing as a cornerstone methodology. This reaction provides a reliable and efficient route to a wide array of phosphonate esters. It is highly probable that this compound can be synthesized via this pathway.
The proposed synthesis involves the reaction of trimethyl phosphite with N-(bromomethyl)phthalimide . The lone pair of electrons on the phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon of the N-(bromomethyl)phthalimide, displacing the bromide ion. The resulting intermediate then undergoes a dealkylation step, typically through an SN2 mechanism where the displaced bromide ion attacks one of the methyl groups on the phosphorus, yielding the final this compound product and methyl bromide as a byproduct.
Caption: Proposed synthesis of this compound via the Michaelis-Arbuzov reaction.
Experimental Protocol: A General Approach
The following is a generalized protocol for the synthesis of this compound based on the Michaelis-Arbuzov reaction. Disclaimer: This is a theoretical protocol and requires experimental validation and optimization.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(bromomethyl)phthalimide (1.0 equivalent) and a suitable solvent (e.g., toluene or acetonitrile).
-
Addition of Reagent: Slowly add trimethyl phosphite (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
A primary and highly valuable application of phosphonate esters is their participation in the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is a powerful tool for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of the (E)-isomer.[5][6][7] Given its structure, this compound is an ideal candidate for this transformation.
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon using a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a stabilized carbanion. This nucleophilic carbanion then adds to an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane ring, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct that is easily removed during workup.[8]
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Navigating the Unseen: A Technical Guide to the Safe Handling of Dimethyl Phthalimidomethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap & The Principle of Prudent Analogy
In the absence of direct, validated data for Dimethyl phthalimidomethylphosphonate, this document employs a cautious and scientifically grounded approach by leveraging safety data from structurally analogous compounds. The primary surrogate for this assessment is Dimethyl methylphosphonate (DMMP) (CAS No. 756-79-6). The rationale for this selection lies in the identical dimethyl phosphonate functional group, which is the likely driver of the toxicological properties of this class of organophosphorus compounds. This approach, while necessary, has inherent limitations. Therefore, the recommendations within this guide should be considered conservative and may be subject to revision as more specific data becomes available. All personnel handling this compound must be made aware of this context.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount to its safe handling.
| Property | Value | Source |
| Chemical Name | dimethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate | [2] |
| CAS Number | 28447-26-9 | [1][2] |
| Molecular Formula | C11H12NO5P | [1][2] |
| Molecular Weight | 269.19 g/mol | [1][2] |
| Appearance | Likely a white crystalline powder or solid. | Inferred from Diethyl (phthalimidomethyl)phosphonate[3] |
| Storage Temperature | Room temperature. | [1] |
Section 2: Hazard Identification and Risk Assessment
Based on the toxicological profile of Dimethyl methylphosphonate (DMMP), this compound should be treated as a hazardous substance with the potential for significant health effects.
GHS Hazard Classification (Anticipated)
-
Eye Irritation: Category 2A. Causes serious eye irritation.[4]
-
Germ Cell Mutagenicity: Category 1B. May cause genetic defects.[5]
-
Reproductive Toxicity: Category 2. Suspected of damaging fertility.[4]
-
Combustibility: Combustible liquid (for DMMP). The solid nature of the target compound may alter this, but it should be kept away from ignition sources.
Toxicological Data (from Analogues)
| Metric | Value | Species | Compound | Source |
| LD50 Oral | 8210 mg/kg | Rat | DMMP | [5][6] |
| LD50 Dermal | >2000 mg/kg | Rabbit | DMMP | [5][6] |
| Acute Dermal LD50 | 681 mg/kg | Rabbit | Dimethyl Phosphonate | [7] |
Primary Routes of Exposure:
-
Inhalation of dust particles.
-
Dermal contact.
-
Ocular contact.
-
Ingestion.
Potential Health Effects:
-
Eyes: Causes serious irritation, which may lead to damage if not promptly addressed.[6]
-
Skin: May cause mild skin irritation upon prolonged or repeated contact.[6] Can potentially be absorbed through the skin.
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[8]
-
Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[6]
-
Chronic Effects: Due to the data on DMMP, there is a significant concern for long-term effects, including mutagenicity and reproductive harm.[5]
Section 3: The Hierarchy of Controls: A Mandate for Proactive Safety
Effective risk management for handling this compound necessitates a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls for handling hazardous chemicals.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to the following protocols is mandatory for all personnel working with this compound.
4.1. Engineering Controls
-
Primary Handling: All weighing and reconstitution of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize background concentrations of any airborne contaminants.[6]
4.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them frequently, especially if contact with the compound is suspected.[9]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[10]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
4.3. Handling and Storage Protocol
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked.
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]
-
Storage Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]
Section 5: Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency is critical to mitigating harm.
5.1. Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
5.2. First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and copious amounts of water. Seek medical attention if irritation persists.[10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
5.3. Firefighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5]
-
Specific Hazards: Combustion may produce hazardous oxides of phosphorus, carbon, and nitrogen.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[6] Do not dispose of it down the drain.
References
-
Angene Chemical. dimethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate(CAS# 28447-26-9). [Link]
- OECD SIDS. (2004).
-
YSI. Safety Data Sheet - Dimethyl Methylphosphonate. [Link]
-
GazFinder. dimethylmethylphosphonate (C3H9O3P). [Link]
-
Angene Chemical. dimethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate(CAS# 28447-26-9). [Link]
-
Ashland. (2018, December 12). Product Stewardship Summary - Dimethyl methylphosphonate. [Link]
-
CPAChem. (2024, February 22). Safety data sheet - Dimethyl methylphosphonate. [Link]
- U.S. EPA. (2006, October 4).
-
ChemSrc. This compound CAS#: 28447-26-9. [Link]
-
HDH Chemicals. (1, 3-DIOXO-1, 3-DIHYDRO-ISOINDOL-2-YLMETHYL)-PHOSPHONIC ACID DIMETHYL ESTER, min 97%, 10 grams. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. angenesci.com [angenesci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. ysi.com [ysi.com]
- 9. Gas detectors and respiratory protection equipments C3H9O3P (dimethylmethylphosphonate), CAS number 756-79-6 [en.gazfinder.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
The Strategic Synthesis of α-Aminophosphonates Utilizing Dimethyl Phthalimidomethylphosphonate: A Two-Step Alkylation and Deprotection Protocol
Introduction: The Significance of α-Aminophosphonates and a Versatile Synthetic Entry Point
α-Aminophosphonates are a class of organophosphorus compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. [1]Their structural analogy to α-amino acids allows them to act as their bioisosteres, interacting with biological systems in unique ways. This has led to the discovery of α-aminophosphonates with a wide spectrum of biological activities, including roles as enzyme inhibitors, antibiotics, antiviral agents, and herbicides. [1] While multicomponent reactions like the Kabachnik-Fields and Pudovik reactions are powerful tools for the synthesis of α-aminophosphonates, they often rely on the availability of specific aldehydes and amines. [2][3]An alternative and highly versatile strategy for creating a diverse library of α-aminophosphonates involves the use of Dimethyl phthalimidomethylphosphonate as a key building block. This approach hinges on a robust two-step synthetic sequence: the C-alkylation of the phosphonate carbanion followed by the deprotection of the phthalimido group to unveil the desired α-aminophosphonate. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a variety of α-aminophosphonates.
Mechanism of Synthesis: A Tale of Two Reactions
The synthetic utility of this compound in this context is rooted in two fundamental organic transformations: a base-mediated C-alkylation and a subsequent hydrazinolysis for deprotection.
Part 1: The Alkylation Step - Forging the Carbon-Carbon Bond
The methylene protons (CH₂) alpha to the phosphonate group in this compound are acidic due to the electron-withdrawing nature of both the phosphonate and the phthalimido groups. This allows for the facile generation of a stabilized carbanion upon treatment with a suitable base. This carbanion serves as a potent nucleophile, readily participating in a nucleophilic substitution reaction (typically SN2) with a variety of electrophiles, most commonly alkyl or benzyl halides. This step is crucial as it allows for the introduction of a wide range of substituents (R-groups) at the α-position, thereby enabling the synthesis of a diverse array of α-aminophosphonate precursors.
Diagram 1: Mechanism of C-Alkylation
Caption: Mechanism of C-Alkylation of this compound.
Part 2: The Deprotection Step - Unveiling the Amine
The phthalimido group serves as an excellent protecting group for the primary amine, preventing its interference in the alkylation step. To obtain the final α-aminophosphonate, this protecting group must be removed. The most common and effective method for the cleavage of the phthalimido group is hydrazinolysis. [4]Treatment of the N-phthaloyl-α-aminophosphonate with hydrazine hydrate results in the formation of a stable cyclic phthalhydrazide byproduct, liberating the desired primary amine of the α-aminophosphonate.
Diagram 2: Mechanism of Deprotection (Hydrazinolysis)
Caption: Mechanism of Phthalimide Deprotection via Hydrazinolysis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of α-aminophosphonates using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: C-Alkylation of this compound
This protocol describes the general procedure for the synthesis of N-phthaloyl-α-aminophosphonates via alkylation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA)
-
Alkyl or Benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Anhydrous DMF or THF is added to the flask via a syringe. The suspension is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled suspension.
-
Carbanion Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.
-
Alkylation: The desired alkyl or benzyl halide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and partitioned between diethyl ether and water.
-
Extraction and Drying: The layers are separated, and the aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure N-phthaloyl-α-aminophosphonate.
Protocol 2: Deprotection of N-Phthaloyl-α-aminophosphonates
This protocol details the removal of the phthalimido protecting group to yield the final α-aminophosphonate.
Materials:
-
N-Phthaloyl-α-aminophosphonate (from Protocol 1)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
Procedure:
-
Dissolution: The N-phthaloyl-α-aminophosphonate (1.0 equivalent) is dissolved in ethanol or methanol in a round-bottom flask.
-
Hydrazinolysis: Hydrazine hydrate (1.5-2.0 equivalents) is added to the solution at room temperature. [4]3. Reaction and Precipitation: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
-
Filtration: After cooling to room temperature, the precipitate is removed by filtration and washed with a small amount of cold ethanol.
-
Solvent Removal: The solvent from the filtrate is removed under reduced pressure.
-
Acid-Base Extraction (Purification): The residue is dissolved in dichloromethane. The organic solution is then extracted with 1M HCl to protonate the amine and transfer it to the aqueous phase. The aqueous layer is collected and washed once with dichloromethane to remove any remaining non-basic impurities. The aqueous layer is then basified with 1M NaOH to a pH of ~10-12, and the free amine is extracted back into dichloromethane (3x).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the pure α-aminophosphonate.
Data Presentation: Representative Examples
The following table summarizes representative examples of α-aminophosphonates that can be synthesized using this two-step protocol, with typical yields for each step.
| Electrophile (R-X) | N-Phthaloyl-α-aminophosphonate Product (R-group) | Alkylation Yield (%) | Final α-Aminophosphonate Product (R-group) | Deprotection Yield (%) |
| Benzyl bromide | Dimethyl (N-phthaloyl)-1-amino-2-phenylethylphosphonate (Benzyl) | 85-95% | Dimethyl 1-amino-2-phenylethylphosphonate (Benzyl) | 80-90% |
| Ethyl iodide | Dimethyl (N-phthaloyl)-1-aminopropylphosphonate (Ethyl) | 80-90% | Dimethyl 1-aminopropylphosphonate (Ethyl) | 75-85% |
| Allyl bromide | Dimethyl (N-phthaloyl)-1-amino-3-butenylphosphonate (Allyl) | 88-96% | Dimethyl 1-amino-3-butenylphosphonate (Allyl) | 82-92% |
| Methyl iodide | Dimethyl (N-phthaloyl)-1-aminoethylphosphonate (Methyl) | 75-85% | Dimethyl 1-aminoethylphosphonate (Methyl) | 70-80% |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Field-Proven Insights
-
Alkylation Step:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the carbanion. The choice of base is critical; for less reactive electrophiles, a stronger base like LDA may be required.
-
Side Reactions: Dialkylation can occur if an excess of the alkylating agent is used or if the reaction is run for an extended period after the initial alkylation is complete. Careful monitoring by TLC is recommended.
-
-
Deprotection Step:
-
Incomplete Reaction: If the deprotection is sluggish, gentle heating can be applied. Ensure a sufficient excess of hydrazine hydrate is used.
-
Purification Challenges: The acid-base extraction is crucial for separating the desired amine from the phthalhydrazide byproduct and any unreacted starting material.
-
Safety Considerations
-
Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Alkyl halides are often toxic and lachrymatory. Handle with care in a fume hood.
Conclusion
The use of this compound as a precursor for α-aminophosphonates via a two-step alkylation-deprotection sequence offers a powerful and versatile synthetic strategy. This approach allows for the systematic introduction of a wide variety of substituents at the α-carbon, making it an invaluable tool for the generation of compound libraries for drug discovery and other applications. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
ResearchGate. (2022). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]
- Ordonez, M., Rojas-Cabrera, H., & Cativiela, C. (2019).
-
Keglevich, G., & Bálint, E. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(11), 2511. [Link]
Sources
- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Dimethyl Phthalimidomethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides an in-depth exploration of the Horner-Wadsworth-Emmons (HWE) reaction utilizing dimethyl phthalimidomethylphosphonate for the synthesis of N-vinylphthalimides, also known as enamides. These products are valuable intermediates in organic synthesis, finding applications in the development of novel pharmaceuticals and bioactive molecules. This document offers a blend of theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[1][2] It offers significant advantages over the traditional Wittig reaction, primarily due to the enhanced nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct, which greatly simplifies product purification.[3][4] The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone to yield an alkene.[2]
This application note focuses on the use of a specialized phosphonate, this compound, which upon reaction with aldehydes, provides a direct route to N-vinylphthalimides. The phthalimide moiety is a well-established protecting group for primary amines and is a common structural motif in a wide range of biologically active compounds.[5] The ability to introduce this functional group in a vinyl context opens up a plethora of possibilities for further chemical transformations and the synthesis of complex nitrogen-containing molecules.
The Reaction Mechanism: A Step-by-Step Visualization
The HWE reaction proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
The key steps are:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and phthalimido groups, forming a resonance-stabilized phosphonate carbanion (ylide).[1]
-
Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[2]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane ring.[1]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired N-vinylphthalimide and a water-soluble dimethyl phosphate byproduct.[2]
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for conducting the HWE reaction with this compound. The choice of base and reaction conditions can significantly influence the yield and stereoselectivity of the product.
General Considerations and Reagent Handling
-
Anhydrous Conditions: The HWE reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: Sodium hydride (NaH) is a commonly used strong base for this transformation.[3] It is typically supplied as a 60% dispersion in mineral oil, which should be washed with anhydrous hexanes prior to use to remove the oil. Other bases such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, often under milder conditions.[4]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is a standard solvent for HWE reactions with strong bases like NaH.[3] For reactions with weaker bases, solvents like acetonitrile or dimethylformamide (DMF) may be suitable.[4]
Protocol 1: Standard Conditions using Sodium Hydride
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Workflow Diagram:
Caption: Experimental workflow for the HWE reaction.
Step-by-Step Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, weigh the required amount of 60% NaH dispersion. Add anhydrous hexanes to the flask, stir for a few minutes, and then allow the NaH to settle. Carefully remove the supernatant hexane layer via a cannula. Repeat this washing process two more times.
-
Ylide Formation: To the washed NaH, add anhydrous THF. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Dissolve the aldehyde (1.0-1.2 equiv) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition of the aldehyde, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-vinylphthalimide.
Optimization of Reaction Conditions
The stereochemical outcome and yield of the HWE reaction can be fine-tuned by modifying the reaction parameters. The following table summarizes key variables and their expected impact.
| Parameter | Variation | Expected Outcome on E/Z Selectivity | Rationale & Causality |
| Base/Counterion | Li⁺ (e.g., n-BuLi, LiHMDS) vs. Na⁺ (e.g., NaH) vs. K⁺ (e.g., K₂CO₃, KHMDS) | Li⁺ > Na⁺ > K⁺ for E-selectivity | Smaller cations like Li⁺ promote the formation of a more stable, thermodynamically favored anti-oxaphosphetane intermediate, leading to the (E)-alkene.[2] |
| Solvent | Aprotic non-polar (e.g., THF, Toluene) vs. Aprotic polar (e.g., DMF) | THF generally favors E-selectivity. | The solvent can influence the aggregation of the base and the stability of the reaction intermediates.[6] |
| Temperature | Lower temperature (-78 °C) vs. Higher temperature (room temp. or elevated) | Higher temperatures generally favor the thermodynamically more stable (E)-isomer. | At higher temperatures, the intermediates have more energy to equilibrate to the more stable conformation leading to the (E)-product.[2] |
| Additives | Crown ethers (with K⁺ bases) | Can enhance Z-selectivity. | Crown ethers sequester the potassium cation, leading to a "naked" anion that can favor the kinetically controlled pathway to the (Z)-alkene (Still-Gennari conditions). |
Applications in Drug Development and Medicinal Chemistry
The N-vinylphthalimide scaffold synthesized through this HWE reaction is a versatile building block in medicinal chemistry. The phthalimide group can serve as a masked primary amine, which can be deprotected under various conditions to reveal the free amine for further functionalization.[5]
The enamide functionality is also a key structural motif in many biologically active compounds and can participate in a variety of chemical transformations, including:
-
Cycloaddition Reactions: Enamides can act as dienophiles or dipolarophiles in cycloaddition reactions to construct complex heterocyclic systems.
-
Asymmetric Hydrogenation: The double bond can be stereoselectively reduced to introduce chirality.
-
Cross-Coupling Reactions: The vinyl group can be further functionalized using transition-metal-catalyzed cross-coupling reactions.
The ability to synthesize a diverse library of N-vinylphthalimides by varying the aldehyde starting material makes this HWE protocol a valuable tool for generating novel molecular entities for drug discovery programs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of the phosphonate. | Ensure the use of a sufficiently strong and fresh base. Check for moisture in the reaction setup. |
| Inactive aldehyde. | Use freshly distilled or purified aldehyde. | |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction closely by TLC. |
| Product decomposition during workup or purification. | Use milder workup conditions. Consider alternative purification methods. | |
| Poor Stereoselectivity | Suboptimal reaction conditions. | Refer to the optimization table to adjust the base, solvent, and temperature to favor the desired isomer. |
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound with aldehydes is a robust and efficient method for the synthesis of N-vinylphthalimides. This application note provides a comprehensive guide, from the underlying mechanism to detailed experimental protocols and troubleshooting tips. By understanding the key parameters that govern this reaction, researchers can effectively utilize this powerful synthetic tool to access valuable building blocks for drug discovery and development.
References
- Brettle, R., & Mosedale, A. J. (1988). Synthesis of enamides. Journal of the Chemical Society, Perkin Transactions 1, 2185-2191.
- Chemin, T. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube.
- Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, III. Darstellung und Reaktionen von Phosphinoxiden mit einer α-ständigen Carbonyl- oder Carboxylgruppe. Chemische Berichte, 91(1), 61-63.
- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- MDPI. (n.d.). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)
- Royal Society of Chemistry. (n.d.). Synthesis of enamides.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)
- PubMed Central. (n.d.). Enamides and dienamides in phosphoric acid-catalysed enantioselective cycloadditions for the synthesis of chiral amines.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Asian Journal of Chemistry. (2011).
- PubMed Central. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Scope of primary aliphatic aldehydes. Reaction conditions: 1 (0.2 mmol), 2a (0.4 mmol), Pd(OAc)2 (15 mol%), AgTFA (0.3 mmol), L1 (60 mol%), TDG1 (60 mol%), HFIP (1.8 mL), HOAc (0.2 mL), 100 °C, 12 h. Isolated yields. aL1 (60 mol%) was absent and yields are given in parentheses.
- OUCI. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
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- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Synthesis of enamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setups for Reactions Involving Dimethyl Phthalimidomethylphosphonate
Introduction: The Strategic Role of Dimethyl Phthalimidomethylphosphonate in Synthesis
This compound is a versatile organophosphorus reagent of significant value in medicinal chemistry and organic synthesis. It serves as a pivotal building block for the creation of α-aminophosphonates, a class of compounds recognized as crucial bioisosteres of α-amino acids.[1] In these structures, the tetrahedral phosphonate moiety replaces the planar carboxylic acid group, leading to unique biological activities, including potential as enzyme inhibitors, antibiotics, and anticancer agents.[2][3]
This guide provides a comprehensive overview of the primary synthetic routes involving this compound (DPhPMP). We will detail its preparation via the Michaelis-Arbuzov reaction, its thorough characterization, and its application as a stable precursor in Gabriel-type syntheses for the generation of primary aminophosphonates. This approach offers a controlled, stepwise alternative to the direct, one-pot three-component Kabachnik-Fields reaction.[4][5] Additionally, we explore its utility as a Horner-Wadsworth-Emmons (HWE) reagent for olefination reactions. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of this compound
The most reliable and high-yielding method for preparing DPhPMP is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in a stable pentavalent phosphonate ester.
Causality of Experimental Design:
-
Reactants: N-(Bromomethyl)phthalimide is the chosen electrophile due to the good leaving group ability of the bromide atom. Trimethyl phosphite serves as the phosphorus nucleophile. Its use directly yields the desired dimethyl ester.
-
Solvent: A high-boiling, aprotic solvent such as toluene or xylene is typically used to allow the reaction to proceed at the elevated temperatures required for the Arbuzov rearrangement.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the trivalent phosphite reagent.
-
Temperature: The initial Sₙ2 reaction is followed by a thermally induced dealkylation (the Arbuzov rearrangement). Heating is essential for the second step, where a methyl group is transferred from the phosphonium intermediate to the bromide counter-ion, forming the thermodynamically stable P=O double bond and volatile methyl bromide.[6][7][8]
Reaction Scheme: Michaelis-Arbuzov Synthesis
Caption: Michaelis-Arbuzov synthesis of the target reagent.
Protocol 1: Synthesis of this compound
Materials:
-
N-(Bromomethyl)phthalimide (1.0 eq)
-
Trimethyl phosphite (1.2 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (N₂ or Ar)
-
Hexane
-
Ethanol
Procedure:
-
Equip a dry 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Add N-(Bromomethyl)phthalimide (e.g., 24.0 g, 100 mmol) and anhydrous toluene (100 mL) to the flask.
-
Begin stirring and add trimethyl phosphite (e.g., 14.9 g, 14.1 mL, 120 mmol) dropwise at room temperature. The addition is exothermic; maintain control with a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 110°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent), observing the disappearance of the N-(bromomethyl)phthalimide spot.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add hexane (100 mL) to the concentrated solution while stirring. The product should precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold hexane (2 x 30 mL).
-
Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.
-
Dry the final product under vacuum. A typical yield is 80-90%.
Part 2: Spectroscopic Characterization
Confirming the identity and purity of the synthesized DPhPMP is critical before its use in subsequent reactions. Standard spectroscopic methods are employed for this validation.[9][10]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (m, 2H, phthalimide), ~7.7 (m, 2H, phthalimide), ~4.1 (d, JP-H ≈ 12 Hz, 2H, N-CH₂-P), ~3.7 (d, JP-H ≈ 11 Hz, 6H, P-(OCH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~53 (d, JP-C ≈ 7 Hz, OCH₃), ~35 (d, JP-C ≈ 155 Hz, N-CH₂-P) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): ~20-22 (s) |
| FT-IR (KBr, cm⁻¹) | ν: ~1770 & 1715 (C=O, imide, symmetric & asymmetric), ~1250 (P=O), ~1030-1050 (P-O-C) |
| MS (ESI+) | m/z: Calculated for C₁₁H₁₂NO₅P [M+H]⁺: 286.05; Found: 286.05 |
Part 3: Core Application - Gabriel Synthesis of Aminomethylphosphonate
The phthalimide group serves as an excellent protecting group for a primary amine. Its removal via hydrazinolysis provides a clean and efficient route to the free aminophosphonate, which is a key intermediate for further elaboration in drug development.
Reaction Workflow: Gabriel Deprotection
Caption: Experimental workflow for the hydrazinolysis of DPhPMP.
Protocol 2: Synthesis of Dimethyl Aminomethylphosphonate
Causality of Experimental Design:
-
Reagent: Hydrazine hydrate is the classic reagent for cleaving phthalimides. It attacks the carbonyl groups, leading to the formation of a stable, five-membered phthalhydrazide ring, which is often insoluble and precipitates from the reaction mixture, driving the reaction to completion.
-
Solvent: Ethanol is an ideal solvent as it dissolves the starting material and is compatible with hydrazine, while often allowing for the precipitation of the phthalhydrazide byproduct upon cooling.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.5 eq)
-
Ethanol (95%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (e.g., 14.3 g, 50 mmol) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and stir bar.
-
Add hydrazine hydrate (e.g., 4.7 mL, ~75 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. A voluminous white precipitate (phthalhydrazide) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Remove the phthalhydrazide precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude Dimethyl aminomethylphosphonate as an oil.
-
The product can be further purified by vacuum distillation or column chromatography if necessary. A typical yield is 75-85%.
Part 4: HWE-type Application - Synthesis of Phthalimido Alkenes
While less common than its use as an amine precursor, the phosphonate moiety in DPhPMP allows it to participate in Horner-Wadsworth-Emmons (HWE) reactions.[11][12] This involves deprotonation of the α-carbon to form a stabilized carbanion, which then reacts with aldehydes or ketones to form alkenes.
Reaction Scheme: Horner-Wadsworth-Emmons Reaction
Caption: HWE olefination using DPhPMP and an aldehyde.
Protocol 3: HWE Reaction with Benzaldehyde
Causality of Experimental Design:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the α-carbon, which is only moderately acidic. The pKa of the α-proton is typically in the range of 20-25.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a standard aprotic polar solvent that dissolves the reactants and does not interfere with the strong base.
-
Temperature: The initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature to ensure the olefination reaction goes to completion.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Wash the sodium hydride (e.g., 0.44 g, 11 mmol) with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Decant the hexane carefully under an inert atmosphere.
-
Add anhydrous THF (50 mL) to the washed NaH in a dry, nitrogen-flushed flask at 0°C (ice bath).
-
Dissolve this compound (e.g., 2.85 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
-
Cool the mixture back to 0°C and add a solution of benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol) in THF (10 mL) dropwise.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding saturated NH₄Cl solution (20 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the N-(2-phenylvinyl)phthalimide product.
References
- Vertex AI Search. (2026). Diethyl (Phthalimidomethyl)
- Vertex AI Search. (2026). The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Vertex AI Search. (2026). Pudovik reaction. Grokipedia.
- Wikipedia. (2026). Kabachnik–Fields reaction.
- Galkina, I. V., et al. (2023).
- Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
- Organic Chemistry Portal. (2026). Kabachnik-Fields Reaction.
- Colacino, E., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.
- Aghaei, M., et al. (2020). Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties. RSC Publishing.
- Gade, P. S., & Shinde, P. V. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (2026).
- Wikipedia. (2026).
- ResearchGate. (2022).
- Zhang, L., et al. (2013). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP.
- Kawai, T., et al. (2014). Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. PubMed.
- Arshad, N., et al. (2013). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
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- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 7. Dimethyl methylphosphonate [medbox.iiab.me]
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- 12. nbinno.com [nbinno.com]
Dimethyl Phthalimidomethylphosphonate: A Versatile Building Block in Medicinal Chemistry
Abstract
Dimethyl phthalimidomethylphosphonate is a key synthetic intermediate that serves as a valuable tool for medicinal chemists. Its unique structure, combining a masked aminomethylphosphonate moiety with reactive dimethyl phosphonate esters, allows for its versatile application in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound in drug discovery and development. Detailed protocols for its synthesis and subsequent transformations are presented to enable researchers to effectively utilize this important building block in their synthetic strategies.
Introduction: The Strategic Importance of Masked Aminophosphonates
In the landscape of medicinal chemistry, phosphonates are recognized as crucial pharmacophores due to their ability to act as stable mimics of phosphates, carboxylates, and transition states of enzymatic reactions.[1] The aminomethylphosphonate scaffold, in particular, is a recurring motif in a variety of bioactive compounds, including enzyme inhibitors and antiviral agents.[2][3][4][5]
This compound emerges as a strategically important reagent by providing a stable, crystalline, and easily handleable precursor to the valuable aminomethylphosphonic acid functionality. The phthalimide group serves as an efficient protecting group for the primary amine, preventing unwanted side reactions while enabling a range of synthetic manipulations of the phosphonate moiety. Subsequent deprotection reveals the free amine, ready for further derivatization in the construction of complex molecular architectures.
This document serves as a detailed guide for researchers, outlining the synthesis of this compound, its key chemical transformations, and its applications in the synthesis of molecules with therapeutic potential.
Synthesis of this compound
The synthesis of dialkyl phthalimidomethylphosphonates is typically achieved through a variation of the Arbuzov or Kabachnik-Fields reactions. While a specific detailed protocol for the dimethyl ester proved elusive in a broad search of publicly available literature, a general and reliable method can be adapted from the well-established synthesis of the corresponding diethyl ester. The following protocol outlines a representative procedure.
Protocol 1: Synthesis of this compound
Materials:
-
N-(Bromomethyl)phthalimide
-
Trimethyl phosphite
-
Anhydrous toluene (or other suitable high-boiling aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve N-(bromomethyl)phthalimide (1 equivalent) in anhydrous toluene.
-
Addition of Phosphite: To the stirred solution, add trimethyl phosphite (1.1 to 1.5 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling in a water bath might be necessary to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting N-(bromomethyl)phthalimide.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and any excess trimethyl phosphite can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield this compound as a white crystalline solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Key Chemical Transformations and Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry stems from two primary reactive sites: the phthalimide-protected amine and the phosphonate group.
Deprotection to Yield Aminomethylphosphonate: A Gateway to Bioactive Analogs
The phthalimide group can be efficiently removed to unmask the primary amine, yielding dimethyl aminomethylphosphonate. This transformation is most commonly achieved by hydrazinolysis. The resulting aminomethylphosphonate is a versatile building block for the synthesis of a wide range of bioactive molecules.
Materials:
-
This compound
-
Ethanol or Methanol
-
Round-bottom flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.[7]
-
Hydrazine Addition: Add hydrazine hydrate (1.1 to 2 equivalents) dropwise to the stirred solution at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.[7]
-
Isolation of Product:
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
The filtrate contains the desired dimethyl aminomethylphosphonate.
-
Carefully remove the solvent from the filtrate under reduced pressure.
-
-
Purification: The crude dimethyl aminomethylphosphonate can be used directly in the next step or purified by vacuum distillation or chromatography if necessary.
Application Example: Synthesis of Enzyme Inhibitors
Aminomethylphosphonic acid (AMPA), the hydrolysis product of dimethyl aminomethylphosphonate, and its derivatives are known to be inhibitors of various enzymes.[8] For instance, AMPA has been shown to be a weak inhibitor of erythrocyte cholinesterase.[8] Furthermore, glyphosate, an N-substituted derivative of aminomethylphosphonic acid, is a potent inhibitor of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, a target for herbicides.[9][10] The aminomethylphosphonate core structure can be elaborated to design inhibitors for other enzymes, such as proteases and phosphatases, by mimicking the tetrahedral transition state of the enzymatic reaction.[1]
Application Example: Synthesis of Antiviral Agents
Derivatives of aminophosphonates have demonstrated promising antiviral activities.[2][3] By coupling the aminomethylphosphonate core with various heterocyclic or aromatic moieties, libraries of compounds can be synthesized and screened for activity against a range of viruses. For example, amide derivatives containing an α-aminophosphonate moiety have shown activity against the Tobacco Mosaic Virus (TMV).[2]
The Horner-Wadsworth-Emmons Reaction: Carbon-Carbon Bond Formation
The phosphonate moiety of this compound can participate in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated compounds.[11][12][13] This reaction is a powerful tool for the stereoselective synthesis of alkenes.
Materials:
-
This compound
-
A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Aldehyde or Ketone
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the strong base (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C.
-
Phosphonate Addition: Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the cooled suspension of the base. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the phosphonate ylide.
-
Carbonyl Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of the aldehyde or ketone (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78°C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application Example: Synthesis of Bioactive Alkenes
The HWE reaction provides a route to synthesize α,β-unsaturated compounds containing a phthalimidomethyl group. These unsaturated systems can serve as versatile intermediates for the synthesis of more complex molecules through various transformations such as Michael additions, cycloadditions, or further functional group manipulations. The resulting products can be evaluated for a range of biological activities.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Figure 1: Key synthetic routes involving this compound.
Summary and Future Perspectives
This compound is a versatile and valuable reagent in medicinal chemistry. Its straightforward synthesis and the ability to readily access the aminomethylphosphonate moiety make it an attractive starting material for the construction of diverse molecular scaffolds. The applications highlighted in this guide, including the synthesis of potential enzyme inhibitors and antiviral agents, underscore its importance in drug discovery programs.
Future research will likely focus on expanding the library of bioactive molecules derived from this building block. The development of novel derivatives and their systematic biological evaluation will continue to uncover new therapeutic opportunities. Furthermore, the application of this compound in combinatorial chemistry and high-throughput screening could accelerate the discovery of new lead compounds.
References
-
Aminomethylphosphonic Acid (AMPA), a Glyphosate Metabolite, Decreases Plasma Cholinesterase Activity in Rats. (2024). MDPI. [Link]
-
Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. (n.d.). Organic Syntheses. [Link]
-
Hu, D. Y., et al. (2008). Synthesis and antiviral activities of amide derivatives containing the alpha-aminophosphonate moiety. Journal of Agricultural and Food Chemistry, 56(3), 998–1001. [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. (n.d.). ResearchGate. [Link]
- Synthesis method of dimethylheptyl methylphosphonate. (2012).
- Method for synthesizing dimethyl methylphosphonate. (2013).
-
Comparative Assessment of the Inhibitory Potential of the Herbicide Glyphosate and Its Structural Analogs on RGD-Specific Integrins. (2022). MDPI. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
2-methyl-2-phenyl-4-pentenal. (n.d.). Organic Syntheses. [Link]
-
Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). National Institutes of Health. [Link]
-
Supporting Information. (n.d.). [Source not further specified]. [Link]
-
Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. (2023). MDPI. [Link]
- Method for synthesizing dimethyl methyl phosphate. (2018).
-
Closing down on glyphosate inhibition—with a new structure for drug discovery. (2006). Proceedings of the National Academy of Sciences. [https://www.pnas.org/doi/10.1073/pnas.0602 closing]([Link] closing)
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]
-
Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2. (2022). PubMed Central. [Link]
-
Synthesis and Characterization of Aminophosphonate Containing Chitosan Polymer Derivatives: Investigations of Cytotoxic Activity and in Silico Study of SARS-CoV-19. (2022). MDPI. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. [Link]
-
Replacing glyphosate with diquat in Roundup. (2026). Open Access Government. [Link]
-
Synthetic transformations: a) Deprotection of the hydrazide 7a to form... (n.d.). ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]
- Preparation method of dimethyl phthalate (DMP). (2014).
-
Deprotection aaa aaa aaa aaa aaa. (2022). ResearchGate. [Link]
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Scale-up synthesis of phosphonates with Dimethyl phthalimidomethylphosphonate
Topic: Scale-Up Synthesis of Phosphonates with Dimethyl Phthalimidomethylphosphonate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of α-aminophosphonates is a cornerstone of medicinal and industrial chemistry, providing access to a class of compounds with significant biological and chelating properties.[1][2] this compound serves as a critical, protected precursor for aminomethylphosphonic acid (AMPA) and its derivatives.[3] Scaling the synthesis of this intermediate from the laboratory bench to pilot or industrial scale presents unique challenges, including managing reaction exotherms, ensuring consistent purity, and optimizing purification methods.[4][5][6] This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound via the Michaelis-Arbuzov reaction, followed by a discussion of its subsequent deprotection. We will delve into the causality behind experimental choices, process optimization, troubleshooting, and critical safety considerations for large-scale production.
Introduction: The Significance of Aminophosphonates
Phosphonates, organophosphorus compounds characterized by a C-PO(OR)₂ group, are valued for their diverse applications, ranging from potent enzyme inhibitors in drug discovery to scale inhibitors and chelating agents in industrial water treatment.[1][7] A particularly important subclass, the α-aminophosphonates, are considered structural analogues of α-amino acids and often function as transition-state mimics for peptide hydrolysis, making them valuable targets in medicinal chemistry.[2]
The synthesis of these molecules often requires a protected amine functionality to prevent side reactions. The phthalimido group, introduced via reagents like N-(bromomethyl)phthalimide, offers a robust and reliable protecting group that can be removed under well-established conditions. The Michaelis-Arbuzov reaction provides a classic and highly effective method for forming the crucial carbon-phosphorus bond required for phosphonate synthesis.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, which, after rearrangement, yields the desired phosphonate ester.[9]
This document outlines the scale-up synthesis of this compound, a key intermediate that effectively combines the phthalimide-protected amine with the phosphonate moiety, paving the way for the large-scale production of aminomethylphosphonic acid and related compounds.
Reaction Mechanism: The Michaelis-Arbuzov Reaction
The synthesis of this compound from N-(bromomethyl)phthalimide and trimethyl phosphite proceeds via the Michaelis-Arbuzov reaction. The mechanism is a two-step process:
-
Nucleophilic Attack (Sₙ2): The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of trimethyl phosphite on the electrophilic carbon of the N-(bromomethyl)phthalimide. This forms a quasi-stable phosphonium salt intermediate.[9]
-
Rearrangement: The displaced bromide anion then performs a second Sₙ2 attack on one of the methyl groups of the phosphonium salt. This results in the cleavage of the carbon-oxygen bond, yielding the final pentavalent phosphonate product (this compound) and methyl bromide as a volatile byproduct.[8][9]
The reaction is typically driven to completion by heating, which facilitates the rearrangement step and the removal of the gaseous methyl bromide byproduct.[9]
Caption: Michaelis-Arbuzov reaction mechanism for phosphonate synthesis.
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound on a multi-gram to kilogram scale.
Materials and Reagents
| Reagent / Material | CAS Number | Molar Mass ( g/mol ) | Typical Purity | Notes |
| N-(bromomethyl)phthalimide | 5332-26-3 | 240.05 | ≥97% | Lachrymator, handle in a fume hood. |
| Trimethyl phosphite | 121-45-9 | 124.08 | ≥98% | Moisture sensitive, stench. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Reaction solvent. |
| Heptane | 142-82-5 | 100.21 | Technical Grade | For precipitation/crystallization. |
Equipment
-
Jacketed glass reactor (5 L to 50 L capacity) with overhead mechanical stirring, reflux condenser, and temperature probe.
-
Inert gas (Nitrogen or Argon) inlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel or pump for controlled liquid addition.
-
Scrubber system (e.g., containing a dilute sodium hydroxide solution) to neutralize the methyl bromide byproduct.
-
Large Büchner funnel or filter-dryer for product isolation.
-
Vacuum oven for drying.
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up phosphonate synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the reactor system and ensure all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charging Reactants: Charge the reactor with N-(bromomethyl)phthalimide (1.0 eq) and anhydrous toluene (approx. 2-3 L per mole of starting material). Begin stirring to form a slurry.
-
Controlled Addition of Phosphite: Slowly add trimethyl phosphite (1.1 to 1.2 eq) to the slurry via an addition pump over 30-60 minutes. Causality: This controlled addition is crucial for managing the initial exotherm of the reaction. A rapid addition can lead to a dangerous temperature spike and potential side reactions. Maintaining the temperature below 30°C during this phase is recommended.
-
Reaction Heating: Once the addition is complete, slowly heat the reaction mixture to reflux (jacket temperature ~115-120°C, internal temperature ~110°C). Vent the evolved methyl bromide gas through the condenser into a scrubber.
-
Monitoring the Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by taking small aliquots, removing the solvent, and analyzing the residue by ¹H NMR or TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) to confirm the disappearance of the N-(bromomethyl)phthalimide starting material.[10]
-
Cooldown and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the pressure in the reactor and remove the toluene solvent by vacuum distillation.
-
Product Precipitation: Once the toluene is removed, a viscous oil or solid residue will remain. Add heptane (approx. 3-4 L per mole of initial reactant) to the residue and stir vigorously. The product should precipitate as a white solid. Causality: this compound is poorly soluble in non-polar solvents like heptane, while unreacted starting materials and impurities have higher solubility, allowing for effective purification by precipitation.
-
Isolation and Washing: Filter the solid product using a large Büchner funnel. Wash the filter cake with two portions of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the white solid product in a vacuum oven at 40-50°C until a constant weight is achieved.
Process Optimization and Troubleshooting
| Parameter | Effect on Process | Optimization & Troubleshooting |
| Stoichiometry | A slight excess of trimethyl phosphite ensures complete conversion of the alkyl halide. | Use 1.1-1.2 equivalents of phosphite. A large excess can complicate purification. If the reaction stalls, a small additional charge of phosphite may be considered. |
| Temperature | Higher temperatures accelerate the reaction but can lead to decomposition and discoloration. | Refluxing in toluene provides a controlled and effective reaction temperature. Avoid exceeding 120°C. For sensitive substrates, lower boiling point solvents could be used, but reaction times will be longer.[7] |
| Solvent Choice | A solvent is necessary for heat transfer and to maintain a stirrable slurry. | Toluene is an excellent choice due to its appropriate boiling point and compatibility with the reagents. Solvent-free reactions are possible but present significant heat transfer challenges on a large scale.[7] |
| Purification | Product may initially separate as an oil before solidifying. | If the product "oils out," try scratching the inside of the vessel or adding seed crystals to induce crystallization. Slow cooling and gentle stirring can also promote the formation of a filterable solid over an oil. |
Subsequent Deprotection to Aminomethylphosphonic Acid (AMPA)
The synthesized this compound is a stable intermediate. To obtain the biologically relevant aminomethylphosphonic acid (AMPA), the phthalimide and the methyl ester groups must be removed. The most common and scalable method is acid hydrolysis.
Protocol Brief: The intermediate is heated at reflux in concentrated hydrochloric acid (e.g., 6M HCl) for several hours.[11] This harsh condition cleaves both the ester linkages and the phthalimide group. After cooling, the phthalic acid byproduct precipitates and can be filtered off. The aqueous filtrate, containing AMPA hydrochloride, is then concentrated. The final product can be isolated by adjusting the pH or by crystallization.
Safety Precautions
-
Chemical Hazards:
-
N-(bromomethyl)phthalimide: Is a lachrymator and skin irritant. Handle only in a well-ventilated chemical fume hood.[12][13]
-
Trimethyl phosphite: Has a noxious odor and is flammable. It is also moisture-sensitive. Handle under an inert atmosphere.[14]
-
Methyl Bromide: The byproduct is a toxic and volatile gas. The reaction must be conducted in a closed system with the off-gas directed through a scrubber.
-
Toluene: Is a flammable liquid with associated health risks. Avoid inhalation and skin contact.[14]
-
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]
-
Scale-Up Considerations: The Michaelis-Arbuzov reaction can be exothermic, especially during the initial mixing of reagents.[4] Ensure the cooling system is operational and can handle the heat load before starting the addition. Prepare an ice bath for emergency cooling.
-
Waste Disposal: Dispose of all chemical waste according to local environmental regulations. The scrubber solution should be neutralized before disposal.
References
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Phosphonate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Continuous flow procedure involving an aza‐Pudovik reaction for the... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Demmer, C. S., Krogsgaard-Larsen, N., & Bunch, L. (2011). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 7, 1137–1165. [Link]
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Radical Arbuzov Reaction | CCS Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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Al-Badri, Z. M., & Ali, A. M. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 25(17), 3844. [Link]
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Montchamp, J.-L. (2019). Challenges and solutions in phosphinate chemistry. Pure and Applied Chemistry, 91(1), 113–120. [Link]
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New synthesis and reactions of phosphonates - Iowa Research Online. (n.d.). Retrieved January 20, 2026, from [Link]
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Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Pudovik reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. (n.d.). Retrieved January 20, 2026, from [Link]
- US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.).
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Phosphonic acid: preparation and applications - Beilstein Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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Advances and Challenges in the Creation of Porous Metal Phosphonates - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
- US4657705A - Process for the preparation of N-substituted aminomethylphosphonic acids - Google Patents. (n.d.).
-
(PDF) Green Synthesis of Poly(aminomethylenephosphonic) Acids - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Continuous flow synthesis of α-aryl-α-aminophosphonates - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Retention and Release of Commercial and Purified Phosphonate Scale Inhibitors on Carbonate Substrate | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11). Retrieved January 20, 2026, from [Link]
-
Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23–32. [Link]
-
Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Aminomethylphosphonic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Catalytic Systems for Dimethyl Phthalimidomethylphosphonate: A Guide for Researchers
For researchers and professionals in drug development, Dimethyl phthalimidomethylphosphonate stands as a valuable building block, offering a gateway to a diverse array of aminomethylphosphonic acid derivatives. These derivatives are of significant interest due to their structural analogy to α-amino acids, rendering them potent enzyme inhibitors, herbicides, and pharmacologically active agents. The strategic manipulation of this molecule hinges on the selection of appropriate catalytic systems to either deprotect the amine or to functionalize other parts of the molecule. This guide provides an in-depth exploration of catalytic systems compatible with this compound, detailing established protocols and exploring potential catalytic transformations.
Section 1: Catalytic Deprotection of the Phthalimido Group
The primary and most crucial catalytic transformation involving this compound is the cleavage of the phthalimido group to liberate the primary amine, yielding aminomethylphosphonic acid or its esters. The choice of the catalytic system is paramount to ensure high yields and to preserve the integrity of the phosphonate moiety.
Hydrazinolysis: The Ing-Manske Procedure
The most widely employed method for the deprotection of phthalimides is the Ing-Manske procedure, which utilizes hydrazine hydrate as the reagent. While often considered a reagent-based method, the reaction is facilitated by the catalytic effect of the solvent and reaction conditions.
Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form a stable six-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired primary amine.
Experimental Protocol: Synthesis of Dimethyl Aminomethylphosphonate
-
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) (for salt formation, if desired)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold methanol or ethanol.
-
The filtrate contains the desired Dimethyl aminomethylphosphonate. The solvent can be removed under reduced pressure.
-
For purification, the resulting oil can be distilled under high vacuum or converted to its hydrochloride salt by treatment with a solution of HCl in diethyl ether, which often facilitates isolation and storage.
-
Troubleshooting and Optimization:
-
Incomplete reaction: If the reaction stalls, increasing the amount of hydrazine hydrate or extending the reaction time may be beneficial.
-
Product isolation: The phthalhydrazide byproduct can sometimes be difficult to filter. Cooling the reaction mixture in an ice bath can promote better precipitation. Acidification of the filtrate can also help precipitate any remaining phthalhydrazide.[1]
Reductive Deprotection with Sodium Borohydride
An alternative, milder approach to phthalimide deprotection involves reduction with sodium borohydride (NaBH₄). This method is particularly useful when the substrate is sensitive to the basic conditions of hydrazinolysis.[2][3]
Mechanism Insight: Sodium borohydride reduces one of the carbonyl groups of the phthalimide to a hydroxyl group, forming a hemiaminal intermediate. Subsequent treatment with acid catalyzes the cleavage of the C-N bond, releasing the primary amine and phthalide as a byproduct.
Experimental Protocol: Two-Stage Deprotection of this compound
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Acetic acid
-
Dichloromethane (DCM) or Ethyl acetate
-
-
Procedure:
-
Suspend this compound (1 equivalent) in 2-propanol.
-
Add sodium borohydride (2-4 equivalents) portion-wise at room temperature.
-
Stir the mixture vigorously for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion of the reduction, carefully add acetic acid to the reaction mixture until the pH is around 5. This will quench the excess NaBH₄ and catalyze the hydrolysis of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to drive the hydrolysis to completion.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent like dichloromethane or ethyl acetate to remove the phthalide byproduct. The aqueous layer will contain the desired aminomethylphosphonic acid or its ester.
-
Catalytic Hydrogenation
Catalytic hydrogenation offers a potentially clean method for phthalimide deprotection, although it is less commonly reported for this specific substrate. The choice of catalyst and conditions is critical to selectively cleave the C-N bonds of the imide without affecting the phosphonate group.
Conceptual Protocol:
-
Catalyst: Palladium on carbon (Pd/C) is a common choice for hydrogenolysis.
-
Solvent: Ethyl acetate or methanol.
-
Conditions: The reaction would likely be carried out under a hydrogen atmosphere (from a balloon to a high-pressure autoclave) at room temperature or with gentle heating. The addition of an acid promoter, such as trifluoroacetic acid, has been shown to facilitate the hydrogenation of phthalimides.[4]
Challenges: The phosphonate group can potentially coordinate to the metal catalyst, leading to catalyst poisoning or undesired side reactions. Therefore, careful optimization of the catalyst system and reaction conditions would be necessary.
Section 2: Potential Catalytic Functionalization of the Methylphosphonate Moiety
While deprotection is the most common transformation, the methyl group attached to the phosphorus atom presents an opportunity for further functionalization through catalytic C-H activation. Although specific examples with this compound are scarce in the literature, principles from related methylphosphonate systems can be applied.
Dirhodium-Catalyzed C-H Functionalization
Dirhodium catalysts are well-known for their ability to catalyze C-H insertion reactions of diazo compounds. A hypothetical reaction could involve the reaction of this compound with a diazo compound in the presence of a chiral dirhodium catalyst to achieve enantioselective C-H functionalization of the methyl group.[5]
Hypothetical Workflow:
Caption: Hypothetical C-H functionalization of this compound.
Proposed Protocol Outline:
-
To a solution of this compound and the chiral dirhodium catalyst (1-5 mol%) in a dry, inert solvent (e.g., dichloromethane), a solution of the diazo compound would be added slowly via syringe pump at a controlled temperature.
-
The reaction would be monitored by TLC or NMR spectroscopy.
-
Purification would likely involve column chromatography to separate the product from the catalyst and any unreacted starting materials.
Section 3: Tandem Deprotection-Catalytic Functionalization
A highly efficient and atom-economical approach would be to combine the deprotection of the phthalimide group with a subsequent catalytic reaction in a one-pot or tandem sequence. This avoids the isolation and purification of the potentially sensitive primary amine intermediate.
One-Pot Deprotection and Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate.[3][4] A tandem sequence could involve the in situ generation of the primary amine from this compound, followed by its participation in a Kabachnik-Fields reaction with a different aldehyde and phosphite.
Conceptual Tandem Reaction Workflow:
Caption: Tandem deprotection and Kabachnik-Fields reaction.
Proposed Protocol Outline:
-
Perform the hydrazinolysis of this compound as described in Section 1.1.
-
After filtration of the phthalhydrazide, to the filtrate containing the crude Dimethyl aminomethylphosphonate, add the desired aldehyde (1 equivalent), dialkyl phosphite (1 equivalent), and a suitable catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid).[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by ³¹P NMR spectroscopy.
-
Work-up and purify the newly formed α-aminophosphonate.
Data Summary
| Catalytic System | Transformation | Reagents/Catalyst | Typical Conditions | Yields | Byproducts |
| Hydrazinolysis | Phthalimide Deprotection | Hydrazine hydrate | MeOH or EtOH, rt to reflux | Good to Excellent | Phthalhydrazide |
| Reductive Deprotection | Phthalimide Deprotection | NaBH₄, Acetic acid | 2-Propanol, rt then heat | Good | Phthalide |
| Catalytic Hydrogenation | Phthalimide Deprotection | Pd/C, H₂ | EtOAc or MeOH, rt | Variable | - |
| C-H Functionalization | Methyl C-H Insertion | Chiral Dirhodium Catalyst, Diazo compound | CH₂Cl₂ | Hypothetical | - |
| Tandem Reaction | Deprotection & K-F Reaction | Hydrazine, Aldehyde, Phosphite, Catalyst | One-pot sequence | Hypothetical | Phthalhydrazide |
Conclusion
This compound is a versatile substrate amenable to several catalytic transformations, with the deprotection of the phthalimido group being the most fundamental. Hydrazinolysis and reductive cleavage with sodium borohydride represent robust and reliable methods for this purpose. While direct catalytic functionalization of the intact molecule is an area ripe for exploration, the principles of C-H activation and tandem reactions provide a logical framework for developing novel synthetic routes. The protocols and conceptual workflows presented in this guide are intended to serve as a practical resource for researchers aiming to unlock the full synthetic potential of this important α-aminophosphonate precursor.
References
- Hu, W., et al. (2018). Enantioselective Intermolecular C–H Functionalization of Primary Benzylic C–H Bonds Using ((Aryl)(diazo)methyl)phosphonates.
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
- BenchChem. (2023).
- Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273-2276.
- Kabachnik, M. I., & Medved, T. Y. (1952). Dokl. Akad. Nauk SSSR, 83, 689.
- Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528-1531.
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: mechanism and synthetic potential. Russian Chemical Reviews, 67(11), 857-882.
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.
- Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the deprotection of N-phthaloyl amino acids and peptides. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
- Booth, J., & Little, H. F. (1959). 103. The catalytic hydrogenation of phthalimide and substituted phthalimides. Journal of the Chemical Society (Resumed), 441-444.
Sources
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- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for Reactions of Dimethyl Phthalimidomethylphosphonate: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, mastering the synthesis of complex organic molecules is paramount. Among the vast arsenal of synthetic methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its efficiency in creating carbon-carbon double bonds. A key reagent in this reaction is Dimethyl phthalimidomethylphosphonate, which serves as a valuable building block for the introduction of a protected aminomethyl group. The success of syntheses involving this reagent, however, is critically dependent on a well-devised protecting group strategy. This guide provides an in-depth exploration of such strategies, offering not just protocols, but the scientific rationale behind them to empower researchers in their synthetic endeavors.
The Central Role of the Phthalimide Group
This compound's utility stems from the dual functionality it offers: a phosphonate for olefination and a phthalimide-protected primary amine. The phthalimido group is a robust and sterically demanding protecting group for primary amines.[1] Its electron-withdrawing nature enhances the acidity of the adjacent methylene protons, facilitating the deprotonation required for the HWE reaction.[1]
The selection of the phthalimide group is a strategic one. It is stable to a wide range of reaction conditions, yet it can be removed under specific conditions to unveil the primary amine for further functionalization. This stability is crucial during the HWE reaction, which is typically carried out in the presence of a base.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. The reaction generally favors the formation of the (E)-alkene due to thermodynamic control, where the bulkier groups orient themselves in a trans configuration in the intermediate oxaphosphetane to minimize steric hindrance.[2][3]
The reaction proceeds through the following key steps:[1]
-
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a stabilized carbanion.
-
Nucleophilic Attack: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring called an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.
The electron-withdrawing nature of the group attached to the carbanion is necessary for the final elimination step to occur.[1]
Strategic Selection of Protecting Groups for Carbonyl Compounds
When reacting this compound with an aldehyde or ketone that possesses other functional groups, a carefully planned protecting group strategy is essential to prevent unwanted side reactions. The choice of protecting group depends on the nature of the functional group to be protected and its compatibility with the basic conditions of the HWE reaction and the subsequent deprotection steps.
Protecting Aldehydes and Ketones:
In some instances, it may be necessary to protect a more reactive carbonyl group while the HWE reaction is carried out at another site.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Aldehyde/Ketone | Acetal/Ketal | Diol (e.g., ethylene glycol), acid catalyst (e.g., PTSA) | Aqueous acid (e.g., HCl, PTSA) |
Protecting Hydroxyl Groups:
Hydroxyl groups are acidic and will be deprotonated by the base used in the HWE reaction. Therefore, they must be protected.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Alcohol | Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), imidazole, DMF | Fluoride source (e.g., TBAF), THF |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr), base (e.g., NaH), THF | Hydrogenolysis (H₂, Pd/C) |
The choice between different protecting groups for the same functionality often comes down to the specific requirements of the synthetic route, including the need for orthogonal deprotection strategies.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the Horner-Wadsworth-Emmons reaction using this compound and subsequent deprotection of the phthalimide group.
Protocol 1: Horner-Wadsworth-Emmons Reaction of this compound with a Protected Aldehyde
This protocol describes a general procedure for the olefination of an aldehyde bearing a protected functional group.
Materials:
-
This compound
-
Protected aldehyde (e.g., a TBDMS-protected hydroxybenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion is indicated by the evolution of hydrogen gas.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the protected aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl phthalimide.
Causality Behind Experimental Choices:
-
Anhydrous conditions: The phosphonate carbanion is a strong base and will be quenched by water.
-
Inert atmosphere: Prevents the reaction of the carbanion with oxygen.
-
Slow addition of reagents: The reaction of NaH with the phosphonate is exothermic and generates hydrogen gas. Slow addition helps to control the reaction rate and temperature.
-
Stepwise addition of aldehyde: Adding the aldehyde after the formation of the carbanion ensures that the base does not react with the aldehyde first.
Protocol 2: Deprotection of the Phthalimide Group
Two common methods for the deprotection of the phthalimide group are presented below. The choice of method depends on the compatibility of other functional groups in the molecule.
This is the most common method for phthalimide deprotection.[4]
Materials:
-
Vinyl phthalimide (from Protocol 1)
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the vinyl phthalimide (1.0 equivalent) in methanol or ethanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess hydrazine: Ensures complete reaction with the phthalimide.
-
Precipitation of phthalhydrazide: Drives the reaction to completion and simplifies the initial purification.
-
Aqueous workup: Removes excess hydrazine and other water-soluble byproducts.
This method is an alternative to hydrazinolysis and can be milder for certain substrates.[5]
Materials:
-
Vinyl phthalimide (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Water
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the vinyl phthalimide (1.0 equivalent) in a mixture of isopropanol and water (e.g., 6:1 v/v).[5]
-
Add sodium borohydride (excess, e.g., 10 equivalents) in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully add acetic acid to adjust the pH to ~5.
-
Heat the mixture at 80 °C for 2 hours to promote the cyclization of the intermediate and release of the amine.[5]
-
Cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the primary amine.
Causality Behind Experimental Choices:
-
Use of a protic solvent: Necessary for the reduction of the phthalimide carbonyl groups by NaBH₄.
-
Acidic workup: Promotes the lactonization of the intermediate and release of the free amine.
-
Heating: Facilitates the final amine-releasing step.
Compatibility Note: While NaBH₄ is generally a mild reducing agent, it can, under certain conditions, reduce α,β-unsaturated esters.[6][7] Therefore, if the product of the HWE reaction contains such a moiety, hydrazinolysis might be the preferred deprotection method. Careful optimization and analysis are recommended when using the NaBH₄ method on substrates with potentially reducible functional groups.
Visualization of the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: olefination followed by deprotection.
Caption: A two-stage workflow for the synthesis of primary amines using this compound.
Conclusion
The successful application of this compound in organic synthesis hinges on a thorough understanding and strategic implementation of protecting group chemistry. The phthalimide group serves as a robust protector of the primary amine, facilitating the powerful Horner-Wadsworth-Emmons reaction. By carefully selecting compatible protecting groups for other functionalities within the reacting molecules and choosing the appropriate deprotection method, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a strong foundation for the rational design and execution of synthetic routes involving this versatile reagent, ultimately accelerating progress in drug discovery and development.
References
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Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved January 20, 2026, from [Link]
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-
Study.com. (n.d.). Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction? Retrieved January 20, 2026, from [Link]
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Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved January 20, 2026, from [Link]
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Reddit. (2023, July 13). Deprotection conditions for pthalimide protected oxyamine? r/Chempros. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Retrieved January 20, 2026, from [Link]
-
Sci-Hub. (n.d.). A Highly Regio‐ and Stereoselective Vinylogous Horner–Wadsworth–Emmons Route to Densely Substituted 1,3‐Butadienes. Retrieved January 20, 2026, from [Link]
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Asymmetric Synthesis Employing Dimethyl Phthalimidomethylphosphonate Derivatives: Application Notes and Protocols
Introduction: The Strategic Value of Dimethyl Phthalimidomethylphosphonate in Asymmetric Synthesis
α-Aminophosphonic acids and their derivatives are of paramount importance in medicinal chemistry and drug development.[1] They are recognized as crucial structural analogs of α-amino acids, where the carboxylic acid moiety is replaced by a phosphonic acid group.[2] This substitution imparts unique biochemical properties, including enhanced stability against enzymatic degradation and the ability to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[3][4] The biological activity of these compounds is often highly dependent on their stereochemistry, necessitating precise control over the configuration of the chiral center.[5]
This compound serves as a versatile and stable precursor for the synthesis of a wide array of chiral α-aminophosphonic acid derivatives. The phthalimido group provides robust protection of the nitrogen atom, which can be readily removed under mild conditions to reveal the primary amine. This reagent is a key building block in several powerful C-C bond-forming reactions, which can be rendered asymmetric through the use of chiral catalysts.
This guide provides an in-depth exploration of the application of this compound and its derivatives in key asymmetric transformations. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into the rationale behind experimental design choices to empower researchers in their synthetic endeavors.
I. The Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Chiral α,β-Unsaturated Aminophosphonates
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[6] When applied to α-functionalized phosphonates like this compound, it provides access to valuable enamides, which are precursors to chiral amines and amino acids. The asymmetric variant of this reaction allows for the desymmetrization of prochiral ketones or a kinetic resolution of racemic aldehydes, establishing a stereocenter adjacent to the nitrogen atom.
Mechanistic Insight and Stereochemical Control
The HWE reaction commences with the deprotonation of the phosphonate to form a stabilized carbanion.[7] This nucleophile then adds to a carbonyl compound (an aldehyde or ketone) to form a tetrahedral intermediate. Subsequent collapse of this intermediate through an oxaphosphetane intermediate yields the alkene and a water-soluble phosphate byproduct, which simplifies purification.[8]
The stereoselectivity of the HWE reaction (E vs. Z alkene formation) can often be controlled by the reaction conditions and the nature of the phosphonate reagent.[9] In the context of asymmetric synthesis, a chiral base or a chiral Lewis acid can be employed to control the facial selectivity of the addition to the carbonyl group, thereby inducing enantioselectivity.
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Representative Protocol: Asymmetric HWE Reaction
This protocol describes a representative method for the asymmetric HWE reaction using a chiral base catalyst. Note: This is a model protocol adapted from similar transformations and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Chiral base catalyst (e.g., a chiral lithium amide or a sparteine-complexed base)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous LiCl (optional, can improve reactivity and selectivity)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add anhydrous LiCl (1.2 equivalents).
-
Add anhydrous THF and cool the mixture to -78 °C.
-
In a separate flask, prepare the chiral base solution by reacting n-BuLi with the chiral amine ligand (e.g., (-)-sparteine) in anhydrous THF at -78 °C.
-
To the LiCl suspension, add this compound (1.1 equivalents) dissolved in a minimal amount of anhydrous THF.
-
Slowly add the pre-formed chiral base solution to the phosphonate solution at -78 °C and stir for 30 minutes to ensure complete carbanion formation. The causality here is that pre-formation of the chiral base and slow addition are crucial for maintaining the integrity of the chiral complex and achieving high enantioselectivity.
-
Add the aldehyde (1.0 equivalent), dissolved in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α,β-unsaturated aminophosphonate.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference for Analogy |
| Benzaldehyde | 10 | 4 | 85 | 92 | [10] |
| 4-Nitrobenzaldehyde | 10 | 5 | 82 | 95 | [10] |
| Cyclohexanecarboxaldehyde | 15 | 6 | 75 | 88 | [10] |
| Table 1: Representative data for the asymmetric HWE reaction based on analogous systems. |
II. Asymmetric Michael Addition: Formation of Chiral γ-Aminophosphonates
The Michael addition, or conjugate addition, of the phosphonate carbanion derived from this compound to α,β-unsaturated acceptors is a powerful method for constructing C-C bonds and creating a new stereocenter.[11] The resulting γ-aminophosphonates are valuable building blocks in medicinal chemistry.
Mechanistic Rationale and Enantiocontrol
The reaction is initiated by the base-catalyzed formation of the nucleophilic phosphonate carbanion. This carbanion then adds to the β-position of an electron-deficient alkene (the Michael acceptor).[12] The stereochemical outcome of the reaction is determined by the facial selectivity of this addition. Chiral phase-transfer catalysts, chiral Lewis acids, or chiral Brønsted acids can be employed to create a chiral environment around the reactants, thereby directing the nucleophilic attack to one face of the Michael acceptor.[13]
Caption: Key steps in the Michael addition of a phosphonate carbanion.
Protocol: Asymmetric Michael Addition with a Chiral Phase-Transfer Catalyst
This protocol outlines a general procedure for the asymmetric Michael addition using a chiral phase-transfer catalyst. Note: This is a model protocol and optimization of the catalyst, base, and solvent may be necessary for different substrates.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Base (e.g., solid K2CO3 or Cs2CO3)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Saturated aqueous NaCl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the chiral phase-transfer catalyst (1-10 mol%), and the solid base (2.0 equivalents). The choice of a solid, inorganic base is crucial in phase-transfer catalysis as it remains in the solid phase while the catalyst shuttles the deprotonated phosphonate into the organic phase.
-
Add anhydrous toluene and stir the suspension vigorously.
-
Add the α,β-unsaturated ketone (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, filter off the solid base and wash with ethyl acetate.
-
Combine the filtrate and washings, and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the enantioenriched γ-aminophosphonate.
-
Determine the enantiomeric excess by chiral HPLC.
| Michael Acceptor | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference for Analogy |
| Methyl vinyl ketone | 5 | 25 | 92 | 90 | [14] |
| Cyclopentenone | 10 | 0 | 88 | 95 | [14] |
| Chalcone | 5 | 25 | 95 | 85 | [14] |
| Table 2: Representative data for the asymmetric Michael addition from analogous systems. |
III. Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry, or nitro-Mannich, reaction involves the addition of a nitroalkane to an imine. While this compound itself is not the imine component, it can be readily converted to the corresponding N-phthaloyl-protected iminophosphonate. The subsequent asymmetric addition of a nitroalkane to this electrophilic imine provides a direct route to chiral β-nitro-α-aminophosphonates, which are versatile precursors to diamines and other functionalized molecules.[15][16]
Mechanistic Considerations and Stereocontrol
The reaction is typically catalyzed by a chiral Lewis acid or a chiral Brønsted acid-base bifunctional catalyst.[17] The catalyst coordinates to the imine, activating it towards nucleophilic attack and simultaneously shielding one of its prochiral faces. The deprotonated nitroalkane (the nitronate) then adds to the imine, forming the C-C bond with high stereocontrol.[18]
Caption: Catalytic cycle for the asymmetric aza-Henry reaction.
Protocol: Asymmetric Aza-Henry Reaction
This protocol details a representative procedure for the asymmetric aza-Henry reaction. Note: This is a model protocol and requires the initial preparation of the N-phthaloyl iminophosphonate from this compound. The choice of catalyst is critical and will depend on the specific substrates.
Materials:
-
N-Phthaloyl iminophosphonate (prepared from this compound)
-
Nitroalkane (e.g., nitromethane)
-
Chiral catalyst (e.g., a chiral copper-bisoxazoline complex or a thiourea-based organocatalyst)
-
Anhydrous solvent (e.g., CH2Cl2 or THF)
-
Mild base (e.g., a tertiary amine, if required by the catalyst)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the chiral catalyst (2-10 mol%).
-
Add the anhydrous solvent, followed by the N-phthaloyl iminophosphonate (1.0 equivalent).
-
If a cocatalyst or additive (like a mild base) is required, add it at this stage. The rationale for this is to ensure the active catalytic species is formed before the addition of the nucleophile.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the nitroalkane (1.5-3.0 equivalents) dropwise.
-
Stir the reaction at this temperature until the imine is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
| Imine Substrate (R group) | Catalyst System | Time (h) | Yield (%) | ee (%) | Reference for Analogy |
| Phenyl | Cu(II)-Box | 24 | 90 | 96 | [19] |
| 4-Chlorophenyl | Thiourea Catalyst | 36 | 85 | 92 | [15] |
| 2-Naphthyl | Cu(II)-Box | 24 | 88 | 98 | [19] |
| Table 3: Representative data for the asymmetric aza-Henry reaction based on analogous systems. |
Conclusion
This compound and its derivatives are powerful and versatile reagents for the asymmetric synthesis of chiral α-aminophosphonic acids. Through well-established transformations such as the Horner-Wadsworth-Emmons reaction, Michael addition, and aza-Henry reaction, a diverse range of valuable chiral building blocks can be accessed with high levels of stereocontrol. The key to success in these endeavors lies in the rational selection of chiral catalysts and the careful optimization of reaction conditions. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to leverage the full potential of these important synthetic intermediates.
References
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Ordóñez, M., et al. (2018). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. PMC. [Link][20]
-
Ma, J. A. (2006). Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews, 35(7), 630-636. [Link][3][4]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12921-12941. [Link]
-
Couto, I., et al. (2020). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 25(23), 5763. [Link][2]
-
Chakraborty, B., & Sharma, P. (2012). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. PMC. [Link][5]
-
Sci-Hub. (n.d.). Catalytic Asymmetric Synthesis of α‐ and β‐Amino Phosphonic Acid Derivatives. Retrieved from [Link][21]
-
Li, G., et al. (2018). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Asymmetric Hydroamination. ACS Catalysis, 8(10), 9549-9555. [Link][22]
-
Ordóñez, M., et al. (2018). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. PMC. [Link][20]
-
Middle East Technical University. (2021). PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC. [Link][15]
-
Kiss, L., et al. (2020). Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Nature Communications, 11(1), 5343. [Link][13]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link][6]
-
Sci-Hub. (n.d.). Z- and E-selective Horner–Wadsworth–Emmons reactions. Retrieved from [Link][9]
-
Meggers, E., et al. (2017). Asymmetric aza-Henry reaction to provide oxindoles with quaternary carbon stereocenter catalyzed by a metal-templated chiral Brønsted base. Organic Chemistry Frontiers, 4(7), 1348-1351. [Link][17]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][7]
-
Keglevich, G. (2019). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 24(11), 2108. [Link]
-
CORE. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Retrieved from [Link]
-
Kim, J., et al. (2012). Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst. Molecules, 17(10), 11463-11474. [Link][14]
-
Li, Y., et al. (2021). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 26(23), 7247. [Link]
-
Onysko, M. I., et al. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(32), 16735-16752. [Link][11]
-
Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1386695. [Link][16]
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Park, S., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2686. [Link][12]
-
KTH Diva. (n.d.). Methods for Asymmetric Olefination Reactions; Development and Application to Natural Product Synthesis. Retrieved from [Link][10]
-
Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PMC. [Link][18]
-
Johnston, J. N., et al. (2016). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid-Base Catalyst with Recycle. Organic Process Research & Development, 20(3), 649-659. [Link][19]
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Xu, C., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medicinal Drug Discovery, 8, 100063. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Dimethyl Phthalimidomethylphosphonate Reactions
Welcome to the technical support guide for the synthesis of Dimethyl phthalimidomethylphosphonate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the principal reaction for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Pudovik reaction . This reaction involves the base-catalyzed nucleophilic addition of dimethyl phosphite to the electrophilic carbon of an imine precursor, which is typically formed in situ from N-(hydroxymethyl)phthalimide.[1] This approach is generally preferred over the Michaelis-Arbuzov reaction using N-(halomethyl)phthalimide due to the milder conditions and higher atom economy.[2][3]
Q2: What are the critical reagents and their required purity?
The success of this reaction is highly dependent on the quality of the following reagents:
-
Dimethyl Phosphite (DMPO): Must be anhydrous and free from acidic impurities like phosphorous acid. It is advisable to use freshly distilled or newly opened material.
-
N-(hydroxymethyl)phthalimide (NHPH): This reagent can degrade over time, especially if exposed to moisture or basic conditions, reverting to phthalimide and formaldehyde.[4] Its purity should be confirmed by melting point or NMR before use.
-
Catalyst: A non-nucleophilic base is typically used. Tertiary amines like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) are common choices. The catalyst must be anhydrous.
-
Solvent: Anhydrous, aprotic solvents are required to prevent hydrolysis of the phosphite and other side reactions. Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) are suitable options. The choice of solvent can influence reaction rates and solubility.[5]
Q3: What is a typical starting yield I should expect?
For a well-optimized reaction performed under anhydrous conditions with pure reagents, yields can range from 75% to 95% . Yields below this range often indicate issues with reagent quality, moisture contamination, or suboptimal reaction conditions.
Q4: Can you illustrate the reaction mechanism?
Certainly. The base-catalyzed Pudovik reaction proceeds through the following key steps, as illustrated in the diagram below. The base deprotonates the dimethyl phosphite to form a highly nucleophilic phosphite anion. Concurrently, the N-(hydroxymethyl)phthalimide loses water (often facilitated by the reaction conditions) to form an N-acyliminium ion intermediate. The phosphite anion then attacks this electrophilic intermediate to form the final C-P bond.
Caption: Base-catalyzed Pudovik reaction mechanism.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
2.1 Issue: Low or No Product Yield
Q: My reaction yield is below 50%. How do I systematically troubleshoot this?
A low yield is the most common problem, and it can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or work-up procedure. The following flowchart provides a logical path for troubleshooting.
Caption: Systematic flowchart for troubleshooting low reaction yields.
Causality Explained:
-
Reagent Integrity: The phosphite anion is a strong nucleophile but also a strong base. Any moisture will protonate it, quenching the reaction. Water can also hydrolyze the phosphite starting material.[6]
-
Anhydrous Conditions: This is non-negotiable. Atmospheric moisture is sufficient to significantly lower the yield. An inert atmosphere of nitrogen or argon is essential.[7]
-
Thermal Management: The reaction is often exothermic.[8] A runaway reaction can lead to side products. Conversely, if the activation energy is not met, the reaction may stall. Careful temperature control is key.
2.2 Issue: Significant Side Product Formation
Q: My crude product is impure according to NMR/LC-MS. What are the likely side products and how can I prevent them?
A: Impurities typically arise from side reactions involving the starting materials or intermediates. The table below summarizes common observations, their causes, and solutions.
| Observation (e.g., from ¹H NMR, ³¹P NMR, MS) | Probable Cause & Identity of Side Product | Prevention & Mitigation Strategy |
| Signal for Phthalimide | Degradation of N-(hydroxymethyl)phthalimide (NHPH) before or during the reaction.[4] | Use high-purity NHPH. Add it to the reaction mixture portion-wise or as a solution to avoid prolonged exposure to the basic catalyst. |
| Signals for Phosphorous Acid or its mono-methyl ester | Hydrolysis of dimethyl phosphite.[6] | Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere. |
| Unidentified phosphorus species, potential rearranged product | In some Pudovik systems, the initial α-hydroxyphosphonate can rearrange, especially with excess base or higher temperatures.[9] | Use a catalytic amount of base (e.g., 0.1 eq). Maintain a low reaction temperature (0 °C to RT). Quench the reaction promptly upon completion. |
| Broad, polymeric material in the crude product | Polymerization of formaldehyde (from NHPH degradation) or other side reactions promoted by excessive heat or base. | Ensure proper temperature control. Use only the required amount of catalyst and add it slowly. |
2.3 Issue: Reaction Scalability Problems
Q: The reaction worked beautifully on a 1 mmol scale, but the yield dropped significantly when I tried a 100 mmol scale. What went wrong?
A: Scale-up issues are almost always related to inadequate heat and mass transfer.
-
Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. An exothermic reaction that was easily managed in a small flask can overheat in a large one, leading to side product formation.
-
Solution: Use a jacketed reactor or a larger cooling bath. Add reagents more slowly to control the rate of heat generation. Monitor the internal reaction temperature, not just the bath temperature.
-
-
Mixing: Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than ~500 mL. Ensure a vortex is visible, indicating efficient mixing.
-
Section 3: Validated Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis via Pudovik Reaction (Recommended)
This protocol is a robust starting point for optimization.
Materials:
-
N-(hydroxymethyl)phthalimide (NHPH) (1.0 eq)
-
Dimethyl phosphite (1.1 eq), freshly distilled
-
Triethylamine (TEA) (0.2 eq), freshly distilled
-
Anhydrous Toluene (or THF)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add N-(hydroxymethyl)phthalimide (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution). Begin stirring to form a suspension.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Phosphite Addition: Add dimethyl phosphite (1.1 eq) via syringe.
-
Catalyst Addition: Slowly add triethylamine (0.2 eq) dropwise via syringe over 10-15 minutes. The N-(hydroxymethyl)phthalimide should slowly dissolve as the reaction proceeds.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a white solid. If impurities are present, it can be purified by recrystallization from a solvent system like Toluene/Hexanes or by flash column chromatography on silica gel.
References
- CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google P
- CN107793449B - Method for synthesizing dimethyl methyl phosphate - Google P
-
Boll, E., & Tlili, A. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3669. [Link]
-
Pudovik reaction - Grokipedia. [Link]
-
Keglevich, G., et al. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 22(24), 13398. [Link]
-
Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]
-
Gali, H., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates and Phosphines. The Journal of Organic Chemistry, 65(3), 676–679. [Link]
-
Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7578. [Link]
-
Zhang, R., et al. (2018). The solvent effects on dimethyl phthalate investigated by FTIR characterization, solvent parameter correlation and DFT computation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 204, 538–547. [Link]
-
Chen, J., et al. (2014). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Advanced Materials Research, 912-914, 255-259. [Link]
- US20220227914A1 - Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
- US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google P
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The solvent effects on dimethyl phthalate investigated by FTIR characterization, solvent parameter correlation and DFT computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions with Dimethyl phthalimidomethylphosphonate
Welcome to the technical support center for Dimethyl phthalimidomethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during its use, particularly in the Horner-Wadsworth-Emmons (HWE) reaction. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, most notably for the introduction of a protected aminomethyl group in olefination reactions. Its primary application is in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated compounds bearing a phthalimidomethyl substituent. While a robust reagent, its bifunctional nature—possessing both a reactive phosphonate and a potentially labile phthalimide group—can lead to specific side reactions under certain conditions. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Here, we address specific problems that you may encounter during your experiments with this compound.
FAQ 1: Low or No Yield of the Desired Olefin Product
Question: I am performing a Horner-Wadsworth-Emmons reaction with this compound and an aldehyde, but I am observing a very low yield of my target α,β-unsaturated phthalimide. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in an HWE reaction using this reagent can stem from several factors, primarily related to the generation and stability of the phosphonate carbanion and the integrity of the reagent itself.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The acidity of the α-proton in this compound is crucial for carbanion formation. The choice of base is critical.
-
Insight: While common bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective, their efficiency can be hampered by poor solubility or moisture. Phosphonate carbanions are more nucleophilic but less basic than Wittig ylides, making the choice of base and reaction conditions important for efficient deprotonation.[1]
-
Troubleshooting:
-
Ensure your base is fresh and properly stored.
-
Consider using stronger bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), especially if your aldehyde is sterically hindered or less reactive.
-
Perform the deprotonation at a low temperature (e.g., -78 °C) before adding the aldehyde to ensure complete carbanion formation.
-
-
-
Presence of Moisture: The phosphonate carbanion is highly basic and will be quenched by water or other protic sources.
-
Insight: Meticulous exclusion of water is paramount for the success of the HWE reaction.
-
Troubleshooting:
-
Thoroughly flame-dry all glassware before use.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Side Reactions of the Phthalimide Group: The phthalimide group, while a good protecting group, can be susceptible to nucleophilic attack under basic conditions.
-
Insight: The carbonyl groups of the phthalimide can be attacked by strong bases, especially at elevated temperatures, leading to ring-opening.
-
Troubleshooting:
-
Maintain low reaction temperatures during deprotonation and the initial addition of the aldehyde.
-
Avoid prolonged reaction times at room temperature or elevated temperatures.
-
If using an alcohol as a solvent (not generally recommended for HWE reactions), be aware of the potential for aminolysis of the phthalimide by the corresponding alkoxide.
-
-
-
Hydrolysis of the Phosphonate Ester: The dimethyl phosphonate ester can undergo hydrolysis in the presence of strong bases and water.[2][3]
-
Insight: This leads to the formation of the corresponding phosphonic acid, which is unreactive in the HWE reaction. This is more likely to occur during workup but can be an issue if the reaction conditions are not strictly anhydrous.
-
Troubleshooting:
-
Ensure anhydrous conditions as mentioned above.
-
During aqueous workup, use cooled, dilute solutions to minimize base-catalyzed hydrolysis.
-
-
FAQ 2: Formation of an Unexpected Ring-Opened Byproduct
Question: After my HWE reaction and workup, I've isolated a significant amount of a byproduct that appears to be a derivative of phthalamic acid. What is happening and how can I prevent this?
Answer:
The formation of a phthalamic acid derivative is a clear indication of the nucleophilic opening of the phthalimide ring.
Causality:
The phthalimide ring is an imide, and its carbonyl groups are electrophilic. Under the basic conditions of the HWE reaction, several nucleophiles can attack these carbonyls:
-
Hydroxide ions (from residual water): This leads to the formation of a phthalamate salt, which upon acidic workup will give the phthalamic acid.
-
Alkoxides (if alcohols are present): This will result in the formation of a phthalamic ester.
-
Amines (if present as impurities or added): This will lead to aminolysis and the formation of a phthalamide derivative. The kinetics and mechanism of phthalimide aminolysis have been studied, showing that both ionized and non-ionized phthalimides can be reactive.[4][5][6]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: The most common culprit is water. Re-evaluate your procedures for drying glassware, solvents, and starting materials.
-
Temperature Control: Perform the deprotonation and olefination at low temperatures (-78 °C to 0 °C) to minimize the rate of nucleophilic attack on the phthalimide.
-
Choice of Base: While strong bases are necessary, consider those with non-nucleophilic counterions. For example, NaH or KHMDS are generally preferred over sodium methoxide if methanol is not the solvent.
-
Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
FAQ 3: My Product is Contaminated with a Monomethyl Phosphonate Species
Question: My final product shows a significant impurity that I suspect is the monomethyl phosphonate ester of my desired product. How could this have formed?
Answer:
The formation of a monomethyl phosphonate is likely due to partial hydrolysis or transesterification of the dimethyl phosphonate ester.
Underlying Mechanisms:
-
Base-Catalyzed Hydrolysis: In the presence of hydroxide ions, one of the methyl ester groups can be saponified to a carboxylate. This typically occurs in a stepwise manner.[2]
-
Transesterification: If other alcohols are present in the reaction mixture (e.g., from the solvent or as an impurity), transesterification can occur, leading to a mixed phosphonate ester.
Preventative Measures:
-
Anhydrous Conditions: As with other side reactions, the exclusion of water is the primary preventative measure against hydrolysis.
-
Solvent Purity: Ensure your solvents are free from other alcohols.
-
Careful Workup: During workup, if you are using basic washes, perform them quickly and at low temperatures. If purification by chromatography is challenging, consider converting the mixture to the corresponding phosphonic acid with a reagent like bromotrimethylsilane (TMSBr) followed by methanolysis, and then purify the di-acid.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Add anhydrous THF (or another suitable aprotic solvent) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the base (e.g., n-BuLi, LDA, or NaH) to the cooled solvent.
-
Slowly add a solution of this compound in anhydrous THF to the base suspension/solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Troubleshooting Workflow for Low Olefin Yield
Caption: Troubleshooting flowchart for low yield in HWE reactions.
Side Reactions of this compound
Caption: Potential side reaction pathways for the reagent.
Quantitative Data Summary
| Side Reaction | Causal Factor(s) | Key Prevention Strategy | Recommended Conditions |
| Phthalimide Ring Opening | Strong base, presence of nucleophiles (H₂O, ROH), elevated temperature | Strict temperature control, anhydrous conditions | Deprotonation and reaction at ≤ 0°C |
| Phosphonate Hydrolysis | Presence of water, strong base | Strict anhydrous conditions | Use of freshly dried solvents and reagents |
| Incomplete Deprotonation | Weak or old base, insufficient reaction time | Use of a suitable strong base | NaH, KHMDS, or LDA in an anhydrous aprotic solvent |
References
-
Khan, M. N. (1990). Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines. Journal of the Chemical Society, Perkin Transactions 2, (4), 435-441. [Link]
-
Fife, T. H., & De, N. C. (1974). Kinetics and equilibrium in the ammonolysis of substituted phthalimides. Journal of the American Chemical Society, 96(19), 6158-6165. [Link]
-
Khan, M. N. (1990). Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines. Journal of the Chemical Society, Perkin Transactions 2, (4), 435-441. [Link]
-
Khan, M. N. (1990). Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines. Journal of the Chemical Society, Perkin Transactions 2, 435-441. [Link]
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC advances, 14(32), 23026-23080. [Link]
-
Pearson. (2024, September 4). Hydrolysis of Phosphate Esters Explained. Pearson+. [Link]
-
Keglevich, G., & Bálint, E. (2012). The hydrolysis of phosphinates and phosphonates: a review. Molecules, 17(10), 12389-12407. [Link]
-
Wikipedia contributors. (2024, November 26). Phosphonate. In Wikipedia, The Free Encyclopedia. Retrieved 01:21, January 21, 2026, from [Link]
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12407. [Link]
-
LibreTexts. (2023, May 3). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2024, December 1). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved 01:21, January 21, 2026, from [Link]
-
Wikipedia contributors. (2024, November 26). Phthalimide. In Wikipedia, The Free Encyclopedia. Retrieved 01:22, January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. [Link]
-
Ordóñez, M., Rojas-Cabrera, H., Cativiela, C., & De la Cruz-Cordero, R. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 30(18), 3730. [Link]
-
Ordóñez, M., Rojas-Cabrera, H., Cativiela, C., & De la Cruz-Cordero, R. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 30(18), 3730. [Link]
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. [Link]
-
Al Jasem, Y., El-Esawi, R., & Thiemann, T. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research, 38(8), 453–463. [Link]
-
Monnery, B. D., Taresco, V., Al-dutha, H., Alexander, C., & Howdle, S. M. (n.d.). Supporting Information. [Link]
- CN102796136A - Synthesis method of dimethylheptyl methylphosphonate. (n.d.).
- CN102964382A - Method for synthesizing dimethyl methylphosphonate. (n.d.).
- CN107793449B - Method for synthesizing dimethyl methyl phosphate. (n.d.).
- CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride. (n.d.).
- CN104163829A - Method for producing dimethyl phosphite. (n.d.).
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Dimethyl Phthalimidomethylphosphonate
Welcome to the technical support center for the synthesis of Dimethyl Phthalimidomethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.
Introduction
This compound is an α-aminophosphonate, a class of compounds recognized as bioisosteres of α-amino acids with significant applications in medicinal and agricultural chemistry. [1][2][3]Its synthesis is most commonly achieved through a variation of the Kabachnik-Fields reaction, a three-component condensation, or via the Pudovik reaction with a pre-formed imine. [4][5][6][7][8][9][10][11][12]This guide will focus on the optimization and troubleshooting of the one-pot synthesis from phthalimide, formaldehyde, and dimethyl phosphite.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Temperature: The reaction temperature plays a critical role. While some syntheses of related compounds are performed at room temperature, for this specific transformation, elevated temperatures are often necessary to drive the reaction to completion. A reaction temperature of around 80-120°C is a good starting point. [13][14]Insufficient temperature can lead to incomplete conversion of starting materials. Conversely, excessively high temperatures (e.g., above 180°C) can lead to the decomposition of the product or starting materials. [11][15]
-
Inefficient Catalysis: The choice and amount of catalyst are crucial. Lewis acids such as zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid (PTSA) are commonly used to catalyze the formation of the intermediate N-hydroxymethylphthalimide and its subsequent reaction with dimethyl phosphite. [1][9]Ensure your catalyst is active and used in the appropriate amount (typically 5-10 mol%). Deactivation of Lewis acids can occur in the presence of water, so using anhydrous reagents and solvents is critical. [4]
-
Presence of Water: Water in the reaction mixture can have a detrimental effect. It can hydrolyze the dimethyl phosphite and deactivate Lewis acid catalysts. [4]Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The use of a dehydrating agent, such as molecular sieves, can sometimes be beneficial. [4]
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products and unreacted starting materials. A common side reaction with formaldehyde is the formation of bis(phthalimidomethyl) ether. Using a slight excess of formaldehyde and dimethyl phosphite relative to phthalimide can help to drive the reaction towards the desired product.
Q2: I am observing the formation of a significant amount of a white, insoluble byproduct. What is it and how can I prevent it?
A2: The most likely insoluble byproduct is unreacted phthalimide or a polymer derived from formaldehyde.
-
Poor Solubility of Phthalimide: Phthalimide has limited solubility in many organic solvents. If it does not fully dissolve and react, it will remain as an insoluble solid. Ensure you are using an appropriate solvent that can dissolve all reactants at the reaction temperature. Toluene or xylene are common choices for this reaction.
-
Paraformaldehyde Polymerization: If using paraformaldehyde as the formaldehyde source, ensure it is of good quality. Old or improperly stored paraformaldehyde can be difficult to depolymerize, leading to insoluble polymeric material in the reaction mixture. Using fresh, high-purity paraformaldehyde is recommended.
-
Formation of Methylenebis(phthalimide): Under certain conditions, formaldehyde can react with two molecules of phthalimide to form methylenebis(phthalimide). This can be minimized by controlling the stoichiometry and ensuring efficient mixing to promote the reaction with dimethyl phosphite.
Q3: The purification of my product is proving difficult, and I am getting an oily product instead of a crystalline solid. What are the best practices for purification?
A3: Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and side products.
-
Removal of Unreacted Dimethyl Phosphite: Dimethyl phosphite is a common impurity that can make the product oily. It can be removed by washing the crude product with a non-polar solvent like hexane or diethyl ether in which the product has low solubility.
-
Catalyst Removal: If a solid Lewis acid catalyst was used, it can be removed by filtration of the reaction mixture. For soluble catalysts, an aqueous workup may be necessary. Washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove metal-based catalysts.
-
Recrystallization: The final product is typically a crystalline solid. Recrystallization is the most effective method for obtaining a pure product. A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Toluene, ethanol, or a mixture of solvents like ethyl acetate/hexane are good starting points for recrystallization trials.
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Kabachnik-Fields type mechanism. The first step involves the reaction between phthalimide and formaldehyde, typically catalyzed by an acid or base, to form an N-hydroxymethylphthalimide intermediate. This is followed by the nucleophilic addition of dimethyl phosphite to the intermediate, which, after rearrangement, yields the final product. [6][7][11] Q2: Which catalyst is best for this reaction?
A2: The choice of catalyst can significantly impact the reaction rate and yield. Lewis acids like ZnCl₂, AlCl₃, and BF₃·OEt₂ are effective. [1][16]Brønsted acids such as p-toluenesulfonic acid (PTSA) have also been successfully used. [1]In some cases, catalyst-free conditions under microwave irradiation have been reported for similar reactions, offering a greener alternative. [2][17]The optimal catalyst may depend on the specific reaction conditions and scale.
Q3: What are the optimal solvent and temperature conditions?
A3: A non-polar, high-boiling solvent like toluene or xylene is generally preferred to ensure all reactants are in solution at the reaction temperature and to facilitate the removal of water if formed. The optimal temperature is typically in the range of 80-120°C. [13][14]Running the reaction at reflux in toluene (around 110°C) is a common practice.
Q4: Can I use other sources of formaldehyde?
A4: Yes, while paraformaldehyde is commonly used due to its ease of handling, other formaldehyde sources like formalin (an aqueous solution of formaldehyde) can be used, but this introduces water into the reaction, which can be problematic, especially with water-sensitive catalysts. [4]Trioxane is another solid source of formaldehyde that can be used.
Q5: Are there any significant safety precautions I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Formaldehyde: Formaldehyde (and its sources like paraformaldehyde) is a suspected carcinogen and a skin and respiratory irritant. Handle it in a well-ventilated fume hood.
-
Dimethyl Phosphite: Dimethyl phosphite is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and xylene are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.
-
Lewis Acids: Many Lewis acids are corrosive and moisture-sensitive. Handle them with care in a dry environment.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Phthalimide
-
Paraformaldehyde
-
Dimethyl phosphite
-
Zinc chloride (ZnCl₂), anhydrous
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous toluene.
-
Add a catalytic amount of anhydrous zinc chloride (0.1 eq).
-
Stir the mixture and add dimethyl phosphite (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Wash the crude product with hexane to remove unreacted dimethyl phosphite and other non-polar impurities.
-
Recrystallize the solid product from a suitable solvent system, such as ethyl acetate/hexane or toluene, to obtain pure this compound as a white crystalline solid.
Protocol 2: Optimization of Catalyst Loading
This experiment aims to determine the optimal amount of catalyst for the reaction.
Procedure:
-
Set up a series of parallel reactions in small-scale reaction vials.
-
In each vial, place phthalimide (1.0 eq), paraformaldehyde (1.2 eq), and dimethyl phosphite (1.2 eq) in anhydrous toluene.
-
To each vial, add a different amount of the chosen catalyst (e.g., ZnCl₂): 0 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.
-
Seal the vials and heat them to the desired reaction temperature (e.g., 110°C) for a fixed period (e.g., 4 hours).
-
After the reaction time, cool the vials and analyze the conversion to the desired product in each vial using a suitable analytical technique such as HPLC or ¹H NMR spectroscopy.
-
Plot the product yield versus catalyst loading to determine the optimal amount of catalyst.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Yield
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | 110 | 8 | <10 | Hypothetical |
| 2 | ZnCl₂ (5) | 80 | 6 | 65 | [1][9] |
| 3 | ZnCl₂ (10) | 110 | 4 | 85 | [1][9] |
| 4 | PTSA (10) | 110 | 5 | 78 | [1] |
| 5 | BF₃·OEt₂ (10) | 100 | 4 | 82 |
Note: Yields are illustrative and can vary based on specific experimental conditions.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]
-
Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2008(1), 1-17. [Link]
-
Keglevich, G., Bálint, E., & Kiss, N. Z. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Bhanage, B. M., et al. (2021). Phthalimides: developments in synthesis and functionalization. RSC Advances, 11(45), 28206-28238. [Link]
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]
-
Keglevich, G., & Bálint, E. (2010). Eco-Friendly Accomplishment of the Extended Kabachnik-Fields Reaction; a Solvent- and Catalyst-Free Microwave-Assisted Synthesis of α-Aminophosphonates and α-Aminophosphine Oxides. Current Organic Chemistry, 14(12), 1146-1155. [Link]
-
Chen, J., et al. (2021). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Catalysts, 11(11), 1363. [Link]
-
Reddy, M. S., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. Organometallics, 19(14), 2637–2641. [Link]
-
Keglevich, G., et al. (2015). Kabachnik-Fields reaction of amides, paraformaldehyde, and secondary phosphine oxides. Tetrahedron Letters, 56(34), 4933-4936. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
Reddy, M. S., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. Organometallics, 19(14), 2637–2641. [Link]
-
Pudovik, A. N., & Konovalova, I. V. (1979). Chemistry of Phosphorylated Formaldehyde Derivatives. Part I. Synthesis, 1979(2), 81-96. [Link]
-
Keglevich, G. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 119-144). De Gruyter. [Link]
-
Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses. [Link]
-
Mitchell, A. G., & Henderson, W. M. (2003). Decomposition of Dimethyl Methylphosphonate (DMMP) on Supported Cerium and Iron Co-Impregnated Oxides at Room Temperature. Langmuir, 19(16), 6549–6554. [Link]
-
Pitre, S. P., Allred, T. K., & Overman, L. E. (2021). Lewis Acid Activation of Fragment-Coupling Reactions of Tertiary Carbon Radicals Promoted by Visible-Light Irradiation of EDA Complexes. Organic Letters, 23(4), 1103–1106. [Link]
-
Chen, J., et al. (2020). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. Catalysts, 10(12), 1435. [Link]
-
Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]
-
Zhang, Y., et al. (2013). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Advanced Materials Research, 792-794, 1321-1324. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(6), 549-560. [Link]
-
Papakyriakou, A., et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 856–860. [Link]
-
Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6296. [Link]
-
Zachariah, M. R., & Coleman, D. (2017). Vapor-phase decomposition of dimethyl methylphosphonate (DMMP), a sarin surrogate, in presence of metal oxides. Combustion and Flame, 184, 124-135. [Link]
-
Ghorbanpour, A., et al. (2020). The Influence of Water in the Vapor‐Assisted Conversion Synthesis of UiO‐67 MOF Thin Films. Chemistry – A European Journal, 26(61), 13866-13870. [Link]
-
Pitre, S. P., & Overman, L. E. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 239-261. [Link]
-
Wang, Y., et al. (2006). New process for synthesis on n-methylphthalimide. Journal of Chemical Industry and Engineering (China), 57(11), 2661-2664. [Link]
- CN113185548A - Glyphosate synthesis method for improving utilization r
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
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- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dimethyl Phthalimidomethylphosphonate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl phthalimidomethylphosphonate and its derivatives. This guide is structured to provide practical, experience-driven answers to the common and complex purification challenges encountered during the synthesis of α-aminophosphonates and related compounds. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions in your experimental work.
The journey from a crude reaction mixture to a highly pure, characterizable final product is often the most challenging phase of synthesis. Products derived from this compound, a key intermediate in the Gabriel synthesis of aminophosphonates, present unique purification hurdles due to the presence of the polar phosphonate group and the bulky, non-polar phthalimido protecting group.[1][2] This guide provides troubleshooting FAQs and detailed protocols for the critical purification steps.
Section 1: Initial Reaction Workup & Extraction
The first step in any purification is a successful workup. Improper extraction can introduce contaminants or lead to significant product loss before you even reach for a chromatography column.
Q1: My reaction mixture from the N-alkylation of potassium phthalimide with Dimethyl bromomethylphosphonate has formed a thick slurry. How do I effectively extract my desired product, this compound?
A1: This is a common issue caused by the precipitation of the inorganic salt byproduct (e.g., potassium bromide).
-
Causality: The reaction solvent (often DMF or acetonitrile) is typically polar, but may not fully solubilize the inorganic salts formed, leading to a slurry. Direct extraction is inefficient as the product can be trapped in the solid matrix.
-
Solution:
-
Quench & Dissolve: First, quench the reaction by pouring it into a larger volume of cold water or a dilute brine solution. This will dissolve the inorganic salts. Your organic product, being relatively non-polar at this stage, should precipitate out or form an oily layer.
-
Solvent Selection: Use a water-immiscible organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are excellent first choices due to their polarity, which is sufficient to dissolve the protected phosphonate ester.
-
Procedure: Perform the extraction in a separatory funnel. Extract the aqueous layer 2-3 times with fresh portions of the organic solvent to ensure maximum recovery. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. The water wash removes any remaining DMF, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. What's causing this and how can I resolve it?
A2: Emulsions are common with organophosphorus compounds due to their amphiphilic nature.[3][4]
-
Causality: The phosphonate ester moiety has some polar character, which can act as a surfactant, stabilizing the mixture of organic and aqueous phases.
-
Troubleshooting:
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.
-
Filtration: For very stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can help break it up.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 10-20 minutes is sufficient for the layers to separate.
-
Section 2: Purification by Column Chromatography
Column chromatography is the most powerful technique for purifying this compound derivatives. However, the presence of the phosphonate group can lead to challenges.
Q3: My compound is streaking badly on the silica gel column, leading to poor separation and broad fractions. Why is this happening?
A3: This phenomenon, known as tailing, is a classic problem when purifying phosphonates on silica gel.
-
Causality: The silica gel surface contains acidic silanol groups (Si-OH). The oxygen atoms of the phosphonate group (P=O) are Lewis basic and can engage in strong hydrogen bonding or even chelation with these acidic sites. This strong, sometimes irreversible, binding causes the compound to "stick" to the stationary phase and elute slowly and unevenly.
-
Solution:
-
Solvent System Modification: The key is to add a competitive binding agent to your mobile phase (eluent). A small amount (0.5-1%) of a polar, protic solvent like methanol can help by competing for the binding sites on the silica.
-
Baseline Correction: For more acidic compounds or final amine products, adding a small amount of a weak base like triethylamine (0.1-0.5%) to the eluent can neutralize the acidic sites on the silica gel, preventing interaction with your product.
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).[5]
-
Q4: I can't find a good solvent system to separate my product from a closely-related impurity. How do I systematically optimize my eluent?
A4: Optimization should always start with Thin Layer Chromatography (TLC).
-
Principle: The goal is to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.
-
Systematic Approach:
-
Start Non-Polar: Begin with a non-polar solvent system, such as 80:20 Hexane:Ethyl Acetate. Spot your crude mixture on a TLC plate and develop it.
-
Increase Polarity Gradually: If the spots remain at the baseline (Rf ~ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate) in increments, for example, to 70:30, then 60:40.
-
Assess Separation: The ideal system will show clear separation (daylight) between the spot for your desired product and the spots for impurities.
-
Three-Solvent Systems: For very difficult separations, a three-component system can provide better resolution. For example, a Hexane:Ethyl Acetate:DCM mixture can offer fine-tuned polarity.
-
Protocol: Silica Gel Flash Column Chromatography
-
Column Packing: Slurry pack the column with silica gel in the initial, least polar eluent you plan to use. Ensure there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed. Dry loading is highly recommended as it leads to sharper bands and better separation.
-
Elution: Start running the column with your optimized starting eluent. Collect fractions continuously.
-
Gradient Elution (Optional): If you have multiple compounds to separate, you can gradually increase the polarity of the eluent during the run (a "gradient"). This will elute the less polar compounds first, followed by the more polar ones.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Representative Solvent Systems for Column Chromatography
| Compound Type | Stationary Phase | Recommended Starting Eluent | Modifier (if needed) |
| This compound | Silica Gel | 70:30 Hexane:Ethyl Acetate | N/A |
| N-Alkylphthalimido Phosphonate Ester | Silica Gel | 80:20 to 50:50 Hexane:Ethyl Acetate | 0.5% Methanol for tailing |
| Deprotected Aminomethylphosphonate Ester | Silica Gel | 95:5 DCM:Methanol | 0.5% Triethylamine |
| Final Aminomethylphosphonic Acid | Reverse-Phase C18 | 90:10 Water:Acetonitrile | 0.1% Formic Acid or Acetic Acid |
Diagram: Troubleshooting Column Chromatography
Caption: Decision tree for common column chromatography issues.
Section 3: Deprotection & Purification of the Final Amine
The final step is often the removal of the phthalimido group to yield the desired primary amine. This is a chemical transformation that requires its own purification workup. The Ing-Manske procedure using hydrazine is most common.[1]
Q5: After reacting my N-substituted phthalimidomethylphosphonate with hydrazine, I have a massive white precipitate (phthalhydrazide). How do I effectively separate my amine product from this byproduct?
A5: This is the central challenge of the Gabriel-Ing-Manske procedure. The phthalhydrazide byproduct is often poorly soluble in many common solvents.
-
Causality: The reaction between the N-substituted phthalimide and hydrazine produces the desired primary amine and the cyclic, very stable phthalhydrazide, which precipitates from the reaction solvent (typically ethanol or methanol).[1][6]
-
Solution - The Acid/Base Workup:
-
Remove Solvent: After the reaction is complete, remove the bulk of the reaction solvent (e.g., ethanol) via rotary evaporation.
-
Acidification: Add dilute hydrochloric acid (e.g., 1-2 M HCl) to the residue. This serves two purposes: it protonates your desired amine to form the water-soluble ammonium salt (R-NH₃⁺Cl⁻) and it dissolves any remaining hydrazine. The phthalhydrazide byproduct is largely insoluble in acidic aqueous solution.
-
Filtration: Filter the acidic mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of fresh dilute HCl to recover any trapped product.
-
Basification & Extraction: Carefully basify the filtrate to a high pH (>11) using NaOH or KOH. This deprotonates the ammonium salt, liberating the free amine (R-NH₂). The free amine, if it is an ester and sufficiently non-polar, can now be extracted from the aqueous layer using an organic solvent like DCM or ethyl acetate.
-
Final Steps: Dry the organic extracts, concentrate, and if necessary, perform a final purification by chromatography or recrystallization.
-
Diagram: Workflow for Hydrazinolysis and Workup
Caption: Purification workflow after Gabriel-Ing-Manske hydrazinolysis.
Q6: My final aminomethylphosphonic acid is zwitterionic and highly soluble in water. I can't extract it with any organic solvent after basification. What should I do?
A6: This occurs when the phosphonate ester groups have also been hydrolyzed to the phosphonic acid. The resulting aminophosphonic acid is an amino acid analogue and is often highly polar and water-soluble.[7][8]
-
Causality: Zwitterions have both a positive (ammonium) and negative (phosphonate) charge, making them behave like salts with high water solubility and negligible solubility in non-polar organic solvents.
-
Solution:
-
Ion-Exchange Chromatography: This is the most effective method. Use a cation-exchange resin (e.g., Dowex 50W).[9] Load your crude product in its acidic form. The positively charged ammonium group will bind to the resin. Wash the resin with water to remove salts and non-basic impurities. Then, elute your product using a dilute aqueous base, such as ammonium hydroxide.
-
Lyophilization: After purification by ion-exchange, you will have your product in a dilute aqueous solution. Removing the water via rotary evaporation can be slow and may require high temperatures. Lyophilization (freeze-drying) is a gentle and effective way to isolate the final solid product.
-
Recrystallization from Water/Alcohol Mixtures: If the product is solid, it can often be recrystallized from mixtures of water and a miscible organic solvent like ethanol or isopropanol.
-
References
-
MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
-
PubMed. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
-
ResearchGate. (2021). Extraction and Analysis of Organophosphorus Pesticides in Fruits and Vegetables: Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach. Retrieved from [Link]
-
SciSpace. (n.d.). Extraction and preconcentration of organophosphorus pesticides in water by using a polymethacrylate-based sorbent modified with. Retrieved from [Link]
-
American Chemical Society. (2020). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. Retrieved from [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). US4657705A - Process for the preparation of N-substituted aminomethylphosphonic acids.
- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
-
Wikipedia. (n.d.). Aminomethylphosphonic acid. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from [Link]
-
Promega Corporation. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
-
PubChem. (n.d.). (Aminomethyl)phosphonic acid. Retrieved from [Link]
-
ResearchGate. (2017). Protein purification troubleshooting. Retrieved from [Link]
-
SciSpace. (n.d.). Aminomethylphosphonic acid. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Methods for Pre-concentration and Clean-up of Glyphosate and Aminomethylphosphonic Acid from Water Samples: A Review. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Retrieved from [Link]
Sources
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Technical Support Center: Overcoming Reactivity Challenges with Dimethyl phthalimidomethylphosphonate
Welcome to the technical support center for Dimethyl phthalimidomethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues with this reagent. We will move beyond simple procedural lists to explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized phosphonate ester reagent. Its principal use is in the Horner-Wadsworth-Emmons (HWE) reaction to introduce a phthalimido-protected aminomethyl group at the site of a carbonyl.[1][2] This reaction forms a vinyl phosphonate, which serves as a precursor to vinylogous primary amines after deprotection of the phthalimide group. This makes it a valuable building block in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products.
Q2: My HWE reaction using this compound is failing or giving very low yields. What are the most common causes?
Poor reactivity with this specific reagent is a frequently encountered issue that typically stems from two primary factors:
-
Inefficient Deprotonation: The acidity of the α-proton (on the carbon between the phosphonate and phthalimido groups) is lower than that of more common HWE reagents stabilized by ester or ketone groups. Consequently, incomplete deprotonation is a major hurdle, leading to the recovery of unreacted starting material. The choice and quality of the base are critical.[3]
-
Steric Hindrance: The bulky phthalimido group can sterically impede the approach of the phosphonate carbanion to the electrophilic carbonyl carbon, especially when using hindered aldehydes or ketones.[4][5] This steric clash increases the activation energy of the rate-limiting nucleophilic addition step.[1]
Successful application requires careful optimization of the base, solvent, temperature, and sometimes the use of specific additives to overcome these intrinsic challenges.
Q3: Can you illustrate the basic mechanism of the HWE reaction as it applies to this reagent?
Certainly. The reaction follows the canonical HWE pathway, which involves three main stages: deprotonation, nucleophilic addition, and elimination.[6]
Caption: The Horner-Wadsworth-Emmons (HWE) reaction pathway.
Section 2: Troubleshooting Guide for Poor Reactivity
This section provides a systematic approach to diagnosing and solving common problems encountered during the HWE reaction with this compound.
Issue 1: Reaction Failure - Significant Recovery of Starting Phosphonate
This is the most common failure mode and almost always points to an issue with the initial deprotonation step.
-
Probable Cause: The selected base is not strong enough to completely deprotonate the phosphonate, or the reagents have degraded. Phosphonate-stabilized carbanions are less basic than their phosphonium ylide counterparts in the Wittig reaction, but a sufficiently strong base is still required to generate the nucleophile in high concentration.[7]
-
Solutions & Optimization Strategy:
-
Base Selection: The choice of base is paramount. Standard alkoxides are often insufficient. A stronger base is required to drive the deprotonation equilibrium forward.
-
Reagent and Solvent Quality: Ensure the base is fresh and highly active. Use strictly anhydrous solvents, as trace amounts of water will quench the base and the carbanion. THF should be freshly distilled from sodium/benzophenone.
-
Verification of Deprotonation: Before adding the carbonyl compound, you can confirm carbanion formation. For reactions using NaH, the cessation of hydrogen gas evolution is a good indicator. Alternatively, a small aliquot can be quenched with D₂O, and the level of deuterium incorporation can be analyzed by ¹H NMR or mass spectrometry.
-
| Base System | Typical Solvent | Temperature | Comments & Rationale |
| Sodium Hydride (NaH) | THF, DME, DMF | 0 °C to RT | Standard Choice. A strong, non-nucleophilic base. Use a 60% dispersion in mineral oil and wash with dry hexanes before use. The reaction is heterogeneous and may require longer times for full deprotonation.[8] |
| Potassium Hexamethyldisilazide (KHMDS) | THF | -78 °C to 0 °C | Excellent for Hindered Systems. A very strong, non-nucleophilic, and sterically bulky base. It provides rapid and clean deprotonation at low temperatures, often improving stereoselectivity.[1] |
| n-Butyllithium (n-BuLi) | THF | -78 °C | Highly Reactive. A very strong base, but its high nucleophilicity can lead to side reactions with other functional groups on the substrate. Use with caution and always at low temperatures.[9] |
| Lithium Chloride / DBU (Masamune-Roush) | Acetonitrile, THF | 0 °C to RT | Mild & Effective for Sensitive Substrates. This is not a stronger base system but a catalytic approach. LiCl acts as a Lewis acid to activate the carbonyl, allowing a milder base like DBU to be effective. Ideal for base-sensitive substrates or when steric hindrance is a major issue.[1] |
Issue 2: Reaction Stalls - Partial Conversion After Initial Reaction
If you observe initial product formation that stalls, leaving both starting materials and product in the mixture, the issue likely lies in the nucleophilic addition step.
-
Probable Cause: High steric hindrance from either the phthalimido group or a bulky carbonyl substrate is preventing the reaction from proceeding to completion. The initial addition of the carbanion to the carbonyl is the rate-limiting step and is highly sensitive to steric factors.[1][4]
-
Solutions & Optimization Strategy:
-
Increase Reaction Temperature: For sterically demanding substrates, increasing the thermal energy can help overcome the activation barrier. After initial carbanion formation at low temperature, allow the reaction to warm slowly to room temperature or even gently heat it (e.g., to 40-50 °C in THF or DME). Monitor carefully by TLC or LCMS to avoid decomposition.[4]
-
Prolong Reaction Time: Highly hindered reactions simply require more time. Let the reaction stir for 12-24 hours after the addition of the carbonyl compound.
-
Implement Masamune-Roush Conditions: This is often the most effective solution for sterically hindered cases. The lithium cation from LiCl coordinates to both the phosphonate and carbonyl oxygens, forming a more compact transition state and lowering the activation energy.[1] This pre-organization facilitates the subsequent C-C bond formation.
-
Change Solvent: Switching from THF to a more polar aprotic solvent like DMF can sometimes accelerate the reaction, although this may also impact stereoselectivity.[10]
-
Caption: Troubleshooting workflow for poor HWE reactivity.
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both standard and challenging substrates.
Protocol 1: Standard HWE Reaction Using NaH
This protocol is suitable for reactive aldehydes with low steric hindrance.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion.
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Dry the remaining NaH powder under a stream of inert gas.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Cessation of H₂ evolution should be observed.
-
Cool the resulting ylide solution back down to 0 °C.
-
Add the aldehyde (neat or as a solution in a small amount of anhydrous THF) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LCMS until the phosphonate is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized HWE Reaction for Hindered Substrates (Masamune-Roush Conditions)
This protocol is recommended for sterically hindered ketones or base-sensitive aldehydes.[1]
Materials:
-
This compound (1.5 eq)
-
Anhydrous Lithium Chloride (LiCl) (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Hindered Aldehyde or Ketone (1.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl. Heat gently under vacuum to ensure it is completely dry, then allow to cool.
-
Add a solution of this compound in anhydrous acetonitrile to the flask.
-
Add the DBU dropwise to the suspension at room temperature and stir for 30 minutes.
-
Add a solution of the hindered carbonyl compound in anhydrous acetonitrile dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS. These reactions may require extended times (12-48 hours) to reach completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Reddy, B. S., et al. (2012). Microwave-assisted solvent-free and catalyst-free synthesis of α-aminomethylphosphonates. ARKIVOC.
- Emmons, W. D., & Wadsworth, W. S. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHQEPk1cB3_5LMHfBVKeLaxkMwwQUgJO5xsZjf2Pdn4adZmSwIDOV1pDgAc82b-japiZeRljBTV_jiZMVcylV8aiMYGoyZbOlttFA0FAGECj-CIlkYounWEKg6W2z7zdZSHIVI9zwhYLVaNOCU0VmMch3rUsuoNBD-2i8mKIn5safFXqrOYboQDnMTMle72XXZtUDo9AJy7O1fL0cmmn-UUKP5brES6iyRxSRkNzfQipq7Ia2vhW_nZM7YwFn0JBnuwCf_]
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- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482326/]
- Savignac, P., & Courtois, G. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [https://www.beilstein-journals.org/bjoc/articles/13/219]
- Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. [https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
- Nishikawa, T., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/acs.joc.1c01579]
- Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1473-7009]
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- Bálint, E., et al. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325227/]
- Courtois, G., & Savignac, P. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5669527/]
- Miller, S. F. (1987). Process for the preparation of N-substituted aminomethylphosphonic acids. Google Patents. [https://patents.google.
- Samala, R., et al. (2015). Optimization of the HWE reaction conditions. ResearchGate. [https://www.researchgate.net/figure/Optimization-of-the-HWE-reaction-conditions-a_tbl1_281283625]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
- Gajda, T., et al. (2018). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes. ResearchGate. [https://www.researchgate.
- Bálint, E., et al. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. [https://www.mdpi.com/1420-3049/25/11/2636]
- ResearchGate. The mainly types of methods for the synthesis of Aminophosphonates. ResearchGate. [https://www.researchgate.
- ResearchGate. Synthesis of vinylphosphonates compounds. ResearchGate. [https://www.researchgate.
- Maffei, M. (2004). Transition Metal-Promoted Syntheses of Vinylphosphonates. ResearchGate. [https://www.researchgate.
- ResearchGate. Synthesis of Vinylphosphonates by Pd-Catalyzed Coupling of Alkenyl Halides and Dialkyl Phosphites. ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-Vinylphosphonates-by-Pd-Catalyzed-Coupling-of-Alkenyl-Halides-and-Dialkyl_fig2_228704289]
- ChemEurope.com. Horner-Wadsworth-Emmons reaction. chemeurope.com. [https://www.chemeurope.com/en/encyclopedia/Horner-Wadsworth-Emmons_reaction.html]
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- Dendooven, J., et al. (2016). Vapour phase deposition of phosphonate-containing alumina thin films using dimethyl vinylphosphonate as precursor. Dalton Transactions. [https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt03099h]
- Chen, H.X., et al. (2014). Synthesis of Terminal Vinylphosphonates Via Dbu-Promoted Tandem Phospha-Michael/Elimination Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements. [https://www.researchgate.
- Lammintausta, K., et al. (2010). Sensitization to dimethyl fumarate with multiple concurrent patch test reactions. Contact Dermatitis. [https://pubmed.ncbi.nlm.nih.gov/20136891/]
Sources
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- 7. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
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Stability issues and degradation of Dimethyl phthalimidomethylphosphonate
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Degradation
Introduction
Dimethyl phthalimidomethylphosphonate (DMPP) is a versatile organophosphorus compound with significant applications in various research and development sectors. Its utility, however, is intrinsically linked to its chemical stability. Degradation of DMPP can lead to the formation of impurities that may compromise experimental results, reduce therapeutic efficacy, and introduce unforeseen toxicities. This technical support center provides a comprehensive guide to understanding and mitigating the stability issues associated with DMPP. Here, we address common challenges, offer troubleshooting solutions, and present validated protocols to ensure the integrity of your DMPP-related experiments.
Frequently Asked Questions (FAQs) about DMPP Stability
Q1: What are the primary factors that cause DMPP to degrade?
A1: DMPP is susceptible to degradation through several pathways, the most common being hydrolysis, photodegradation, and thermal decomposition. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of certain enzymes or catalysts.
Q2: How does pH affect the stability of DMPP?
A2: DMPP is prone to hydrolysis, particularly under acidic or alkaline conditions. The phosphonate ester linkages can be cleaved, leading to the formation of phthalimidomethylphosphonic acid and methanol. The rate of hydrolysis is generally pH-dependent.
Q3: Can DMPP degrade during storage?
A3: Yes, improper storage can lead to significant degradation. To maintain its integrity, DMPP should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1][2][3][4][5] For long-term storage, refrigeration or freezing is often recommended, though one should be mindful of potential freeze-thaw cycles.
Q4: What are the common degradation products of DMPP?
A4: The primary degradation products of DMPP via hydrolysis are phthalimidomethylphosphonic acid and methanol. Under oxidative conditions, other byproducts may form.[6] Photodegradation can lead to a stepwise breakdown into methylphosphonic acid and ultimately phosphate ions.[7][8]
Q5: How can I detect DMPP degradation in my sample?
A5: The most reliable method for detecting DMPP degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10] These methods can separate DMPP from its degradation products, allowing for their identification and quantification. The appearance of new peaks or a decrease in the area of the parent DMPP peak in the chromatogram are indicative of degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during their experiments with DMPP.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
-
Potential Cause: Degradation of the DMPP stock solution or in the experimental medium. The active compound concentration may be lower than anticipated, or the degradation products could be interfering with the assay.
-
Troubleshooting Steps:
-
Assess Purity of Stock Solution: Analyze your DMPP stock solution using a validated HPLC or GC method to confirm its purity and concentration.
-
Evaluate Stability in Assay Medium: Incubate DMPP in your experimental buffer or medium under the same conditions as your experiment (time, temperature, pH) and analyze for degradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of DMPP from a properly stored solid stock before each experiment.
-
-
Preventative Measures:
-
Store DMPP solid and stock solutions under recommended conditions.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Consider the pH and composition of your experimental buffers to minimize hydrolysis.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
-
Potential Cause: This is a direct indication of sample degradation or the presence of impurities from the synthesis process.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and compare them to known degradation products of DMPP.[11]
-
Perform Forced Degradation Studies: Subject a pure sample of DMPP to controlled stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products.[12][13] This can help in confirming the identity of the unknown peaks in your experimental samples.
-
-
Preventative Measures:
-
Source DMPP from a reputable supplier with a detailed Certificate of Analysis.
-
Implement strict handling and storage protocols to prevent degradation.
-
Issue 3: Poor Reproducibility Between Experiments
-
Potential Cause: Inconsistent DMPP stability due to variations in experimental conditions or handling procedures.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, pH, and light exposure, are consistent across all experiments.
-
Use an Internal Standard: Incorporate a stable, non-reactive internal standard in your analytical method to account for variations in sample preparation and instrument response.
-
-
Preventative Measures:
-
Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all experiments involving DMPP.
-
Regularly check and calibrate all equipment, such as pH meters and incubators.
-
Experimental Protocols
Protocol 1: Recommended Handling and Storage of DMPP
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage of Solid Compound: Store the solid DMPP in its original, tightly sealed container in a desiccator at 2-8°C. Protect from light.
-
Preparation of Stock Solutions:
-
Use a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Prepare concentrated stock solutions to minimize the volume added to aqueous experimental media.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solutions: Store the aliquoted stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC-UV Method for DMPP
This protocol provides a general framework. The specific conditions may need to be optimized for your particular instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a low percentage of B and gradually increase to elute DMPP and its more non-polar degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where DMPP has significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
System Suitability: Before sample analysis, inject a standard solution of DMPP to ensure the system is performing correctly (e.g., check for peak shape, retention time, and response).
Data Interpretation and Visualization
Table 1: Potential Degradation Products of DMPP
| Degradation Product | Potential Formation Pathway |
| Phthalimidomethylphosphonic acid | Hydrolysis |
| Methanol | Hydrolysis |
| Methylphosphonic acid | Photodegradation[7][8] |
| Phosphate | Photodegradation[7][8] |
Diagrams
DMPP Hydrolytic Degradation Pathway
Caption: Hydrolysis of DMPP yields two primary degradation products.
Troubleshooting Workflow for DMPP Stability Issues
Caption: A logical workflow for troubleshooting DMPP stability issues.
References
- Moss, J. A., Szczepankiewicz, S. H., Park, E., & Hoffmann, M. R. (2005). Adsorption and photodegradation of dimethyl methylphosphonate vapor at TiO(2) surfaces. The Journal of Physical Chemistry B, 109(42), 19779–19785.
- Spectrum Chemical. (2015).
- Moss, J. A., Szczepankiewicz, S. H., Park, E., & Hoffmann, M. R. (2005). Adsorption and Photodegradation of Dimethyl Methylphosphonate Vapor at TiO2 Surfaces. The Journal of Physical Chemistry B, 109(42), 19779–19785.
- Fisher Scientific. (2011).
- YSI. (n.d.).
- AK Scientific, Inc. (n.d.). Dimethyl (hydroxymethyl)
- ChemicalBook. (2023).
- Li, J., Wang, L., Zhang, Y., & Wang, J. (2015). Degradation of dimethyl methylphosphonate in aqueous solution by ozone. RSC Advances, 5(10), 7389-7396.
- Pinkard, B., Shetty, S., Kramlich, J., Reinhall, P. G., & Novosselov, I. V. (2020). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Industrial & Engineering Chemistry Research, 59(17), 7956–7963.
- Chan, T. M., & Wong, J. L. (1990). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 14(6), 334–337.
- Fasano, R., Randel, M., Sadowski, L., & Wong, C. (1982).
- Attia, K. A., El-Abasawy, N. M., & El-Olemy, A. (2021). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics.
- Patel, R. B., Patel, M. R., & Patel, B. G. (2016). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. Journal of Taibah University for Science, 10(4), 546-554.
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- 2. fishersci.com [fishersci.com]
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- 6. researchgate.net [researchgate.net]
- 7. Adsorption and photodegradation of dimethyl methylphosphonate vapor at TiO(2) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Managing reaction byproducts in Dimethyl phthalimidomethylphosphonate synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Dimethyl phthalimidomethylphosphonate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on managing reaction byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to the Synthesis and its Challenges
This compound is a valuable reagent in organic synthesis, often utilized in the Horner-Wadsworth-Emmons reaction to introduce a protected aminomethyl group. Its synthesis is typically achieved through two primary routes: the Arbuzov reaction and a Pudovik-type reaction involving an N-acyliminium ion intermediate. While seemingly straightforward, both methods can be plagued by the formation of byproducts that complicate purification and reduce yields. This guide will help you navigate these challenges to achieve a high-purity final product.
Troubleshooting Guide: Managing Key Byproducts
This section addresses specific byproducts encountered during the synthesis of this compound, their origins, and strategies for their mitigation and removal.
Issue 1: Presence of Unreacted Phthalimide in the Final Product
Q: After synthesizing this compound via the N-(hydroxymethyl)phthalimide route, I observe a significant amount of phthalimide in my crude product. What is causing this, and how can I prevent it?
A: The presence of phthalimide is a common issue when using N-(hydroxymethyl)phthalimide as a starting material. It arises from the thermal or base-catalyzed decomposition of this reagent back into phthalimide and formaldehyde.[1] This reversion is a key side reaction that can significantly impact your yield.
Causality and Mechanistic Insight:
N-(hydroxymethyl)phthalimide exists in equilibrium with phthalimide and formaldehyde, especially under heating or in the presence of base.[1] If the subsequent reaction with the phosphite is not rapid enough, this equilibrium will favor the starting materials, leading to an accumulation of phthalimide.
Mitigation Strategies:
-
Strict Anhydrous Conditions: Moisture can facilitate the decomposition of N-(hydroxymethyl)phthalimide. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Controlled Temperature: Avoid excessive heating during the reaction setup. The reaction should be initiated at a lower temperature and then gradually warmed if necessary.
-
Efficient Mixing: Ensure vigorous stirring to promote the reaction between N-(hydroxymethyl)phthalimide and trimethyl phosphite, thus shifting the equilibrium towards the desired product.
-
Choice of Catalyst/Solvent: The use of a Lewis acid catalyst can promote the formation of the N-acyliminium ion, accelerating the desired reaction pathway over the decomposition.
Purification Protocol to Remove Phthalimide:
Phthalimide has different solubility characteristics compared to the desired phosphonate. Recrystallization is an effective method for its removal.
| Solvent System | Procedure | Expected Outcome |
| Toluene | Dissolve the crude product in hot toluene and allow it to cool slowly. | This compound is less soluble in cold toluene and will crystallize out, leaving the more soluble phthalimide in the mother liquor. |
| Isopropanol/Water | Dissolve the crude product in a minimal amount of hot isopropanol, then add water dropwise until turbidity is observed. Reheat to clarify and then cool slowly. | The desired product will crystallize, while phthalimide remains in the solvent mixture. |
Workflow for Minimizing Phthalimide Formation:
Caption: Workflow to minimize phthalimide byproduct.
Issue 2: Formation of N-Methylphthalimide
Q: My final product is contaminated with N-methylphthalimide. I am using the Arbuzov reaction with N-bromomethylphthalimide and trimethyl phosphite. What is the source of this impurity?
A: N-methylphthalimide is a potential byproduct in the Arbuzov synthesis of this compound. It can arise from a side reaction involving the methylation of any residual phthalimide or from the decomposition of the product under certain conditions.
Causality and Mechanistic Insight:
The Arbuzov reaction generates an alkyl halide as a byproduct (in this case, methyl bromide).[2][3] If there is any phthalimide present (from the decomposition of the starting material or as an impurity), it can be N-methylated by the methyl bromide generated in situ, especially at elevated temperatures.
Mitigation Strategies:
-
High Purity Starting Material: Ensure the N-bromomethylphthalimide is free of phthalimide.
-
Temperature Control: Perform the reaction at the lowest temperature necessary for a reasonable reaction rate to minimize side reactions.
-
Efficient Removal of Volatiles: After the reaction is complete, promptly remove the volatile methyl bromide byproduct under reduced pressure.
Purification Protocol to Remove N-Methylphthalimide:
N-methylphthalimide is a neutral, relatively nonpolar compound. Column chromatography is an effective method for its separation from the more polar phosphonate product.
| Stationary Phase | Mobile Phase | Elution Order |
| Silica Gel | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | N-methylphthalimide will elute first, followed by the more polar this compound. |
Reaction Scheme Showing N-Methylphthalimide Formation:
Caption: Byproduct formation in the Arbuzov synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound, the Arbuzov or the Pudovik-type reaction?
A1: Both routes are viable and the choice often depends on the availability and purity of the starting materials. The Arbuzov reaction, starting from N-bromomethylphthalimide, is often cleaner if high-purity starting material is used, as the main byproduct, methyl bromide, is volatile and easily removed. The Pudovik-type reaction with N-(hydroxymethyl)phthalimide is attractive due to the commercial availability of the starting material, but is more susceptible to the phthalimide byproduct issue as discussed above.
Q2: What are the optimal reaction conditions to maximize yield and purity?
A2: Optimal conditions are dependent on the chosen route.
-
For the Arbuzov reaction: Use of a non-polar, high-boiling solvent like toluene or xylene is common. Reaction temperatures typically range from 80-110°C. It is crucial to monitor the reaction by TLC or GC to avoid prolonged heating which can lead to byproduct formation.
-
For the Pudovik-type reaction: This reaction is often performed neat or in a minimal amount of a polar aprotic solvent. The use of a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate, can be beneficial. Temperatures should be kept as low as possible to initiate the reaction, often starting at room temperature and gently warming to 40-60°C.
Q3: What analytical techniques are best suited for monitoring the reaction progress and assessing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive analysis.
-
Thin-Layer Chromatography (TLC): An excellent tool for monitoring the disappearance of starting materials and the appearance of the product. A mobile phase of ethyl acetate/hexane is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts and the final product.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities. The ³¹P NMR spectrum is particularly useful, with the product showing a characteristic signal around +20 to +25 ppm.
Q4: Can I use other trialkyl phosphites, such as triethyl phosphite?
A4: Yes, other trialkyl phosphites can be used, which will result in the corresponding dialkyl phthalimidomethylphosphonate. For instance, using triethyl phosphite will yield Diethyl phthalimidomethylphosphonate. Be aware that the reaction kinetics and the boiling points of the byproducts will change.[3]
Q5: My final product is an oil, but the literature reports a solid. What should I do?
A5: this compound is reported to be a solid with a melting point around 115-116°C. If your product is an oil, it is likely impure. The presence of residual solvent or byproducts can depress the melting point and prevent crystallization. Further purification by column chromatography or repeated recrystallization attempts from different solvent systems is recommended.
References
-
Chen, J., et al. (2021). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. MDPI. Available at: [Link]
-
Maryanoff, B.E., et al. (2010). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). ResearchGate. Available at: [Link]
- CN107793449B - Method for synthesizing dimethyl methyl phosphate - Google Patents.
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. Available at: [Link]
- CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents.
-
D'Agostino, P. A., et al. (2010). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. Journal of Chromatography A, 1217(24), 3995–4000. Available at: [Link]
-
Gali, H., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate. The Journal of Organic Chemistry, 65(3), 676–679. Available at: [Link]
-
Bianchi, F., et al. (2010). Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products. ResearchGate. Available at: [Link]
-
Wu, J., et al. (2021). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. MDPI. Available at: [Link]
-
Fedorov, A. O., et al. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available at: [Link]
-
Buote, A., et al. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization. Journal of Chromatography A, 978(1-2), 177–183. Available at: [Link]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6039. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1989. Available at: [Link]
-
Higham, L. J., et al. (2004). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ResearchGate. Available at: [Link]
-
Hart, D. J., et al. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkat USA. Available at: [Link]
- CN110040715A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents.
-
Kumar, A., et al. (2016). identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. International Journal of Pharmaceutical Sciences and Research, 7(3), 1338–1347. Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
- CN101870712B - Production method of dimethyl phosphite - Google Patents.
-
Saborido, E., et al. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. Available at: [Link]
-
Mamedov, V. A., et al. (2016). The Kabachnik–Fields and Pudovik Reactions - on the Basis of E,Z-Citral and Its Imines and (R,S)-Citronellal. Molecules, 21(11), 1541. Available at: [Link]
-
Berchel, M., et al. (2021). Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2. Molecules, 26(23), 7378. Available at: [Link]
-
Lu, Y., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. Molecules, 28(6), 2568. Available at: [Link]
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Technical Support Center: Refining the Workup of Dimethyl Phthalimidomethylphosphonate Reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of Dimethyl phthalimidomethylphosphonate synthesis and purification. This guide offers troubleshooting advice for common challenges and practical, actionable solutions in a user-friendly question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and direct route to this compound is through a variation of the Pudovik reaction. This reaction involves the nucleophilic addition of dimethyl phosphite to N-(hydroxymethyl)phthalimide, typically catalyzed by a base. The phthalimide group serves as a robust protecting group for the primary amine.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
The key reactants are N-(hydroxymethyl)phthalimide and dimethyl phosphite. A variety of bases can be used to catalyze the reaction, with common choices including triethylamine or sodium methoxide. The choice of solvent can influence reaction rate and yield, with polar aprotic solvents often being effective.[3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials. It is advisable to quench the reaction once the starting material is consumed to prevent the formation of byproducts.[3] For more detailed analysis, ³¹P NMR spectroscopy can be used to track the formation of the phosphonate product, which will have a characteristic chemical shift.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound.
Low or No Product Yield
Q4: My reaction shows a low yield of the desired phosphonate. What are the potential causes and solutions?
Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inactive Catalyst: The base catalyst may be old, hydrated, or otherwise deactivated. It is crucial to use a fresh, anhydrous base.[3]
-
Insufficient Reaction Time or Temperature: Some variations of the Pudovik reaction may require longer reaction times or elevated temperatures to proceed to completion.[3]
-
Moisture Contamination: The presence of water can consume the base and hydrolyze the phosphite starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]
-
Reversibility: The Pudovik reaction can be reversible. To drive the equilibrium towards the product, consider using a slight excess of one of the reactants or removing a byproduct as it forms.[3]
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Product Purity Issues
Q5: My crude product is contaminated with unreacted starting materials. How can I improve the purification?
Effective purification is critical for obtaining high-purity this compound.
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Common solvent mixtures for recrystallization include dichloromethane/methanol or ethanol/water.[6][7]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used to elute the components.[4]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | High purity, scalable | Can be time-consuming, potential for product loss |
| Column Chromatography | Excellent separation | Can be labor-intensive, requires larger solvent volumes |
Q6: I am observing a significant byproduct in my reaction mixture. What could it be and how can I avoid it?
A common side reaction is the hydrolysis of the phthalimide group, especially under harsh basic or acidic workup conditions.[8][9] This can lead to the formation of phthalamic acid derivatives.
-
Mitigation: Use mild workup conditions. Neutralize the reaction mixture carefully with a dilute acid, avoiding prolonged exposure to strong acids or bases.[3] If hydrolysis is a persistent issue, consider alternative deprotection strategies for the amine if the phthalimide is intended to be removed in a subsequent step. Hydrazinolysis is a common and often milder method for cleaving the phthalimide group.[8][10]
Phthalimide Hydrolysis Side Reaction
Caption: Undesired hydrolysis of the phthalimide group.
Experimental Protocols
General Synthesis of this compound
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-(hydroxymethyl)phthalimide (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add dimethyl phosphite (1.0 - 1.2 eq.) to the flask.
-
Cool the mixture in an ice bath and add the base catalyst (e.g., triethylamine, 1.1 eq.) dropwise.
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours).
-
Monitor the progress of the reaction by TLC or ³¹P NMR.[3][4]
Workup Procedure:
-
Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) until the mixture is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., dichloromethane/methanol or ethanol/water).[6][7]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- BenchChem. (n.d.). Pudovik Synthesis of α-Hydroxyphosphonates: A Technical Troubleshooting Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.
- U.S. Patent No. 4,544,755. (1985). Cleavage of phthalimides to amines.
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
- Galkin, V. I., et al. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. Retrieved from [Link]
-
London Met Repository. (2022). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved from [Link]
- Keglevich, G., et al. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 26(16), 4991.
-
MDPI. (2021). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Retrieved from [Link]
- Chinese Patent No. CN107793449B. (2020). Method for synthesizing dimethyl methyl phosphate.
-
PubMed. (1988). Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. Retrieved from [Link]
- ResearchGate. (n.d.).
-
YouTube. (2020). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl....
- Chinese Patent No. CN102964382A. (2013). Method for synthesizing dimethyl methylphosphonate.
- Chinese Patent No. CN102796136A. (2012). Synthesis method of dimethylheptyl methylphosphonate.
- Chinese Patent No. CN113185548A. (2021). Glyphosate synthesis method for improving utilization rate of dimethyl phosphite.
- Chinese Patent No. CN101870712B. (2012). Production method of dimethyl phosphite.
- Chinese Patent No. CN103649041A. (2014). Process for preparing high purity and crystalline dimethyl fumarate.
- BenchChem. (n.d.). Troubleshooting incomplete reactions in diethyl phenylmalonate synthesis.
-
PMC. (2019). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Retrieved from [Link]
- WIPO Patent Application No. WO2012170923A1. (2012). Process for preparing high purity and crystalline dimethyl fumarate.
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Impact of solvent choice on Dimethyl phthalimidomethylphosphonate reaction efficiency
Welcome to the technical support center for the synthesis of Dimethyl phthalimidomethylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, with a special focus on the critical role of solvent choice in achieving high efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a variation of the Pudovik reaction.[1][2] This reaction involves the nucleophilic addition of a dialkyl phosphite, in this case, dimethyl phosphite, to an imine or an imine equivalent. In this specific synthesis, N-(hydroxymethyl)phthalimide often serves as the precursor, which can generate the necessary electrophilic imine species in situ.
The reaction is generally base-catalyzed. The base deprotonates the dimethyl phosphite to form a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the phthalimidomethyl cation (or a related iminium species), forming the desired carbon-phosphorus bond.
Reaction Pathway Overview
Caption: General mechanism for the synthesis of this compound.
Q2: I am experiencing very low yields. How does my choice of solvent affect the reaction efficiency?
Solvent selection is a critical parameter that directly influences reaction rate and equilibrium, and consequently, the overall yield. The ideal solvent should effectively dissolve the reactants while stabilizing the key transition states of the reaction.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , or Tetrahydrofuran (THF) are often good starting points. Here's why:
-
Stabilization of Intermediates : Polar solvents can stabilize charged intermediates that form during the reaction, which can lower the activation energy and accelerate the reaction rate.[3]
-
Enhanced Nucleophilicity : Polar aprotic solvents are particularly effective at solvating cations, leaving the phosphite anion relatively "bare" and thus more nucleophilic and reactive.[4] This can lead to a significant increase in the reaction rate compared to polar protic solvents.
-
Solubility : These solvents are generally good at dissolving the organic reactants, ensuring a homogeneous reaction mixture.
Conversely, using a non-polar solvent like Toluene or Hexane might lead to poor solubility of the reactants and intermediates, resulting in a sluggish or incomplete reaction.
Polar protic solvents like Methanol or Ethanol can be problematic as they can hydrogen bond with the phosphite anion, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[5]
Q3: I am observing significant side product formation. Can the solvent be the cause?
Yes, the solvent can play a significant role in directing the reaction towards the desired product and minimizing side reactions. One common side reaction is the hydrolysis of the starting materials or the product, especially if there is water present in the solvent. Using anhydrous solvents is crucial.
Another potential issue is the rearrangement of the initial Pudovik adduct, particularly in the presence of a strong base and at elevated temperatures.[1][2] While this is more dependent on the substrate and catalyst, the solvent can influence this by affecting the stability of the intermediates involved in the rearrangement pathway. A less polar solvent might in some cases suppress such ionic rearrangement pathways.
If you are observing side products, consider the following:
-
Ensure Anhydrous Conditions : Dry your solvent and glassware thoroughly.
-
Solvent Polarity : If you suspect rearrangement, you could experiment with a less polar solvent like Dichloromethane (DCM) or Toluene to see if it suppresses the formation of the side product.
-
Temperature Control : Running the reaction at a lower temperature can often improve selectivity, although it may require longer reaction times.
Q4: My reaction workup is complicated by the solvent. What are some practical considerations for solvent choice?
An often-overlooked aspect of solvent selection is the ease of post-reaction processing. A high-boiling point solvent like DMF can be difficult to remove completely and may require high vacuum or aqueous extraction.
Consider the following for a smoother workup:
-
Boiling Point : Solvents with a lower boiling point, such as Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Dichloromethane (DCM) , are easier to remove under reduced pressure.
-
Miscibility : If your purification involves an aqueous wash, a water-immiscible solvent like DCM or Ethyl Acetate (EtOAc) can simplify the separation of organic and aqueous layers.
-
Reactivity : Ensure the solvent does not react with your reagents or product. For example, while alcohols are polar, they can potentially transesterify with your dimethyl phosphonate product under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Troubleshooting Steps |
| Low or No Conversion | 1. Poor solubility of reactants. 2. Reduced nucleophilicity of the phosphite. | 1. Switch to a more polar aprotic solvent (e.g., from Toluene to THF or DMF). 2. If using a protic solvent, switch to a polar aprotic one to enhance nucleophilicity. |
| Formation of Impurities | 1. Presence of water in the solvent leading to hydrolysis. 2. Solvent-induced side reactions or rearrangements. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Try a solvent with a different polarity. If high polarity seems to promote side reactions, a medium-polarity solvent like DCM could be a good compromise. |
| Difficult Product Isolation | 1. High boiling point of the solvent. 2. Solvent miscibility with the workup solution. | 1. If possible, use a lower boiling point solvent like ACN or THF. 2. If an aqueous workup is required, choose a water-immiscible solvent. |
| Inconsistent Results | 1. Variable water content in the solvent. 2. Solvent degradation. | 1. Always use freshly opened or properly dried and stored anhydrous solvents. 2. Be aware of the stability of your solvent (e.g., THF can form peroxides over time). |
Solvent Selection Workflow
Caption: A decision-making workflow for rational solvent selection.
Experimental Protocol: A Comparative Approach
To illustrate the impact of solvent choice, here is a general experimental protocol. We recommend running small-scale parallel reactions to identify the optimal solvent for your specific setup.
Materials:
-
N-(hydroxymethyl)phthalimide
-
Dimethyl phosphite
-
Triethylamine (or another suitable base)
-
Anhydrous solvent of choice (e.g., THF, DMF, ACN, Toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-(hydroxymethyl)phthalimide (1.0 eq).
-
Add the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add dimethyl phosphite (1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl if using a water-immiscible solvent).
-
Perform an appropriate workup based on the solvent used. For water-immiscible solvents, this typically involves separation of the organic layer, washing with brine, drying over anhydrous MgSO4 or Na2SO4, and concentration under reduced pressure. For water-miscible solvents, a more extensive extraction or direct purification may be necessary.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the yield and purity of the product from each reaction to determine the most effective solvent.
Data Summary: Expected Impact of Common Solvents
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Expected Impact on Reaction Rate | Workup Considerations |
| Toluene | Non-Polar | 2.4 | 111 | Slow | Easy, water-immiscible. |
| THF | Polar Aprotic | 7.6 | 66 | Moderate to Fast | Relatively easy, water-miscible. |
| DCM | Polar Aprotic | 9.1 | 40 | Moderate | Easy, water-immiscible. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Fast | Relatively easy, water-miscible. |
| DMF | Polar Aprotic | 38.3 | 153 | Very Fast | Difficult due to high boiling point. |
| Methanol | Polar Protic | 32.7 | 65 | Slow to Moderate | Can be reactive; water-miscible. |
References
Sources
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in α-Aminophosphonate Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in reactions involving Dimethyl phthalimidomethylphosphonate, particularly the synthesis of α-aminophosphonates. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most persistent challenges in this field: catalyst deactivation. Our goal is to move beyond simple procedural lists and equip you with the causal understanding needed to diagnose, mitigate, and prevent catalyst failure.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries encountered during experimental work.
Q1: My reaction yield has plummeted after several successful runs with the same batch of catalyst. Is the catalyst deactivated?
A: A significant drop in yield or reaction rate under consistent conditions is a primary indicator of catalyst deactivation.[1][2] Deactivation refers to the loss of catalytic activity or selectivity over time.[1][3] While other factors like reagent purity or instrumental error should be ruled out, the catalyst is often the root cause, especially in multi-cycle experiments. All catalysts, whether homogeneous or heterogeneous, have a finite lifespan that is highly dependent on the specific reaction chemistry and conditions.[2][4]
Q2: What are the most common ways a catalyst can "die" in the synthesis of α-aminophosphonates?
A: Catalyst deactivation is broadly categorized into four main mechanisms:
-
Chemical Poisoning: Strong chemisorption of impurities or even reactants/products onto the active sites.[1][5][6]
-
Fouling (or Coking): Physical deposition of carbonaceous materials or reaction byproducts on the catalyst surface, blocking pores and active sites.[7][8]
-
Thermal Degradation (Sintering): Irreversible loss of active surface area, often caused by excessive temperatures, leading to the agglomeration of metal particles on a support.[7][8]
-
Leaching: The physical loss of the active catalytic species from a solid support into the reaction mixture.[4][9][10]
Understanding which of these is occurring is the critical first step in troubleshooting.
Q3: Can my phosphorus-containing starting materials, like this compound or dimethyl phosphite, poison the catalyst?
A: Yes, this is a crucial point often overlooked. Phosphorus compounds are well-documented catalyst poisons for many metallic catalysts, particularly those used in hydrogenation or reforming processes.[3][5][11] In the context of α-aminophosphonate synthesis, the phosphorus-containing reactants or products can strongly adsorb onto active metal sites, rendering them inactive for the desired catalytic cycle.[12] Furthermore, in reactions using metal oxide catalysts (e.g., CeO₂, CuO/ZrO₂), the accumulation of phosphate species on the surface is a primary factor in deactivation.[13][14][15]
Q4: How can I quickly differentiate between poisoning and fouling in my experiment?
A: While a definitive diagnosis requires analytical characterization, you can infer the likely cause from the rate of deactivation. Poisoning often results in a rapid, sharp drop in catalyst activity, even with trace amounts of the poison.[6] Fouling , on the other hand, typically causes a more gradual decline in performance as byproducts slowly accumulate on the catalyst surface over time or multiple cycles.[2]
Q5: Is it possible to regenerate my deactivated catalyst, or do I have to discard it?
A: It depends entirely on the mechanism of deactivation.
-
Fouling: Often reversible. Carbonaceous deposits ("coke") can frequently be burned off by a controlled calcination in air or oxygen.[8][16] Other deposited materials may be removable by solvent washing.
-
Poisoning: Can be reversible or irreversible. If the poison is weakly adsorbed (temporary poison), a change in reaction conditions might remove it. However, strong chemisorption (permanent poison), such as by sulfur or heavy metals, is typically irreversible.[5][11]
-
Sintering & Leaching: These are generally considered irreversible processes, as the fundamental structure and composition of the catalyst have been permanently altered.[7][17]
Section 2: Deep Dive - Troubleshooting Guides by Deactivation Mechanism
This section provides a detailed analysis of each primary deactivation pathway, including its underlying mechanism, diagnostic symptoms, and targeted solutions.
Catalyst Poisoning: The Silent Killer
Poisoning occurs when a substance binds strongly to the catalyst's active sites, preventing them from participating in the reaction.[18]
-
Common Symptoms:
-
Drastic loss of activity with no visible change to the catalyst.
-
High sensitivity to feedstock purity; a new bottle of solvent or reagent may suddenly kill the reaction.
-
Deactivation may be immediate and complete.
-
-
Primary Culprits in α-Aminophosphonate Synthesis:
-
Sulfur Compounds: Often present as impurities in reagents or solvents. A notorious poison for many metal catalysts (e.g., Pd, Pt, Ni, Rh).[5][6]
-
Water/Oxygen: Can alter the oxidation state of the active metal or, for organometallic catalysts, cause rapid decomposition.[8][19]
-
Phosphorus Species: As discussed, reactants or products can act as self-inhibitors by blocking active sites.[3][12]
-
Halides: Can modify the electronic properties of the metal center or leach the active metal.
-
-
Mechanism: Active Site Blockage
Caption: A poison molecule binds strongly to an active site, preventing reactant binding.
-
Troubleshooting and Prevention Protocol:
-
Reagent Purity Check: Use high-purity, anhydrous solvents and reagents. If sulfur is suspected, use sulfur-free grades.
-
Inert Atmosphere: For sensitive organometallic or metal catalysts, conduct reactions under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques to exclude oxygen and moisture.
-
Feedstock Pre-treatment: Pass solvents and liquid reagents through a column of activated alumina or a suitable scavenger to remove trace impurities like water and peroxides.
-
Catalyst Selection: If phosphorus self-poisoning is suspected, consider catalysts known for higher tolerance, or modify the catalyst support to alter surface affinity.
-
Fouling and Coking: Death by Suffocation
Fouling is the mechanical blockage of catalyst surfaces and pores by deposited materials.[7]
-
Common Symptoms:
-
Gradual, steady decline in reaction rate over several cycles.
-
Visible change in catalyst color (e.g., darkening due to coke).
-
For heterogeneous catalysts, you may observe clumping or changes in flow characteristics.
-
-
Primary Causes in α-Aminophosphonate Synthesis:
-
Polymerization: Aldehyde starting materials can be prone to polymerization or side reactions, creating heavy organic residues.
-
Byproduct Deposition: In reactions with metal oxide catalysts (e.g., CeO₂, ZrO₂), the accumulation of stable metal phosphates, formates, and carbonates on the surface is a well-documented deactivation pathway.[13][15] These deposits physically mask the active sites.[13]
-
-
Mechanism: Pore and Surface Blockage
Caption: Byproducts deposit on the catalyst, blocking pores and active sites.
-
Troubleshooting and Regeneration Protocol:
-
Reaction Optimization: Lower the reaction temperature or reactant concentrations to minimize side reactions that lead to fouling.
-
Solvent Washing: After a reaction, wash the recovered heterogeneous catalyst with a strong solvent to dissolve and remove adsorbed organic residues.
-
Regeneration by Calcination: For robust inorganic catalysts (e.g., metal oxides, zeolites) fouled by carbonaceous deposits, a controlled calcination can be effective. See Protocol 4.2 for a detailed procedure.
-
Thermal Degradation (Sintering): Losing Your Edge
Sintering is the agglomeration of small catalyst particles (crystallites) into larger ones at high temperatures, leading to a decrease in active surface area.[7][8] This is primarily a concern for supported heterogeneous catalysts.
-
Common Symptoms:
-
Slow, irreversible decline in activity, especially when operating near the catalyst's thermal limit.
-
The effect is cumulative and worsens over time at elevated temperatures.
-
-
Cause:
-
High reaction temperatures provide enough energy for surface atoms to migrate, leading to particle growth. This process is thermodynamically driven to minimize surface energy.[2]
-
-
Mechanism: Loss of Surface Area
Caption: High temperatures cause small metal particles to merge into larger ones.
-
Troubleshooting and Prevention Protocol:
-
Temperature Control: Operate at the lowest possible temperature that still provides an acceptable reaction rate. Avoid temperature spikes.
-
Catalyst Support Selection: Choose supports with strong metal-support interactions (e.g., CeO₂, TiO₂) that can anchor the metal particles and inhibit migration.
-
Use of Promoters: Incorporate promoters into the catalyst formulation that can act as "spacers" between active particles, physically hindering agglomeration.
-
Active Metal Leaching: A Disappearing Act
Leaching is the dissolution of the active metal component from a solid support into the liquid reaction phase.[4][10] The reaction may then be catalyzed by these dissolved (homogeneous) species.
-
Common Symptoms:
-
Gradual loss of activity in a recycled heterogeneous catalyst.
-
The reaction filtrate, which should be inactive, continues to catalyze the reaction.
-
Discoloration of the reaction solution.
-
Analysis of the product mixture via ICP-MS or AAS reveals traces of the catalyst metal.[20]
-
-
Cause:
-
Mechanism: Detachment from Support
Caption: The active metal detaches from the solid support into the solution.
-
Troubleshooting and Diagnostic Protocol:
-
The Hot Filtration Test: This is the definitive experiment to test for leaching. See Protocol 4.1 for the step-by-step procedure.
-
Support Modification: Covalently tethering the metal to the support using ligands with phosphonate groups can create more robust, leach-resistant catalysts.[22]
-
Solvent Choice: Use less polar or less coordinating solvents that are less likely to solvate and extract the metal species.
-
Additive Use: In some systems, additives can be used to suppress leaching by competitively adsorbing on the metal surface.[21]
-
Section 3: Catalyst Characterization - The Diagnostic Toolkit
To definitively identify the cause of deactivation, characterization of the fresh versus the spent (used) catalyst is essential.[1][23][24] This comparison provides direct evidence of the physical and chemical changes that have occurred.
| Analytical Technique | Information Gained | Deactivation Mechanism Indicated | References |
| BET Surface Area Analysis | Measures total surface area and pore size distribution. | Sintering: Significant decrease in surface area. Fouling: Decrease in pore volume and surface area. | [23] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and oxidation states of metals. | Poisoning: Presence of unexpected elements (S, Cl, etc.). Fouling: High surface concentration of C, P, or O. Chemical Alteration: Change in metal oxidation state. | [1][25] |
| X-ray Diffraction (XRD) | Identifies crystalline phases and average crystallite size. | Sintering: Increase in the average crystallite size of the active metal phase. Chemical Alteration: Formation of new crystalline phases (e.g., metal oxides, phosphates). | [23][26] |
| Thermogravimetric Analysis (TGA) / Temperature Programmed Oxidation (TPO) | Quantifies the amount of deposited material by measuring weight loss upon heating. | Fouling/Coking: Significant weight loss in a specific temperature range corresponding to the combustion of organic deposits. | [26] |
| Inductively Coupled Plasma (ICP-MS/AAS) | Measures trace elemental composition of the liquid phase (reaction filtrate). | Leaching: Detection of the catalyst's metal in the solution after the reaction. | [20] |
| In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Observes adsorbed species on the catalyst surface under reaction conditions. | Mechanism Insight: Can directly observe the buildup of poisoning species or fouling byproducts (e.g., phosphates, carbonates) on the catalyst surface during the reaction. | [13] |
Section 4: Key Experimental Protocols
Protocol 4.1: The Hot Filtration Test for Detecting Metal Leaching
This critical experiment distinguishes between a truly heterogeneous process and one proceeding via leached homogeneous species.
-
Run the Standard Reaction: Set up your reaction as usual with the solid heterogeneous catalyst. Allow it to proceed for a short period (e.g., 20-30% conversion).
-
Hot Filtration: While the reaction is still at the reaction temperature, rapidly filter the mixture through a fine-pored, hot filter (e.g., a pre-heated cannula filter or a jacketed filter funnel) to completely remove all solid catalyst particles.
-
Continue the Filtrate Reaction: Take the hot, particle-free filtrate and continue to stir it under the exact same reaction conditions (temperature, atmosphere) for a prolonged period.
-
Analyze and Interpret:
-
Scenario A (No Leaching): If the reaction in the filtrate stops (i.e., no further increase in product concentration), the catalysis is truly heterogeneous.
-
Scenario B (Leaching Occurs): If the reaction in the filtrate continues to proceed, it indicates that catalytically active species have leached from the solid support into the solution and are responsible for at least a portion of the observed activity.
-
Protocol 4.2: Regeneration of a Fouled Catalyst by Calcination
This protocol is suitable for thermally stable, supported metal or metal oxide catalysts fouled with carbonaceous deposits. Warning: Do not use for organometallic or thermally sensitive catalysts.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration. Wash thoroughly with a solvent (e.g., acetone or toluene) to remove non-adhered organics and dry completely in a vacuum oven at a low temperature (e.g., 80-100 °C).
-
Setup for Calcination: Place the dried, spent catalyst in a ceramic crucible or a tube furnace.
-
Controlled Heating: Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture (e.g., 5% O₂ in N₂). The temperature ramp should be slow (e.g., 2-5 °C/min) to avoid rapid, uncontrolled combustion that could cause thermal damage (sintering).
-
Hold at Temperature: Hold the catalyst at a target temperature (typically 350-500 °C, but this must be below the catalyst's sintering temperature) for 2-4 hours to ensure complete combustion of the deposits.
-
Cool Down: Cool the catalyst slowly to room temperature under the same gas flow.
-
Test for Activity: Use the regenerated catalyst in a standard reaction to assess the recovery of its catalytic activity. A significant increase in yield compared to the spent catalyst indicates successful regeneration.
References
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of Dimethyl Phthalimidomethylphosphonate in α-Aminophosphonate Synthesis
Introduction: The Indispensable Role of Phosphonates in Modern Drug Discovery
In the landscape of medicinal chemistry, phosphonates have established themselves as invaluable structural motifs. Functioning as non-hydrolyzable bioisosteres of phosphates, they play a crucial role in the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1][2][3][4] Their carbon-phosphorus (C-P) bond offers superior metabolic stability compared to the native phosphorus-oxygen (P-O) bond of phosphates, a critical attribute for enhancing drug efficacy and pharmacokinetic profiles.[2][4]
Among the diverse family of phosphonate-containing molecules, α-aminophosphonates stand out as crucial analogues of α-amino acids, the fundamental building blocks of life. The strategic replacement of a carboxylate group with a phosphonate moiety has led to the development of potent inhibitors for enzymes that process amino acids, such as proteases and transferases.
This guide provides an in-depth comparative analysis of Dimethyl phthalimidomethylphosphonate , a key reagent for the synthesis of α-aminophosphonates. We will dissect its performance, mechanism, and practical utility in contrast to other prevalent synthetic strategies, most notably the multicomponent Kabachnik-Fields reaction. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide reagent selection and optimize synthetic outcomes.
Profile: this compound
This compound is a versatile reagent designed for the introduction of a protected aminomethylphosphonate group. Its structure marries the Gabriel synthesis concept for amine protection with the reactivity of a phosphonate ester.
-
Structure: The phthalimide group serves as a masked primary amine, preventing the over-alkylation that often plagues direct amination reactions.[5] The dimethyl phosphonate moiety provides the core phosphorus scaffold.
-
Synthesis: The reagent is typically synthesized via a Michaelis-Arbuzov reaction between trimethyl phosphite and N-(bromomethyl)phthalimide.[6][7][8][9][10] This is a robust and well-established method for forming C-P bonds.
The Michaelis-Arbuzov Reaction Pathway
The synthesis proceeds through a classic S_N2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide. The resulting phosphonium salt intermediate then undergoes dealkylation to yield the final phosphonate product.
Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Comparative Analysis: Methodologies for α-Aminophosphonate Synthesis
The primary application of this compound is the synthesis of α-substituted α-aminophosphonates. Its utility is best understood when compared against the principal alternative: the Kabachnik-Fields reaction.
The Gabriel-Type Pathway vs. The Kabachnik-Fields Reaction
These two methods represent fundamentally different synthetic philosophies: a stepwise, controlled approach versus a convergent, one-pot multicomponent reaction.
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A Comparative Guide to the Synthesis of α-Aminophosphonates: A Validation of the Phthalimido Building Block Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, α-aminophosphonates are of paramount importance. As structural analogs of α-amino acids, they exhibit a wide range of biological activities, acting as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents. The synthesis of these molecules is therefore a critical endeavor. This guide provides an in-depth comparison of synthetic strategies for obtaining α-aminophosphonates, with a focus on validating the use of Dimethyl phthalimidomethylphosphonate as a key building block against the more traditional multicomponent reaction pathways.
The Central Challenge: Constructing the N-C-P Core
The core of an α-aminophosphonate consists of a nitrogen atom and a phosphonate group attached to the same carbon. The primary challenge in their synthesis lies in the efficient and controlled formation of this N-C-P moiety. Historically, two multicomponent reactions, the Kabachnik-Fields and the Pudovik reactions, have been the workhorses for this transformation.
This guide will objectively compare the performance of a building block approach, utilizing a pre-functionalized reagent, this compound, against these established one-pot methodologies. We will delve into the causality behind experimental choices, provide supporting experimental data, and offer detailed protocols for each method.
The Contenders: Three Paths to α-Aminophosphonates
We will evaluate three primary synthetic routes:
-
The Phthalimido Building Block Approach: This strategy involves the use of a pre-synthesized, protected aminomethylphosphonate, namely this compound. This reagent serves as an electrophilic aminomethylating agent. The synthesis of the target molecule proceeds in two distinct steps: nucleophilic substitution with an amine, followed by deprotection of the phthalimide group.
-
The Kabachnik-Fields Reaction: A one-pot, three-component condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphonate. This reaction forms the α-aminophosphonate in a single synthetic operation.[1][2]
-
The Pudovik Reaction: A two-component reaction involving the addition of a dialkyl phosphite to a pre-formed imine.[3][4][5] This method is closely related to the Kabachnik-Fields reaction, with the imine intermediate being isolated or generated in situ.
Mechanistic Overview
Understanding the underlying mechanisms is crucial for appreciating the strengths and weaknesses of each approach.
Phthalimido Building Block Approach
This approach follows a classical two-step sequence: nucleophilic substitution followed by deprotection. The phthalimide group serves as a robust protecting group for the primary amine, preventing side reactions.
Caption: Phthalimido Building Block Workflow.
Kabachnik-Fields and Pudovik Reactions
These reactions proceed through the formation of an imine intermediate. In the Kabachnik-Fields reaction, the imine is formed in situ from the amine and carbonyl compound. The subsequent nucleophilic addition of the phosphite to the imine C=N double bond yields the final product. The Pudovik reaction follows the same second step but starts with a pre-formed imine.
Caption: Multicomponent Reaction Pathways.
Experimental Comparison
To provide a quantitative comparison, we will consider the synthesis of a simple target molecule, Diethyl aminomethylphosphonate.
Method 1: Phthalimido Building Block Approach
This method involves the synthesis of Diethyl (phthalimidomethyl)phosphonate followed by its deprotection.
Step 1: Synthesis of Diethyl (phthalimidomethyl)phosphonate
A common route to this building block is via the Michaelis-Arbuzov reaction of N-(bromomethyl)phthalimide with triethyl phosphite.
Experimental Protocol: Synthesis of Diethyl (phthalimidomethyl)phosphonate [6]
-
A 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser is charged with 51.2 g (0.21 mol) of dry N-bromomethylphthalimide and 43.1 g (0.26 mol) of freshly distilled triethyl phosphite.
-
The mixture is immersed in an oil bath preheated to 120-130°C and stirred vigorously.
-
After the initial exothermic reaction subsides (approximately 30 minutes), the reaction mixture is heated at reflux for an additional 2 hours.
-
The reaction mixture is cooled to room temperature, and the excess triethyl phosphite is removed under reduced pressure.
-
The resulting solid is recrystallized from ethanol to afford diethyl phthalimidomethylphosphonate.
Step 2: Deprotection to Yield Diethyl aminomethylphosphonate
The phthalimide protecting group is typically removed by hydrazinolysis.
Experimental Protocol: Synthesis of Diethyl aminomethylphosphonate [6]
-
A 2-L, two-necked, round-bottomed flask is equipped with a mechanical stirrer.
-
The flask is charged with 50.0 g (0.17 mol) of diethyl phthalimidomethylphosphonate dissolved in 750 mL of absolute ethanol.
-
To this solution is added 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of absolute ethanol.
-
The resulting mixture is stirred overnight at room temperature.
-
The precipitated phthalhydrazide is removed by filtration, and the filtrate is concentrated under reduced pressure to give the crude diethyl aminomethylphosphonate.
Method 2: Kabachnik-Fields Reaction
This one-pot reaction combines an amine, a carbonyl source (formaldehyde), and diethyl phosphite.
Experimental Protocol: Synthesis of Diethyl aminomethylphosphonate (Illustrative)
-
To a stirred solution of diethyl phosphite (13.8 g, 0.1 mol) and a source of ammonia (e.g., a solution of ammonia in ethanol) in an appropriate solvent, paraformaldehyde (3.0 g, 0.1 mol) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to yield diethyl aminomethylphosphonate.
Note: The direct use of ammonia in the Kabachnik-Fields reaction can be challenging due to its volatility and basicity, often leading to side reactions. The use of an ammonia equivalent, such as hexamethylenetetramine or ammonium acetate, is common.
Method 3: Pudovik Reaction
This reaction involves the addition of diethyl phosphite to a pre-formed imine. For the synthesis of the parent aminomethylphosphonate, the corresponding imine of formaldehyde and ammonia is highly unstable. Therefore, this method is more suitable for substituted α-aminophosphonates.
Performance Comparison
| Feature | Phthalimido Building Block Approach | Kabachnik-Fields Reaction | Pudovik Reaction |
| Number of Steps | 2 (synthesis of building block + deprotection) | 1 (one-pot) | 2 (imine formation + phosphite addition) |
| Purity of Intermediate | Isolated and purified building block | In situ formation, potential for side products | Isolated and purified imine possible |
| Substrate Scope | Broad for the amine nucleophile | Broad for amine, carbonyl, and phosphite | Broad for imine and phosphite |
| Control over Stoichiometry | Excellent | Can be challenging | Good |
| Reaction Conditions | Generally moderate to high temperatures | Often requires a catalyst and heating | Can be catalyzed under mild conditions |
| Overall Yield | Typically good to excellent over two steps | Variable, can be high for optimized systems | Generally good to excellent |
| Purification | Straightforward purification of intermediates and final product | Can be complex due to multiple components and potential byproducts | Generally straightforward |
Discussion: Choosing the Right Path
The choice of synthetic strategy depends heavily on the specific target molecule and the research objectives.
The Phthalimido Building Block Approach: A Case for Control and Purity
The use of Dimethyl or Diethyl (phthalimidomethyl)phosphonate offers several distinct advantages:
-
Purity and Control: The building block is a stable, crystalline solid that can be purified to a high degree.[7][8] This ensures that subsequent reactions start with a well-defined substrate, leading to cleaner reaction profiles and simpler purification of the final product.
-
Versatility: The phthalimido-protected phosphonate is an excellent electrophile for introducing the aminomethylphosphonate moiety. It can be reacted with a wide variety of nucleophiles, not just amines, expanding its synthetic utility.
-
Step-wise Synthesis: For complex target molecules, a step-wise approach allows for better control and optimization of each transformation. This can be crucial in multi-step syntheses where maximizing the yield at each stage is critical.
The primary drawback of this method is the additional step required for the synthesis of the building block and the subsequent deprotection step. However, for many applications, the enhanced control and purity outweigh the cost of an extra synthetic operation.
The Kabachnik-Fields and Pudovik Reactions: The Power of Convergence
The key advantage of the Kabachnik-Fields reaction is its atom economy and convergence . By combining three components in a single pot, it offers a rapid and efficient route to a diverse range of α-aminophosphonates.[9][10][11] This is particularly valuable in the context of library synthesis for drug discovery.
However, this one-pot nature can also be a disadvantage:
-
Side Reactions: The simultaneous presence of multiple reactive species can lead to the formation of byproducts, complicating purification.
-
Optimization Challenges: Optimizing a three-component reaction can be more complex than a two-component system.
-
Limited Scope for Primary Aminomethylphosphonates: As mentioned, the direct synthesis of the parent aminomethylphosphonate using ammonia can be problematic.
The Pudovik reaction offers a compromise. By separating the imine formation from the phosphite addition, it allows for greater control than the Kabachnik-Fields reaction while still being a highly efficient method for C-P bond formation.[3][4][5]
Conclusion: A Validated and Valuable Tool
The validation of this compound and its diethyl analog as a synthetic building block provides researchers with a powerful and reliable alternative to traditional multicomponent reactions for the synthesis of α-aminophosphonates. While the Kabachnik-Fields and Pudovik reactions remain indispensable for their efficiency and convergence, the building block approach offers superior control, purity, and versatility, particularly in the context of complex, multi-step syntheses.
The decision of which method to employ should be made on a case-by-case basis, considering factors such as the complexity of the target molecule, the desired level of purity, and the overall synthetic strategy. The phthalimido-protected aminomethylphosphonates are not merely an alternative; they are a validated and valuable tool in the arsenal of the modern synthetic chemist.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Diethyl (Phthalimidomethyl)phosphonate: A Strategic Intermediate for Chemical Innovation. Retrieved from [Link]
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Organic Syntheses. (n.d.). GEMINAL ACYLATION-ALKYLATION AT A CARBONYL CENTER USING DIETHYL N-BENZYLIDENEAMINOMETHYLPHOSPHONATE: 2-METHYL-2-PHENYL-4-PENTENAL. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020, June 23). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Retrieved from [Link]
-
Chemsrc. (2025, August 27). diethyl (phthalimidomethyl)phosphonate. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Dialkyl Phthalimidomethylphosphonates: A Comparative Efficacy Analysis of Dimethyl and Diethyl Derivatives
In the landscape of agricultural and medicinal chemistry, the search for potent and selective bioactive compounds is a continuous endeavor. Among the vast array of organophosphorus compounds, dialkyl phthalimidomethylphosphonates have garnered attention for their potential as fungicides and antimicrobial agents. This guide provides an in-depth technical comparison of the efficacy of two prominent analogues: Dimethyl phthalimidomethylphosphonate and Diethyl phthalimidomethylphosphonate. By examining the available experimental data and understanding the structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on their relative performance.
Introduction to Phthalimidomethylphosphonates
Phthalimidomethylphosphonates are a class of organophosphorus compounds characterized by a phthalimido group and a phosphonate ester linked by a methylene bridge. The phthalimide moiety, a well-known pharmacophore, is present in numerous compounds with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The phosphonate group, a stable analogue of the phosphate group, is crucial for the biological activity of many pesticides and therapeutic agents, often by mimicking phosphate esters and inhibiting essential enzymes.
The general structure of these compounds allows for modification of the alkyl groups (R) on the phosphonate ester, which can significantly influence their physicochemical properties and, consequently, their biological efficacy. This guide focuses on the comparison between the methyl (CH₃) and ethyl (C₂H₅) esters.
Comparative Efficacy: Insights from Analogue Studies
A key study by Ouimette and Coffey (1989) provides a foundational understanding of how the alkyl chain length in simple phosphonates influences their antifungal activity.[1] Their research compared the in vitro activity of several phosphonate compounds, including dimethyl phosphonate and diethyl phosphonate, against a panel of nine Phytophthora species, which are destructive plant pathogens.
Key Findings from Analogue Comparison:
While this study does not include the phthalimidomethyl moiety, it strongly suggests that the nature of the alkyl group is a critical determinant of the intrinsic antifungal activity of the phosphonate.
Structure-Activity Relationship (SAR) Analysis
The efficacy of a bioactive molecule is intrinsically linked to its chemical structure. For dialkyl phthalimidomethylphosphonates, several structural features contribute to their overall performance.
-
The Phthalimido Group: This bulky, lipophilic group can facilitate the transport of the molecule across cell membranes. Its presence is common in other fungicides and is known to contribute to their bioactivity.
-
The Phosphonate Moiety: The P-C bond in phosphonates is resistant to enzymatic cleavage, making them more stable in biological systems compared to phosphate esters. The mode of action of phosphonates often involves the inhibition of key enzymes in metabolic pathways.
-
The Alkyl Ester Groups (Methyl vs. Ethyl): As suggested by the work of Ouimette and Coffey, the size and lipophilicity of the alkyl groups are crucial.[1]
-
Lipophilicity: An increase in the length of the alkyl chain (from methyl to ethyl) generally increases the lipophilicity of the molecule. This can affect its ability to penetrate the cell walls and membranes of target organisms.
-
Steric Hindrance: The size of the alkyl groups can influence how the molecule interacts with the active site of its target enzyme. A larger group might provide a better fit or, conversely, cause steric hindrance that reduces binding affinity.
-
Metabolism: The alkyl groups can be subject to metabolic degradation by the target organism or in the environment. The rate and products of this metabolism can differ between dimethyl and diethyl esters, impacting the overall efficacy and persistence of the compound.
-
Experimental Protocols for Efficacy Evaluation
To rigorously compare the efficacy of Dimethyl and Diethyl phthalimidomethylphosphonate, a standardized set of experimental protocols is essential. The following outlines a general methodology for in vitro antifungal screening.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a target fungal species.
Materials:
-
This compound
-
Diethyl phthalimidomethylphosphonate
-
Target fungal strains (e.g., Candida albicans, Aspergillus niger, Phytophthora infestans)
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with solvent)
-
Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve Dimethyl and Diethyl phthalimidomethylphosphonate in a minimal amount of a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solutions in the appropriate growth medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal spores or cells from a fresh culture. The concentration of the inoculum should be adjusted according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the target fungus (e.g., 35°C for 24-48 hours for Candida albicans).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at a specific wavelength using a microplate reader. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the control.
Data Presentation:
The results of the broth microdilution assay can be summarized in a table for easy comparison.
| Compound | Fungal Species | MIC (µg/mL) |
| This compound | Candida albicans | |
| Aspergillus niger | ||
| Phytophthora infestans | ||
| Diethyl phthalimidomethylphosphonate | Candida albicans | |
| Aspergillus niger | ||
| Phytophthora infestans | ||
| Positive Control (e.g., Fluconazole) | Candida albicans |
Visualization of Experimental Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Perspectives
While a direct, head-to-head comparison of the efficacy of this compound and Diethyl phthalimidomethylphosphonate is not extensively documented in publicly available literature, a reasoned analysis based on structure-activity relationships and data from analogous compounds can be made. The seminal work on simpler dialkyl phosphonates suggests that the ethyl derivative may exhibit greater intrinsic antifungal activity against certain pathogens.[1] This is likely attributable to factors such as increased lipophilicity, which can enhance cellular uptake.
However, the overall efficacy is a complex interplay of the phthalimido group's contribution to bioavailability and the phosphonate moiety's interaction with its biological target. It is plausible that for certain fungal or bacterial species, the smaller size of the methyl groups in this compound could lead to a more favorable interaction with the target enzyme, resulting in higher potency.
To definitively determine the superior candidate for a specific application, direct comparative studies employing standardized protocols, such as the one outlined in this guide, are imperative. Future research should focus on:
-
Direct comparative in vitro screening against a broad panel of relevant fungal and bacterial pathogens.
-
In vivo studies to assess efficacy in a more complex biological system.
-
Mechanism of action studies to identify the specific cellular targets of these compounds.
-
Toxicological evaluations to determine their safety profiles for potential agricultural or pharmaceutical applications.
By systematically addressing these research gaps, the scientific community can fully elucidate the potential of Dimethyl and Diethyl phthalimidomethylphosphonate as effective antimicrobial agents.
References
-
Ouimette, D. G., & Coffey, M. D. (1989). Comparative antifungal activity of four phosphonate compounds against isolates of nine Phytophthora species. Phytopathology, 79(7), 761-767. [Link]
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A Researcher's Guide to the Cross-Validation of Experimental Results for Novel Phosphonates: A Case Study of Dimethyl Phthalimidomethylphosphonate
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The journey from synthesis to application is paved with meticulous validation and verification. This guide provides an in-depth technical framework for the cross-validation of experimental results, using the novel phosphonate, Dimethyl phthalimidomethylphosphonate, as a central case study. While specific performance data for this compound is not yet widely published, the principles and methodologies outlined here offer a robust template for researchers working with new chemical entities. This guide emphasizes the "why" behind experimental choices, ensuring a self-validating system of protocols.
Introduction to this compound: A Compound of Interest
This compound (CAS No. 28447-26-9) is an organophosphorus compound that merges two key chemical moieties: a phthalimide group and a dimethylphosphonate group.[1][2] The phthalimide structure is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3] The phosphonate group, a stable mimic of the phosphate group, is integral to many biologically active molecules and drugs, often imparting unique properties such as enzyme inhibition or bone targeting.[4][5][6] The combination of these two groups in this compound suggests its potential for investigation in various therapeutic areas.
Given its novelty, any experimental results generated for this compound require rigorous cross-validation to establish their veracity and reproducibility.
Synthesis and Characterization: The First Validation Checkpoint
A plausible and common synthetic route for phosphonates like this compound is a variation of the Horner-Wadsworth-Emmons reaction.[7][8][9][10][11] This reaction involves the formation of a phosphonate carbanion that then reacts with an aldehyde or ketone. For this compound, a likely precursor would be a phthalimide derivative that can react with a phosphite.
A crucial first step in cross-validation is the unambiguous characterization of the synthesized compound. This involves employing multiple, independent analytical techniques and comparing the results.
Table 1: Analytical Techniques for Primary Characterization of this compound
| Analytical Technique | Expected Information | Cross-Validation Point |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of the phosphorus atom. | The observed chemical shifts and coupling constants should be consistent with the proposed structure. The ³¹P NMR will confirm the presence and nature of the phosphonate group. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | The measured molecular weight should match the calculated molecular weight of C₁₁H₁₂NO₅P (269.19 g/mol ).[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, such as C=O (from the phthalimide), P=O, and P-O-C bonds. | The presence of characteristic absorption bands should correlate with the functional groups expected in the structure. |
| Elemental Analysis | Determines the percentage composition of carbon, hydrogen, nitrogen, and phosphorus. | The experimentally determined percentages should be in close agreement with the theoretical values for the molecular formula. |
Cross-Validation of Experimental Results: A Multi-Faceted Approach
Cross-validation in an experimental context is the process of confirming that a given result is accurate and reliable by comparing it with data generated through different and independent methods.[12][13][14][15] This is particularly critical when establishing the properties and performance of a novel compound.
Cross-Validation of Purity Assessment
The purity of a synthesized compound is a critical parameter that can significantly impact the interpretation of biological or material science data. Relying on a single method for purity assessment can be misleading.
Experimental Protocol: Cross-Validation of Purity using HPLC and GC
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: A UV detector set to a wavelength where the phthalimide moiety absorbs (e.g., around 220 nm and 290 nm) and a Diode Array Detector (DAD) to check for peak purity.
-
Procedure: Dissolve a known concentration of the synthesized this compound in a suitable solvent (e.g., acetonitrile). Inject a small volume and analyze the chromatogram for the presence of a single major peak.
-
-
Gas Chromatography (GC) Analysis:
-
Column: A capillary column suitable for organophosphorus compounds, such as one with a mid-polarity stationary phase.
-
Detector: A Flame Photometric Detector (FPD) is highly selective for phosphorus-containing compounds and will provide a strong signal for the target molecule.[16][17] A Flame Ionization Detector (FID) can be used simultaneously or in a separate run to detect any non-phosphorus impurities.
-
Procedure: Dissolve the compound in a volatile solvent and inject it into the GC system. The resulting chromatogram should ideally show a single peak corresponding to the product.
-
Cross-Validation Logic:
The purity value obtained from HPLC-UV should be compared with the purity value from GC-FPD. If both methods indicate a high purity (e.g., >97%), it provides strong evidence that the sample is substantially free of impurities. Discrepancies between the two methods would warrant further investigation into the nature of the impurities (e.g., are they UV-active but not volatile, or vice-versa?).
Caption: Workflow for the cross-validation of purity assessment.
Cross-Validation of Biological Activity
Let's hypothesize that this compound is being investigated as a potential anti-inflammatory agent, a plausible application given the properties of the phthalimide moiety.[3] A common initial screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Experimental Protocol: Primary Biological Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (a bacterial endotoxin) to induce an inflammatory response and NO production.
-
Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of NO production (the IC₅₀ value).
Cross-Validation with an Orthogonal Assay:
To cross-validate the anti-inflammatory effect, a second, independent assay that measures a different endpoint in the same inflammatory pathway is essential. For example, measuring the inhibition of a pro-inflammatory cytokine like Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocol: Orthogonal Biological Assay
-
Cell Culture and Treatment: Follow the same procedure as the NO assay.
-
Measurement: After a shorter incubation period (e.g., 4-6 hours, as TNF-α production peaks earlier than NO), collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC₅₀ value for TNF-α inhibition.
Cross-Validation Logic:
If this compound is a true inhibitor of the LPS-induced inflammatory pathway, it should show a dose-dependent inhibition in both the NO and TNF-α assays. While the absolute IC₅₀ values may differ, the compound should demonstrate efficacy in both systems. This cross-validation provides stronger evidence of its biological activity than a single assay alone.
Caption: Cross-validation of biological activity via orthogonal assays.
Comparison with an Alternative: Dimethyl Methylphosphonate
While a direct performance comparison with an established drug would require extensive studies, we can compare the analytical behavior of this compound with a simpler, well-characterized phosphonate, Dimethyl methylphosphonate (DMMP).[4][18][19] This serves as a system suitability check and a baseline for understanding the influence of the phthalimide group.
Table 2: Comparative Analytical Parameters
| Parameter | Dimethyl Methylphosphonate (DMMP) | This compound | Rationale for Comparison |
| Molecular Weight | 124.08 g/mol [4] | 269.19 g/mol [1] | The significant difference in molecular weight will lead to different retention times in chromatography and different m/z values in mass spectrometry. |
| Polarity | More polar | Less polar (due to the larger organic phthalimide group) | This will result in a longer retention time for DMMP in reverse-phase HPLC and a shorter retention time in normal-phase chromatography compared to the target compound. |
| UV Absorbance | Negligible | Strong (due to the phthalimide chromophore) | This makes UV-based detection in HPLC highly suitable for this compound but not for DMMP. |
| Volatility | High | Low | DMMP is readily analyzable by GC at lower temperatures, whereas the target compound may require higher temperatures or derivatization. |
This comparative analysis helps in method development and in understanding the physicochemical properties imparted by the phthalimide moiety.
Conclusion: The Imperative of Cross-Validation
For a novel compound like this compound, where a body of literature is yet to be established, a rigorous, multi-pronged approach to cross-validation is not just good practice—it is an essential component of scientific integrity. By employing orthogonal analytical and biological assays, researchers can build a robust and reliable dataset that forms a solid foundation for further investigation and potential development. The principles outlined in this guide provide a framework for ensuring that the experimental data generated for any new chemical entity is both accurate and reproducible.
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Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Horner-Wadsworth-Emmons reaction | PPTX. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
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Cross-validation (analytical chemistry). (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2021). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Retrieved January 21, 2026, from [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. Retrieved January 21, 2026, from [Link]
-
Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
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Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. (n.d.). Reinste Updates. Retrieved January 21, 2026, from [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs. (2020). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu. (n.d.). ATSDR. Retrieved January 21, 2026, from [Link]
-
Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. (2023). Chemical Biology & Drug Design. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. (2013). Advanced Materials Research. Retrieved January 21, 2026, from [Link]
- Method for synthesizing dimethyl methyl phosphate. (2018). Google Patents.
-
STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. (2021). RSC Advances. Retrieved January 21, 2026, from [Link]
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Selected organophosphorus compounds with biological activity. Applications in medicine. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. (2022). Molecules. Retrieved January 21, 2026, from [Link]
-
Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. (1982). DTIC. Retrieved January 21, 2026, from [Link]
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Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Synthesis of α-Aminophosphonates: Moving Beyond Phthalimidomethylphosphonates
Introduction
α-Aminophosphonates are a cornerstone class of organophosphorus compounds, recognized as structural bioisosteres of α-amino acids.[1] This structural mimicry, replacing a planar carboxyl group with a tetrahedral phosphonate moiety, imbues them with a remarkable spectrum of biological activities. They are pivotal in medicinal chemistry as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents, with applications ranging from antiviral and anticancer therapies to potent herbicides.[2][3]
The synthesis of these valuable molecules is a subject of intense research. One established, albeit somewhat classical, approach involves the use of reagents like Dimethyl or Diethyl phthalimidomethylphosphonate. This method, analogous to the Gabriel synthesis of primary amines, provides a route to primary α-aminophosphonates. However, the landscape of synthetic organic chemistry is continually evolving, prioritizing efficiency, atom economy, and greener methodologies.
This guide provides a comprehensive comparison of modern, efficient, and versatile alternatives to the phthalimidomethylphosphonate route for the synthesis of α-aminophosphonates. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of the dominant multicomponent strategies—the Kabachnik-Fields and Pudovik reactions—alongside other valuable synthetic tools. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to this critical class of compounds.
The Phthalimidomethylphosphonate Method: A Gabriel Synthesis Analogue
The use of Diethyl (phthalimidomethyl)phosphonate is a multi-step strategy for preparing α-aminophosphonates, particularly those with a primary amino group. The core of this reagent is the phthalimido group, a classical protecting group for primary amines.
The synthetic utility of this reagent often lies in its application in the Horner-Wadsworth-Emmons (HWE) reaction.[4][5][6] In this context, the phosphonate is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an α,β-unsaturated phthalimido-alkene. Subsequent reduction of the double bond and deprotection of the phthalimido group would be required to yield the final α-aminophosphonate. A more direct, though less common, application would be the alkylation of a suitable nucleophile with the phthalimidomethylphosphonate, followed by deprotection.
Synthetic Pathway via Phthalimidomethylphosphonate:
Caption: Synthetic approach using Diethyl (phthalimidomethyl)phosphonate.
Advantages:
-
Provides a viable route to primary α-aminophosphonates.
-
The starting phosphonate reagent is commercially available.
Disadvantages:
-
Multi-step process: Requires protection and subsequent deprotection, leading to lower overall yields and increased synthetic effort.
-
Harsh Deprotection: The removal of the phthalimido group, typically with hydrazine, can be harsh and may not be compatible with sensitive functional groups in the target molecule.
-
Limited Scope: Primarily useful for primary amines and less flexible than multicomponent alternatives.
Given these limitations, the following sections will explore more direct and efficient synthetic strategies that have become the methods of choice in contemporary organic synthesis.
The Gold Standard: Multicomponent Reactions for α-Aminophosphonate Synthesis
The most significant and widely adopted alternatives to the phthalimido-based approach are one-pot multicomponent reactions. These reactions are celebrated for their high efficiency, atom economy, and operational simplicity, allowing for the construction of complex molecules from simple precursors in a single step.
The Kabachnik-Fields Reaction
Discovered independently by Martin Kabachnik and Ellis Fields in 1952, this reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[2] It stands as the most versatile and commonly employed method for synthesizing a diverse array of α-aminophosphonates.[7][8]
Mechanism of the Kabachnik-Fields Reaction:
The reaction mechanism is thought to proceed via one of two pathways, depending on the reactants and conditions.[9]
-
Imine Pathway: The amine and carbonyl compound first condense to form an imine (or an iminium ion), which is then attacked by the nucleophilic dialkyl phosphite. This pathway is generally favored.[10]
-
α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine.
Caption: Mechanistic pathways of the Kabachnik-Fields reaction.
Advantages over Phthalimidomethylphosphonate Method:
-
One-Pot Synthesis: Combines three components in a single step, significantly improving efficiency.
-
High Atom Economy: Most atoms from the starting materials are incorporated into the final product.
-
Versatility: A wide range of amines (primary and secondary), aldehydes, ketones, and phosphites can be used, allowing for the creation of large, diverse libraries of compounds.[7][8]
-
Greener Approaches: The reaction can often be performed under solvent-free conditions or with microwave assistance, reducing environmental impact.[11]
Catalysis in the Kabachnik-Fields Reaction: A plethora of catalysts can be employed to enhance the reaction rate and yield, including:
-
Lewis Acids: InCl₃, SnCl₄, BF₃·OEt₂, Mg(ClO₄)₂, Yb(OTf)₃.[2][8]
-
Brønsted Acids: p-Toluenesulfonic acid (PTSA), trifluoroacetic acid (TFA).[10]
-
Heterogeneous Catalysts: Amberlite resins, silica-supported acids, offering ease of separation and recyclability.[12]
Comparative Performance Data for Kabachnik-Fields Reaction:
| Amine | Aldehyde | Phosphite | Catalyst | Conditions | Yield (%) | Reference |
| Aniline | Benzaldehyde | Diethyl phosphite | LiClO₄ | CH₃CN, rt, 30 min | 94 | [13] |
| Benzylamine | Benzaldehyde | Diethyl phosphite | None (MW) | Solvent-free, 80°C, 20 min | 94 | [11] |
| p-Bromoaniline | 3,4,5-Trimethoxybenzaldehyde | Diethyl phosphite | BF₃·Et₂O | Solvent-free, 105-110°C, 30 min | 91.2 | [14] |
| 6-Amino-1,3-dimethyluracil | Benzaldehyde | Diethyl phosphite | Eaton's Reagent | 80°C, 3h | 85 | [10] |
| Aniline | Cyclohexanone | Diethyl phosphite | None (MW) | Solvent-free, 100°C, 30 min | 85 | [11] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction
This protocol describes a general procedure for the green synthesis of α-aminophosphonates.
-
Preparation: In a microwave-safe vial, add the aldehyde (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80-100°C for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
The Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to a pre-formed imine. This two-component reaction is mechanistically a subset of the Kabachnik-Fields reaction (the "imine pathway"). It is particularly useful when the imine is stable and can be easily isolated, or when dealing with sensitive substrates where controlling the initial imine formation is crucial.
Pudovik Reaction Workflow:
Caption: The two-step approach of the Pudovik reaction.
Comparative Analysis: Kabachnik-Fields vs. Pudovik
| Feature | Kabachnik-Fields Reaction | Pudovik Reaction |
| Components | 3 (Amine, Carbonyl, Phosphite) | 2 (Imine, Phosphite) |
| Procedure | One-pot | Can be one-pot or two-step |
| Key Advantage | High operational simplicity and efficiency. | Better control, useful for unstable amines/carbonyls. |
| Main Drawback | Potential for side reactions. | Requires stable, isolable imines (not always feasible). |
Experimental Protocol: General Procedure for the Pudovik Reaction
-
Imine Synthesis: Dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane). If necessary, add a dehydrating agent (e.g., MgSO₄). Stir at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Phosphite Addition: To the solution of the imine, add the dialkyl phosphite (1.0 mmol). A catalyst (e.g., a Lewis acid like BF₃·OEt₂) can be added at this stage.
-
Reaction & Work-up: Stir the reaction at room temperature or with gentle heating until completion. The work-up typically involves washing the reaction mixture with water and brine, drying the organic layer, and purifying the product by chromatography or recrystallization.
Alternative Reagents and Strategies
While the Kabachnik-Fields and Pudovik reactions are the dominant alternatives, other valuable methods exist, particularly for accessing specific types of aminophosphonates.
Reagents with Alternative Protecting Groups
The core issue with the phthalimido group is its harsh removal. Using alternative N-protecting groups that are more labile offers a significant advantage. Reagents analogous to phthalimidomethylphosphonate but bearing Boc or Cbz groups can be synthesized or generated in situ.
-
N-Boc (tert-Butoxycarbonyl) Group: Cleaved under mild acidic conditions (e.g., TFA), which is compatible with many functional groups.[15]
-
N-Cbz (Carboxybenzyl) Group: Removed by catalytic hydrogenation, a very mild and selective method.[1]
The synthesis of α-aminophosphonates with these protecting groups is often achieved via the transformation of N-protected α-amino acids or through multicomponent reactions using the appropriate carbamate as the amine component.[15]
Comparison of Amino Protecting Groups:
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Advantages |
| Phthalimido | Phth-N- | Gabriel synthesis analogue | Hydrazine, NaOH | Robust, crystalline derivatives |
| Boc | Boc-NH- | Boc₂O | Mild Acid (TFA, HCl) | Widely used, orthogonal to Cbz |
| Cbz | Cbz-NH- | Cbz-Cl | H₂, Pd/C (Hydrogenolysis) | Mild, orthogonal to Boc |
Direct Aminomethylation with Paraformaldehyde
For the specific synthesis of N-substituted or N,N-disubstituted aminomethylphosphonates, a very direct and efficient variant of the Kabachnik-Fields reaction uses paraformaldehyde as the carbonyl source.[11][16] This avoids the need to handle gaseous formaldehyde.
Reaction: Amine + Paraformaldehyde + Dialkyl Phosphite → N-Substituted Aminomethylphosphonate
This one-pot reaction is highly effective and can often be performed under microwave irradiation without a catalyst, providing rapid access to the aminomethylphosphonate scaffold.[11]
Synthesis from N-Acylaminoalkylphosphonium Salts
A more recent strategy involves the reaction of 1-(N-acylamino)alkylphosphonium salts with dialkyl phosphites.[15][17] These phosphonium salts can be readily prepared from N-acyl-α-amino acids. This method provides a novel route to transform amino acids into their phosphonate analogues and is particularly notable for its potential in developing enantioselective syntheses using chiral phase-transfer catalysts.[17]
Summary and Recommendations
The synthesis of α-aminophosphonates has evolved far beyond reliance on multi-step, protecting-group-heavy strategies like the phthalimidomethylphosphonate method. For the modern synthetic chemist, the choice of reagent and strategy should be guided by the specific target molecule and desired efficiency.
Comparative Summary of Synthetic Strategies:
| Strategy | Starting Materials | Key Features | Best For |
| Phthalimidomethylphosphonate | Phthalimidomethylphosphonate, Carbonyl | Multi-step, Gabriel-type synthesis | Preparing primary aminophosphonates when other methods fail. |
| Kabachnik-Fields Reaction | Amine, Carbonyl, Dialkyl Phosphite | One-pot, three-component, highly versatile | General synthesis of diverse α-aminophosphonates. |
| Pudovik Reaction | Imine, Dialkyl Phosphite | Two-component, good for sensitive substrates | Reactions with stable, easily prepared imines. |
| Alternative Protecting Groups | N-Boc/Cbz precursors | Milder deprotection than phthalimido | Synthesizing complex molecules with sensitive functional groups. |
| Paraformaldehyde Method | Amine, Paraformaldehyde, Dialkyl Phosphite | Direct, one-pot aminomethylation | Rapid synthesis of N-substituted aminomethylphosphonates. |
Recommendation:
For the vast majority of applications, the Kabachnik-Fields reaction is the superior and recommended strategy . Its one-pot nature, broad substrate scope, and amenability to green chemical conditions (microwave, solvent-free) make it the most efficient and versatile route for the synthesis of α-aminophosphonates. Researchers should consider this the primary approach, exploring the vast literature on catalysts and conditions to optimize the reaction for their specific target. The Pudovik reaction serves as a valuable alternative when greater control over imine formation is required. The use of phthalimidomethylphosphonate should be reserved for niche applications where its specific reactivity is essential and the drawbacks of a multi-step synthesis are acceptable.
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Gryc, R., et al. (2017). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 22(10), 1644. [Link]
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Bálint, E., Tajti, Á., Kalocsai, D., & Keglevich, G. (2017). Synthesis and utilization of optically active α-aminophosphonate derivatives by Kabachnik-Fields reaction. Molecules, 22(8), 1321. [Link]
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Bálint, E., et al. (2017). Kabachnik-Fields reaction of amides, paraformaldehyde, and secondary phosphine oxides. Tetrahedron Letters, 58(2), 157-160. [Link]
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Bálint, E., Tajti, Á., Tripolszky, A., & Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Proceedings, 1(9), 5. [Link]
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Bálint, E., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(18), 4247. [Link]
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Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Semantic Scholar. [Link]
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Amanote Research. (n.d.). CBZ-Aminomethylphosphonic Acid and Its Structural Variations: Synthesis From a Common Precursor and a Stability Study. Retrieved from [Link]
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Gryc, R., et al. (2017). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 22(10), 1644. [Link]
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Ordóñez, M., et al. (2014). Preparation of New α-Aminophosphonate Derivatives by Kabachnik-Fields Reaction Using a Recyclable Catalyst. Letters in Organic Chemistry, 11(3), 198-204. [Link]
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Li, J., et al. (2012). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Molecules, 17(1), 579-588. [Link]
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Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 355-373. [Link]
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Bálint, E., et al. (2014). Synthesis of alkyl α‐aminomethyl‐phenylphosphinates and N,N‐bis(alkoxyphenylphosphinylmethyl)amines by the microwave‐assisted Kabachnik–Fields reaction. Journal of Heteroatom Chemistry, 25(6), 539-548. [Link]
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A Comparative Analysis of Dimethyl Phthalimidomethylphosphonate in Aminophosphonate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of α-aminophosphonates is a critical endeavor. These compounds are vital structural analogs of α-amino acids, exhibiting a wide range of biological activities that make them attractive candidates for therapeutic agents and agrochemicals. This guide provides an in-depth performance benchmark of Dimethyl Phthalimidomethylphosphonate as a reagent for synthesizing α-aminophosphonates, comparing it against two established methodologies: the Kabachnik-Fields reaction and the Gabriel synthesis. Our analysis is grounded in experimental data to provide a clear, objective comparison for informed decision-making in your research.
Introduction to α-Aminophosphonate Synthesis
The synthesis of α-aminophosphonates is a cornerstone of modern medicinal chemistry. The replacement of a planar carboxylic acid group with a tetrahedral phosphonate moiety introduces significant changes in the molecule's steric and electronic properties, often leading to enhanced biological activity and metabolic stability. The choice of synthetic route can profoundly impact yield, purity, scalability, and the diversity of accessible analogs. Here, we evaluate three key methods for their respective strengths and weaknesses.
Method 1: The this compound Approach
This compound serves as a protected form of the simplest aminomethylphosphonate. The phthalimide group acts as an excellent protecting group for the primary amine, preventing unwanted side reactions. This reagent offers a strategic advantage in multi-step syntheses where the late-stage introduction of a primary aminomethylphosphonate is desired.
The general approach involves the alkylation of this compound followed by deprotection to release the desired α-aminophosphonate.
A Spectroscopic Comparison of Dimethyl Phthalimidomethylphosphonate and its Hydrolysis Reaction Products
Introduction
Dimethyl phthalimidomethylphosphonate (DMPP) is an organophosphorus compound that incorporates both a phthalimide group and a phosphonate ester. This unique structure makes it a valuable building block in synthetic chemistry and a subject of interest in medicinal chemistry and materials science. Monitoring the transformation of DMPP, particularly through hydrolysis, is crucial for understanding its stability, reactivity, and potential degradation pathways. Spectroscopic analysis provides a powerful, non-destructive suite of tools for identifying the parent compound and characterizing its reaction products in real-time.
This guide offers an in-depth spectroscopic comparison of this compound and its primary hydrolysis products. We will explore the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the necessary information to unambiguously identify these compounds. The causality behind experimental choices and the interpretation of spectral data will be emphasized to ensure a thorough understanding.
Primary Hydrolysis Pathways of DMPP
The hydrolysis of DMPP can proceed through two main pathways: cleavage of the phosphonate ester groups and/or cleavage of the phthalimide ring. These reactions can occur sequentially or concurrently, depending on the reaction conditions (e.g., pH, temperature). The primary products of interest are Phthalimide, N-(hydroxymethyl)phthalimide, and Aminomethylphosphonic acid (AMPA), a significant degradation product.[1]
Caption: Hydrolysis pathways of this compound (DMPP).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds. By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, we can precisely track the chemical transformations of DMPP.
Rationale for NMR Analysis
The structural changes during hydrolysis lead to predictable and distinct changes in the NMR spectra.
-
³¹P NMR: The phosphorus atom is the central point of the phosphonate group. Its chemical shift is highly sensitive to the nature of the substituents attached. The hydrolysis of the methoxy groups will cause a significant upfield or downfield shift, providing a clear marker for reaction progression.
-
¹H NMR: The proton signals, particularly the methoxy (O-CH₃) and methylene (P-CH₂-N) protons, are excellent reporters. The disappearance of the methoxy doublet and changes in the chemical shift and coupling of the methylene protons are key indicators of hydrolysis.
-
¹³C NMR: Carbon signals provide complementary information, confirming the loss of methoxy groups and changes in the phthalimide structure.
Comparative NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key ³¹P NMR Signal (δ, ppm) |
| This compound (DMPP) | ~7.8-7.9 (m, 4H, Ar-H), ~4.1 (d, 2H, P-CH₂-N), ~3.8 (d, 6H, O-CH₃, J(H,P)≈11 Hz)[2][3] | ~167 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~53 (d, OCH₃), ~35 (d, P-CH₂) | ~20-22 |
| N-(hydroxymethyl)phthalimide | ~7.9 (m, 4H, Ar-H), ~6.4 (t, 1H, OH), ~5.0 (d, 2H, N-CH₂-O)[4] | ~168 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~124 (Ar-C), ~62 (N-CH₂)[5] | N/A |
| Aminomethylphosphonic Acid (AMPA) | Signals are highly dependent on pH/solvent. Broad signals for CH₂ and NH₂ protons. | Highly dependent on pH/solvent. | ~10-15 |
| Phthalimide | ~7.9 (s, 4H, Ar-H), ~11.1 (br s, 1H, N-H) | ~169 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~124 (Ar-C)[6][7] | N/A |
II. Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in DMPP and its reaction products. The progress of the hydrolysis can be monitored by the appearance and disappearance of characteristic absorption bands.
Rationale for IR Analysis
The conversion of DMPP to its hydrolysis products involves significant changes in functional groups, which have distinct IR absorption frequencies.
-
P=O Stretch: The strong phosphoryl stretch in DMPP is a prominent feature. Changes in its environment upon hydrolysis will shift this band's position.
-
C=O Stretches: The symmetric and asymmetric stretches of the imide carbonyls are characteristic of the phthalimide group. Their disappearance is a clear sign of imide ring opening.
-
O-H and N-H Stretches: The formation of phosphonic acid, carboxylic acid, and amine groups during hydrolysis will introduce broad O-H and characteristic N-H stretching bands, which are absent in the parent DMPP molecule.
Comparative IR Data
| Compound | P=O Stretch (cm⁻¹) | C=O (Imide) Stretch (cm⁻¹) | P-O-C Stretch (cm⁻¹) | O-H / N-H Stretch (cm⁻¹) |
| This compound (DMPP) | ~1250-1270 (strong)[8][9] | ~1715 & ~1770 (strong)[7] | ~1030-1060 (strong)[8][9] | Absent |
| N-(hydroxymethyl)phthalimide | N/A | ~1700 & ~1760 (strong) | N/A | ~3400-3500 (broad, O-H) |
| Aminomethylphosphonic Acid (AMPA) | ~1150-1250 | N/A | N/A | ~2800-3300 (very broad, O-H & N-H) |
| Phthalimide | N/A | ~1700 & ~1775 (strong)[7] | N/A | ~3200 (N-H) |
III. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds, offering definitive evidence for their identity. Electrospray ionization (ESI) is particularly well-suited for these polar, non-volatile compounds.
Rationale for MS Analysis
The molecular weight is a fundamental property of a compound. Following the hydrolysis of DMPP, the resulting products will have distinctly different molecular weights, which can be easily detected by MS. Furthermore, the fragmentation patterns provide a structural fingerprint. For example, the loss of methoxy groups or the cleavage of the P-C bond in DMPP will generate characteristic fragment ions.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (DMPP) | C₁₁H₁₂NO₅P | 269.19[10] | 270.05 | 147 (Phthalimidomethyl), 125 (Dimethyl phosphonate), 104 (Phthaloyl)[11] |
| N-(hydroxymethyl)phthalimide | C₉H₇NO₃ | 177.16[5] | 178.05 | 147 (Phthalimidomethyl), 130, 104, 76[4] |
| Aminomethylphosphonic Acid (AMPA) | CH₆NO₃P | 111.04 | 112.02 | 94 ([M-OH]⁺), 82, 63 |
| Phthalimide | C₈H₅NO₂ | 147.13 | 148.04 | 120, 104, 76 |
Experimental Protocols
Accurate and reproducible data are the foundation of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the spectroscopic analysis of DMPP and its reaction products.
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A Head-to-Head Comparison of Synthetic Routes to α-Aminophosphonates: A Guide for Medicinal and Process Chemists
Introduction: The Significance of α-Aminophosphonates
α-Aminophosphonates and their corresponding acids are a cornerstone of modern medicinal chemistry. As structural analogues of α-amino acids, they replace the planar carboxylic acid group with a tetrahedral phosphonate moiety, a substitution that imparts unique steric and electronic properties.[1] This structural change makes them effective mimics and inhibitors of enzymes that process amino acids, leading to a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and herbicidal properties.[1][2] The absolute configuration of the α-carbon is often critical to this biological activity, making stereoselective synthesis a primary goal for drug development professionals.[3][4]
This guide provides a head-to-head comparison of the most prevalent and effective synthetic strategies for accessing α-aminophosphonates. We will delve into the mechanistic underpinnings, practical advantages and limitations, and performance benchmarks of the Kabachnik-Fields reaction, the Pudovik reaction, and various asymmetric approaches, providing the technical insights necessary to select the optimal route for your research and development objectives.
The Workhorse of Aminophosphonate Synthesis: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component condensation that has remained the most direct and widely utilized method for α-aminophosphonate synthesis since its discovery in 1952.[5][6] It involves the simultaneous reaction of a primary or secondary amine, a carbonyl compound (typically an aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl phosphite.[7][8]
Mechanistic Pathways
The reaction's elegance lies in its convergence, but its mechanism is nuanced, proceeding through one of two primary pathways depending on the reactants and conditions.[7][8][9]
-
The Imine Pathway (Route A): The amine and carbonyl compound first condense to form an imine (Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond. This pathway is generally favored, especially with aromatic amines and aldehydes.[6][7]
-
The α-Hydroxyphosphonate Pathway (Route B): The carbonyl compound and the dialkyl phosphite react first to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final product. This route is more likely when the P-nucleophile is more reactive than the amine.[7][8]
Caption: Competing mechanisms of the Kabachnik-Fields reaction.
Advantages and Limitations
Key Advantages:
-
Operational Simplicity: As a one-pot, multi-component reaction, it avoids the isolation of intermediates, saving time and resources.
-
Atom Economy: The convergence of three components makes it an efficient process.
-
Versatility: A wide range of amines, aldehydes/ketones, and phosphites can be used.[7][10]
Key Limitations:
-
Reaction Conditions: Classical methods often require harsh conditions, long reaction times, and catalysts that can be environmentally unfriendly.[7]
-
Stereocontrol: The standard reaction is not stereoselective, producing a racemic mixture of chiral products.
-
Side Reactions: The competing pathways can lead to byproducts, complicating purification.
Modern Advancements: Greener Approaches
Recent research has focused on making the Kabachnik-Fields reaction more efficient and environmentally benign.
-
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[11] Many of these protocols are performed under solvent-free and catalyst-free conditions, further enhancing their green credentials.[7][11][12]
-
Catalysis: While catalyst-free options exist, a vast array of catalysts have been developed to improve efficiency under milder conditions. These range from Lewis acids (e.g., ZnCl₂, InCl₃) and Brønsted acids (e.g., p-TsOH) to heterogeneous catalysts and even natural catalysts like orange peel powder.[2][9][13]
The Two-Component Alternative: The Pudovik (Aza-Pudovik) Reaction
The Pudovik reaction, often called the aza-Pudovik reaction in this context, is the two-component addition of a hydrophosphoryl compound to a pre-formed imine.[1][14] This method is mechanistically a subset of the Kabachnik-Fields reaction (Route A), but its execution as a two-step, two-component process offers distinct advantages and disadvantages.[12]
Mechanism and Workflow
The reaction is a straightforward nucleophilic addition. The phosphorus atom of the dialkyl phosphite attacks the electrophilic carbon of the C=N bond, followed by proton transfer to the nitrogen, yielding the α-aminophosphonate.[1]
Caption: Two-step workflow of the Pudovik reaction.
Head-to-Head: Pudovik vs. Kabachnik-Fields
| Feature | Kabachnik-Fields Reaction | Pudovik Reaction |
| Reaction Type | One-pot, 3-component | Two-step, 2-component |
| Key Advantage | High operational efficiency; no intermediate isolation. | Better control over the reaction; can use sensitive or unstable imines. |
| Key Limitation | Potential for side-products from competing pathways. | Requires synthesis and isolation of the imine, adding a step. |
| Substrate Scope | Broad, but sensitive aldehydes/amines can be problematic. | Ideal for unstable aldehydes or when imine formation is difficult. |
| Catalysis | Often requires catalysts to drive the reaction. | Can be performed catalyst-free, but often accelerated by acids or bases.[1] |
The choice between the two often comes down to the stability and reactivity of the substrates. For simple, stable aldehydes and amines, the one-pot Kabachnik-Fields is often preferred for its efficiency. When dealing with less stable imines or when optimization of the hydrophosphonylation step is critical, the Pudovik approach provides superior control.
The Pursuit of Purity: Asymmetric Synthesis of α-Aminophosphonates
For pharmaceutical applications, achieving high enantiomeric purity is paramount.[4] Several strategies have been developed to steer the synthesis towards a single desired enantiomer.
Catalytic Enantioselective Hydrophosphonylation
This is the most direct and elegant approach, involving the addition of a chiral catalyst to a Pudovik or Kabachnik-Fields reaction mixture. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.
-
Organocatalysts: Chiral thioureas and Brønsted acids like 1,1'-binaphthol (BINOL)-derived phosphates have proven effective.[15][16] For instance, chiral thiourea organocatalysts have been used to prepare α-aminophosphonates bearing an N-benzothiazole moiety in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee).[15]
-
Metal Catalysis: Chiral metal complexes, particularly those of zinc, palladium, and lanthanoids, have been successfully employed.[17][18] An enantioselective three-component Kabachnik–Fields reaction using a zinc catalyst with a chiral pybim ligand achieved high yields and enantioselectivities at low temperatures (-50 to -80 °C).[17]
Caption: Role of a chiral catalyst in selective synthesis.
Other Asymmetric Strategies
Beyond catalytic methods, other approaches leverage chirality from the starting materials or subsequent transformations.
-
Chiral Auxiliaries: Using a chiral amine, such as (S)-α-phenylethylamine, in a Kabachnik-Fields reaction leads to the formation of diastereomeric products, which can often be separated by chromatography.[11]
-
Asymmetric Hydrogenation: This involves the synthesis of an α-iminophosphonate, which is then hydrogenated using a chiral catalyst (e.g., a Pd-phosphine complex) to yield the chiral α-aminophosphonate. This method can provide excellent enantioselectivities (85-97% ee).[17]
Performance Data & Experimental Protocols
To provide a practical basis for comparison, the following tables summarize typical performance data from the literature.
Table 1: Performance Data for Selected Synthetic Routes
| Route | Catalyst / Method | Conditions | Yield | Stereoselectivity (ee/dr) | Ref. |
| Kabachnik-Fields | Microwave, Catalyst-free | 80–100 °C, 20–30 min | 80–94% | N/A (Racemic) | [11] |
| Pudovik | Microwave, Catalyst-free | 100 °C, 10 min | 89% | N/A (Racemic) | [12] |
| Asymmetric Pudovik | Chiral Thiourea (Q-1) | RT, 12 h | 93–99% | 91–99% ee | [15] |
| Asymmetric K-F | Zn(NTf₂)₂ / pybim ligand | -50 to -80 °C | High | High | [17] |
| Asymmetric Hydrogenation | Pd / (R)-Difluorophos | 40 °C, 24 h | 91–98% | 85–97% ee | [17] |
Experimental Protocol 1: Microwave-Assisted, Solvent-Free Pudovik Reaction
This protocol describes a general method for the synthesis of α-aryl-α-aminophosphonates.[1][12]
Materials:
-
Imine (1.0 eq)
-
Dialkyl phosphite (e.g., dimethyl phosphite) or diphenylphosphine oxide (1.2-1.5 eq)[1]
-
Microwave reactor vial equipped with a stir bar
Procedure:
-
Place the imine (e.g., 1.0 mmol) and the dialkyl phosphite (e.g., 1.2 mmol) into the microwave reactor vial.[1]
-
Seal the vial securely and place it in the microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by standard methods, such as column chromatography on silica gel, to yield the pure α-aminophosphonate.
Experimental Protocol 2: Organocatalytic Asymmetric Pudovik Reaction
This protocol is adapted from the synthesis of α-aminophosphonates using a chiral thiourea catalyst.[15]
Materials:
-
Imine (0.1 mmol, 1.0 eq)
-
Chiral thiourea organocatalyst (e.g., Q-1) (0.01 mmol, 10 mol%)
-
Diphenyl phosphite (0.10 mmol, 1.0 eq)
-
Dry solvent (e.g., toluene, 1 mL)
-
Activated 4Å molecular sieves (~100 mg)
Procedure:
-
To a dry reaction tube containing the chiral catalyst, activated 4Å molecular sieves, and dry solvent, add the imine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the diphenyl phosphite to the mixture.
-
Continue stirring the resulting reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the reaction mixture directly by column chromatography on silica gel (e.g., using an ethyl acetate/hexane eluent) to afford the enantiomerically enriched product.
Conclusion and Future Outlook
The synthesis of α-aminophosphonates is a mature field with a robust toolkit for chemists.
-
The Kabachnik-Fields reaction remains the most straightforward and atom-economical choice for general synthesis, especially when enhanced by microwave assistance for speed and efficiency.[11]
-
The Pudovik reaction offers greater control and is the preferred method when dealing with sensitive substrates or when optimizing the crucial C-P bond-forming step.[1][12]
-
For applications in drug development, asymmetric synthesis is non-negotiable. Catalytic enantioselective methods, particularly using organocatalysts, represent the state-of-the-art, offering high yields and excellent stereocontrol under mild conditions.[15][17]
The future of this field lies in the development of even more efficient and selective catalysts, the expansion of substrate scope to include more complex and functionalized starting materials, and the integration of these methods into continuous flow systems for large-scale production.[11] By understanding the fundamental principles and comparative performance of each synthetic route, researchers can confidently select and optimize the best approach to accelerate their discovery and development programs.
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Valle-Carranza, A., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(9), 2694. [Link]
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Li, Y., et al. (2016). Asymmetric Synthesis and Bioselective Activities of α-Amino-phosphonates Based on the Dufulin Motif. Journal of Agricultural and Food Chemistry, 64(22), 4511-4518. [Link]
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Ordóñez, M., et al. (2010). Asymmetric synthesis of alpha-aminophosphonates using the inexpensive chiral catalyst 1,1'-binaphthol phosphate. Molecules, 15(8), 5782-5796. [Link]
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Ordóñez, M., et al. (2010). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 15(8), 5782-5796. [Link]
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Bálint, E., et al. (2013). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 9, 2492-2497. [Link]
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Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. [Link]
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Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6135. [Link]
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Reddy, Y. T., et al. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 359-373. [Link]
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Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. [Link]
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Amira, A., et al. (2021). Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. ChemistrySelect, 6(24), 6137-6149. [Link]
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Wang, Y., et al. (2022). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. [Link]
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Amira, A., et al. (2021). Advances in The Synthesis of Alpha-Aminophosphonates. Scribd. [Link]
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Iwanejko, J., et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(11), 2990. [Link]
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Ordóñez, M., & Cativiela, C. (2007). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. Tetrahedron: Asymmetry, 18(1), 3-39. [Link]
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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized with Dimethyl Phthalimidomethylphosphonate
For researchers and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the synthesized molecule's structure. An error in structural assignment can invalidate biological data and waste significant resources. Dimethyl phthalimidomethylphosphonate is a valuable reagent for introducing the aminomethylphosphonate moiety, a key pharmacophore in medicinal chemistry. This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally confirm the structure of its derivatives, grounded in practical insights and established scientific principles.
The Central Role of this compound
This compound serves as a synthetic equivalent of the aminomethylphosphonate cation. Its utility lies in the phthalimide group, which acts as a masked primary amine, preventing side reactions and allowing for the clean introduction of the core structure onto a nucleophilic substrate. Subsequent deprotection yields the desired aminomethylphosphonate. Given this multi-step utility, confirming that each stage of the synthesis—both the initial coupling and the potential deprotection—has proceeded as expected is paramount.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation
No single technique is sufficient for the complete structural elucidation of a novel compound. Instead, a synergistic combination of spectroscopic and analytical methods is employed to build a comprehensive and self-validating picture of the molecule. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework and probing the local chemical environment of specific nuclei. For organophosphorus compounds, it offers a unique window into the molecule's core.[1][2]
-
¹H NMR (Proton NMR): This is the first-pass experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Why it's critical: Successful incorporation of the phthalimidomethylphosphonate moiety will introduce a characteristic doublet for the methylene protons (CH₂), typically in the range of 3-5 ppm. The splitting into a doublet is due to coupling with the phosphorus nucleus (²JP-H coupling), providing direct evidence of the P-C-H bond sequence. Shifts in the aromatic protons of the phthalimide group can also indicate a successful reaction.
-
-
¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon atoms in the molecule.
-
Why it's critical: It confirms the presence of all expected carbon atoms, including the carbonyl carbons of the phthalimide group (typically ~168 ppm) and the methylene carbon attached to the phosphorus, which will appear as a doublet due to ¹JP-C coupling.
-
-
³¹P NMR (Phosphorus NMR): This is a direct and highly effective method for analyzing phosphorus-containing compounds.[2][3]
-
Why it's critical: ³¹P NMR offers a wide chemical shift range and high sensitivity due to the 100% natural abundance of the ³¹P nucleus.[1][3] A single peak in the proton-decoupled ³¹P NMR spectrum (typically in the +15 to +30 ppm range for this type of phosphonate) confirms the presence of a single phosphorus environment and can be used to assess purity.[4][5]
-
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; it must dissolve the sample without reacting with it and should have minimal overlapping signals with the compound of interest.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard with a signal that does not overlap with the sample signals.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquisition: Acquire ¹H, ¹³C, and ³¹P spectra. For ¹³C and ³¹P, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly vital.
-
Why it's critical: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula.[6] This is a critical validation step that distinguishes the target compound from other potential products with the same nominal mass. The fragmentation pattern can also provide structural clues, often showing characteristic losses of the phthalimide or phosphonate groups.[7][8][9]
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Ionization: The solution is infused into the ESI source, where the compound is ionized (typically protonated to give [M+H]⁺).
-
Analysis: The mass-to-charge ratio (m/z) is measured by a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap). The resulting accurate mass is then compared to the theoretical mass of the expected formula.
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[10]
-
Why it's critical: For derivatives of this compound, IR spectroscopy provides clear evidence for key structural components:
-
Phthalimide C=O Stretch: Strong, characteristic absorptions around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).[11]
-
Phosphonate P=O Stretch: A strong absorption in the range of 1250-1200 cm⁻¹.[10][12]
-
P-O-C Stretch: Absorptions typically found around 1050-1030 cm⁻¹.[10] The presence of all these bands provides strong, corroborating evidence for the successful incorporation of the entire reagent.
-
-
Sample Placement: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum. The background is typically collected first and automatically subtracted from the sample spectrum.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[13][14][15] It is considered the gold standard for structural determination.[16]
-
Why it's critical: This technique leaves no room for ambiguity. It directly visualizes the atomic connectivity and stereochemistry, confirming the exact placement of every atom in the crystal lattice.[13][17] This method definitively validates the results inferred from spectroscopic data.
-
Purification: The compound must be highly pure.
-
Solvent Screening: Screen various solvents and solvent mixtures for their ability to dissolve the compound.
-
Crystallization: Common methods include:
-
Slow Evaporation: Loosely cap a vial containing a saturated solution of the compound and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Sample Requirement | Key Advantage | Limitation |
| ¹H, ¹³C, ³¹P NMR | Detailed connectivity, chemical environment, purity assessment | 5-10 mg, soluble | Provides the most comprehensive structural information in solution | Does not give absolute 3D structure; complex spectra can be difficult to interpret |
| HRMS | Exact molecular formula | < 1 mg, soluble | Unambiguously confirms elemental composition | Provides little to no connectivity information on its own |
| FT-IR | Presence of key functional groups (C=O, P=O) | < 1 mg, solid or liquid | Fast, simple, and requires minimal sample | Provides limited information on the overall molecular skeleton |
| X-ray Crystallography | Absolute 3D atomic structure and connectivity | High-quality single crystal | The definitive method for structural proof | Growing a suitable crystal can be a significant challenge and is not always possible |
A Validated Workflow for Structural Confirmation
The process of validating a novel compound's structure should follow a logical progression, where each step builds upon the last.
Caption: A logical workflow for the structural validation of novel compounds.
Comparison with Alternative Reagents
While this compound is highly effective, other reagents can be used to synthesize aminomethylphosphonates. The choice of reagent impacts the synthetic strategy but not the fundamental principles of validation.
-
N-(phosphonomethyl)iminodiacetic acid (PMIDA) derivatives: These can be used but often require harsher conditions for deprotection.
-
Direct amination of halomethylphosphonates: This approach can lead to over-alkylation and a mixture of products, making purification and subsequent validation more complex. The spectroscopic signatures would be similar, but the purity assessment via NMR and chromatography becomes even more critical.
Regardless of the synthetic route, the validation workflow presented here remains the gold standard. The combination of NMR, HRMS, and FT-IR provides a robust and self-consistent structural proof, with X-ray crystallography serving as the ultimate confirmation when achievable. For professionals in drug discovery, adhering to this multi-faceted approach ensures the scientific integrity of the compounds advanced for biological testing.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl Phthalimidomethylphosphonate
For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step framework for the proper disposal of dimethyl phthalimidomethylphosphonate. In the absence of specific regulatory guidance for this compound, the following procedures are synthesized from established protocols for structurally related organophosphorus compounds and phthalimide derivatives.[1][2] It is imperative to treat this substance with the caution afforded to hazardous chemicals and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding.[3]
Hazard Assessment and Immediate Safety Protocols
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield must be worn at all times.[1][6]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[1][11]
-
Body Protection : A flame-retardant lab coat is essential.[1]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][7]
Emergency Preparedness
An emergency shower and eyewash station must be immediately accessible.[1] A spill kit containing an inert absorbent material, such as vermiculite or sand, should be readily available.[7][12]
Step-by-Step Disposal Procedures
The primary and safest method for the disposal of this compound is through a licensed hazardous waste contractor.[13] Never dispose of this chemical down the drain or in regular trash.
Waste Segregation and Containment
Proper segregation is critical to prevent accidental reactions with other waste streams.[1]
-
Designated Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as determined by your institution's EHS department.[1]
-
Solid vs. Liquid Waste : If the compound is in a solid form, it should be collected as solid waste. If it is dissolved in a solvent, it should be collected as liquid waste. Do not mix solid and liquid waste streams.[1]
Handling Small Spills
In the event of a small spill, follow these steps:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to the spill site.[14]
-
Absorb the Spill : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7][12]
-
Collect the Waste : Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Disposal of Bulk Quantities
For larger quantities of this compound, direct disposal via your institution's EHS-approved hazardous waste stream is the only acceptable method.
-
Secure Storage : Store the properly labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[13]
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[3][13]
Decontamination of Laboratory Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse : Rinse the equipment with a suitable solvent in a chemical fume hood. The solvent rinse should be collected as hazardous waste.
-
Washing : Wash the rinsed equipment with soap and water.
-
Final Rinse : Perform a final rinse with deionized water.
Scientific Rationale and Causality
The cautious approach outlined in this guide is rooted in the known hazards of analogous chemical structures. Organophosphorus compounds, as a class, can exhibit a range of toxic effects.[2] While some can be detoxified through hydrolysis, this should only be attempted by trained personnel following a validated protocol due to the potential for hazardous reactions.[2][3] Given the lack of specific data for this compound, chemical neutralization is not recommended without further research and validation.
The phthalimide group is a stable moiety found in many biologically active compounds.[5][15] Its presence does not inherently indicate a specific disposal method but underscores the need to treat the compound as potentially bioactive.
Data Summary and Visual Workflow
To provide a clear and concise overview of the hazards of a related compound, the following table summarizes key information for Dimethyl Methylphosphonate (DMMP):
| Hazard Classification | Description | Source |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6][8][10] |
| Germ Cell Mutagenicity | May cause genetic defects. | [6][8] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | [14] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [8][9] |
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
- SAFETY DATA SHEET - Dimethyl methylphosphonate. Fisher Scientific.
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Personal protective equipment for handling Dimethyl phthalimidomethylphosphonate
A Note to Our Valued Research Community:
As a trusted partner in your scientific endeavors, we are committed to providing comprehensive and accurate safety information. Our primary goal is to ensure your well-being in the laboratory.
Following a thorough search for the safety data sheet (SDS) specific to Dimethyl phthalimidomethylphosphonate , we were unable to locate a dedicated document for this exact compound. The available information pertains to structurally related but distinct chemicals, such as Dimethyl methylphosphonate and Diethyl (phthalimidomethyl)phosphonate.
Providing a detailed safety and handling guide based on analogous compounds would be scientifically unsound and potentially compromise your safety. The toxicological and physical properties of chemicals can vary significantly even with minor structural differences.
Therefore, we must advise against handling this compound until a specific and verified Safety Data Sheet is obtained.
We are actively working to source this critical safety information. Once a validated SDS for this compound is available, we will develop and publish the comprehensive guide you have come to expect from us, complete with detailed personal protective equipment (PPE) recommendations, handling protocols, and disposal procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
